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3-Bromomethoxyphenol Documentation Hub

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  • Product: 3-Bromomethoxyphenol
  • CAS: 71411-97-7

Core Science & Biosynthesis

Foundational

Structural Elucidation of Bromomethoxyphenols: A Technical Guide

The following technical guide details the structural analysis and elucidation of 3-Bromo-4-methoxyphenol , a critical intermediate in pharmaceutical synthesis. While the prompt specifies "3-Bromomethoxyphenol," this guid...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the structural analysis and elucidation of 3-Bromo-4-methoxyphenol , a critical intermediate in pharmaceutical synthesis. While the prompt specifies "3-Bromomethoxyphenol," this guide addresses the ambiguity of that nomenclature by focusing on the most chemically relevant regioisomer for drug development, while establishing a framework to distinguish it from its isomers.

Part 1: Executive Directive & Scope

In the high-stakes environment of pharmaceutical scaffold development, structural ambiguity is a liability.[1] "3-Bromomethoxyphenol" is a non-systematic descriptor that can refer to multiple distinct chemical entities:

  • 3-Bromo-4-methoxyphenol: A common scaffold for tyrosine kinase inhibitors (e.g., Bosutinib intermediates).[1]

  • 2-Bromo-5-methoxyphenol: A regioisomer with distinct electronic properties.[1]

  • 3-(Bromomethoxy)phenol: An unstable ether derivative (Br-CH2-O-Ph).[1]

This guide focuses on the structural elucidation of ring-brominated methoxyphenols , specifically utilizing 3-Bromo-4-methoxyphenol as the primary case study.[1] We define a self-validating analytical workflow to confirm regiochemistry—distinguishing where the bromine and methoxy groups are located relative to the phenol hydroxyl.

Part 2: Analytical Strategy & Logic

The elucidation process relies on a subtractive logic model. We do not merely "confirm" a structure; we systematically eliminate alternative isomers using orthogonal data streams.

The Elucidation Workflow

The following directed graph illustrates the decision-making pathway for validating the structure.

ElucidationWorkflow Start Unknown Sample (Bromomethoxyphenol) MS 1. HRMS (ESI-) Isotope Pattern Analysis Start->MS Formula Confirm Formula C7H7BrO2 MS->Formula 79Br/81Br (1:1) IR 2. FTIR Spectroscopy Functional Group Check Formula->IR Groups Identify -OH, -OMe Exclude C=O, COOH IR->Groups OH stretch @3400 NMR_1H 3. 1H NMR (DMSO-d6) Coupling Analysis (J-values) Groups->NMR_1H Regio Determine Substitution Pattern (1,2,4 vs 1,3,4) NMR_1H->Regio Ortho/Meta couplings NOE 4. NOE Difference Spatial Proximity Regio->NOE Ambiguity Check Final Structure Confirmed 3-Bromo-4-methoxyphenol NOE->Final OMe <-> H5 interaction

Figure 1: Step-wise structural elucidation workflow for brominated phenols.

Part 3: Detailed Spectroscopic Analysis

Mass Spectrometry (MS)

Objective: Confirm molecular formula and bromine presence.

  • Method: High-Resolution Mass Spectrometry (HRMS) using Electrospray Ionization (ESI) in negative mode (Phenols ionize well in ESI-).

  • Critical Observation:

    • Molecular Ion: [M-H]⁻ at m/z 200.95 (approx).[2]

    • Isotope Pattern: The hallmark of bromine is the 1:1 doublet ratio between the ^79^Br and ^81^Br isotopes.

    • Validation: If the M and M+2 peaks are not equal intensity, the sample is not monobrominated.

Infrared Spectroscopy (FTIR)

Objective: Confirm functional groups and rule out carbonyl impurities.

  • Key Bands:

    • O-H Stretch: Broad band at 3200–3400 cm⁻¹ (Phenolic OH).

    • C-H Stretch (Alkyl): Weak signals at 2850–2950 cm⁻¹ (Methoxy -CH₃).

    • C=C Aromatic: 1450–1600 cm⁻¹.

    • Absence: No strong C=O peak at 1700 cm⁻¹ (rules out bromo-vanillin derivatives).

Nuclear Magnetic Resonance (NMR) – The Gold Standard

Objective: Determine the exact position of substituents (Regiochemistry).

Predicted 1H NMR Data (DMSO-d6, 400 MHz) for 3-Bromo-4-methoxyphenol

Structure: 1-OH, 3-Br, 4-OMe.[1]

  • Symmetry: Asymmetric trisubstituted benzene.

  • Proton Environment: 3 Aromatic protons, 1 Methoxy, 1 Hydroxyl.

SignalChemical Shift (δ)MultiplicityIntegrationCoupling (J)AssignmentCausality
OH 9.50 ppmBroad Singlet1H-Phenolic OHExchangeable with D₂O.[1]
H-2 7.05 ppmDoublet (d)1HJ ≈ 2.5 HzAr-H (C2)Meta-coupled to H-6.[1] Located between OH and Br (deshielded).
H-6 6.75 ppmDoublet of Doublets (dd)1HJ ≈ 8.8, 2.5 HzAr-H (C6)Ortho-coupled to H-5; Meta-coupled to H-2.[1]
H-5 6.95 ppmDoublet (d)1HJ ≈ 8.8 HzAr-H (C5)Ortho-coupled to H-6.[1] Adjacent to OMe.
OMe 3.75 ppmSinglet (s)3H--OCH₃Characteristic methoxy chemical shift.[1]

Differentiation Logic (The "Self-Validating" Step):

  • vs. 2-Bromo-5-methoxyphenol: The 2-bromo isomer would show a different coupling pattern.[1] H-3 and H-4 would be ortho-coupled, but H-6 would be isolated or meta-coupled depending on the exact assignment. Crucially, the chemical shifts would differ due to the bromine being ortho to the phenol group in the 2-bromo isomer, causing a significant shift in the OH signal and H-6.[1]

  • vs. 3-Bromo-5-methoxyphenol: This is a 1,3,5-substituted system.[1] All aromatic protons would be meta-coupled (J ≈ 2 Hz). You would see three doublets (or triplets) with small coupling constants . The presence of a large ortho coupling (J ≈ 8.8 Hz) in our target definitively rules out the 3,5-isomer.

13C NMR Expectations[1][3]
  • C-O carbons: Two signals > 145 ppm (C1-OH and C4-OMe).[1]

  • C-Br carbon: Distinctive shift upfield relative to C-O carbons, typically ~110-115 ppm.[1]

  • Methoxy carbon: ~56 ppm.

NOE Difference Spectroscopy (Confirmation)

To be absolutely certain of the 3-bromo-4-methoxy vs 4-bromo-3-methoxy arrangement:

  • Irradiate Methoxy Signal (3.75 ppm):

    • Result: Enhancement of the H-5 doublet (ortho to OMe).

    • No Enhancement: H-2 (isolated by Br and OH).

  • Interpretation: If the methoxy group enhances a proton that has a large ortho-coupling (H-5 coupled to H-6), the methoxy is para to the proton with the meta-coupling (H-2).[1] This confirms the 1,2,4 pattern of protons relative to substituents.

Part 4: Experimental Protocols

Sample Preparation for NMR[1]
  • Solvent: DMSO-d6 (99.9% D) is preferred over CDCl₃ for phenols to sharpen the OH signal and prevent exchange broadening.

  • Concentration: 10–15 mg of sample in 0.6 mL solvent.

  • Tube: High-quality 5mm NMR tube (Wilmad 507-PP or equivalent) to ensure shimming accuracy.

HPLC Purity Assessment Method

Before structural elucidation, purity must be established to avoid assigning impurity peaks.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100mm, 3.5µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 210 nm and 254 nm.

  • Flow Rate: 1.0 mL/min.

Visualization of Coupling Network

The following diagram represents the scalar coupling network (J-coupling) observed in the 1H NMR, which is the "fingerprint" of the molecule.

CouplingNetwork cluster_legend Legend H2 H-2 (d, J~2.5Hz) H6 H-6 (dd, J~8.8, 2.5Hz) H2->H6 Meta Coupling (J = 2.5 Hz) H5 H-5 (d, J~8.8Hz) H6->H5 Ortho Coupling (J = 8.8 Hz) Desc Strong Ortho Coupling vs Weak Meta Coupling Defines 1,2,4-proton arrangement

Figure 2: Scalar coupling network identifying the 1,3,4-substitution pattern.

Part 5: References

  • PubChem. 3-Bromo-4-methoxyphenol Compound Summary. National Library of Medicine. Available at: [Link]

  • Reich, H. J. Structure Determination Using NMR. University of Wisconsin-Madison.[1] (Standard reference for J-coupling constants in aromatic systems). Available at: [Link]

Sources

Exploratory

Safe Handling and Risk Mitigation for Brominated Methoxyphenols: A Technical Guide

Executive Summary & Chemical Profile 3-Bromomethoxyphenol is a non-standard nomenclature often referring to a specific isomer within the family of Brominated Methoxyphenols . These compounds (e.g., 3-Bromo-4-methoxypheno...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Profile

3-Bromomethoxyphenol is a non-standard nomenclature often referring to a specific isomer within the family of Brominated Methoxyphenols . These compounds (e.g., 3-Bromo-4-methoxyphenol, 2-Bromo-5-methoxyphenol) serve as critical pharmacophores in medicinal chemistry, particularly as precursors for Suzuki-Miyaura cross-couplings and lithium-halogen exchange reactions.

While often classified generically as "Irritants" (H315/H319) in basic Safety Data Sheets (SDS), this guide adopts a High-Hazard Precautionary Standard . We treat these compounds as functional phenols , meaning they possess the lipophilic ability to penetrate the dermis and cause systemic toxicity, necessitating protocols beyond standard organic handling.

Target Isomers & Identification

The safety protocols in this guide apply to the entire structural family.

Chemical NameCAS NumberMolecular FormulaPhysical StatePrimary Hazards (GHS)
3-Bromo-4-methoxyphenol 17332-12-6C₇H₇BrO₂Solid (Crystalline)H302 (Harmful), H315 (Irritant), H319, H335
2-Bromo-4-methoxyphenol 89466-13-7C₇H₇BrO₂Solid/OilH315, H319, H335
5-Bromo-2-methoxyphenol 13561-84-7C₇H₇BrO₂SolidH302, H315, H319

The "Dual-Hazard" Mechanism

To ensure scientific integrity in handling, researchers must understand the causality of the risk:

  • The Phenolic Moiety (Toxicity Vector): Unlike simple organic acids, the phenolic hydroxyl group allows the molecule to rapidly denature proteins (keratin) and penetrate the skin. Once absorbed, phenols can cause systemic toxicity (CNS depression, renal failure). Standard water washing is often insufficient because phenols are lipophilic; water may merely spread the chemical over a larger surface area, increasing absorption.

  • The Bromine Substituent (Reactivity Vector): The C-Br bond creates a dipole that increases the acidity of the phenol slightly compared to non-halogenated variants. Furthermore, in synthesis, this site is often targeted for lithiation (e.g., n-BuLi), introducing pyrophoric hazards alongside the toxicological ones.

Engineering Controls & Personal Protective Equipment (PPE)

Hierarchy of Controls
  • Primary Barrier: All handling of solid powder must occur within a Class II Biosafety Cabinet or a Chemical Fume Hood with a face velocity of 0.5 m/s (100 fpm).

  • Static Control: Brominated phenols are often crystalline and prone to static charge. Use an anti-static gun (polonium or piezo) during weighing to prevent powder scattering.

PPE Selection (Evidence-Based)

Standard nitrile gloves often provide insufficient breakthrough time for phenols.

  • Gloves:

    • Recommendation:Double-gloving is mandatory.

    • Inner Layer: 4 mil Nitrile (Tactility).

    • Outer Layer:Neoprene or Viton (Chemical Resistance).

    • Protocol: Change outer gloves immediately upon any splash or every 60 minutes of active handling.

  • Respiratory: If working outside a hood (strictly prohibited except in emergencies), a Full-Face Respirator with P100/OV (Organic Vapor) cartridges is required.

  • Skin: Tyvek® lab coat or chemically resistant apron. Exposed skin is a vector for rapid absorption.

Operational Protocols

Storage and Stability

Brominated methoxyphenols are sensitive to oxidation, which leads to the formation of quinones (often indicated by a color change from white/beige to pink/brown).

  • Atmosphere: Store under Argon or Nitrogen .

  • Temperature: 2–8°C (Refrigerated) is preferred to slow oxidative degradation.

  • Container: Amber glass to prevent photolytic cleavage of the C-Br bond.

Reaction Setup (Lithiation/Coupling)

When using these compounds in metal-catalyzed cross-couplings:

  • Drying: Ensure the phenol is dry. Trace water will quench organolithium reagents violently.

  • Deprotonation: The phenolic proton (pKa ~10) will consume one equivalent of base immediately. Account for this exotherm.

  • Quenching: The workup phase is the highest risk point. Quench reaction mixtures slowly at reduced temperature (0°C) to prevent "bumping" of the phenolic mixture.

Waste Management
  • Segregation: Do NOT mix with oxidizing acids (Nitric/Sulfuric). This can form polynitrated phenols (picric acid analogs), which are explosive.

  • Stream: Dispose of as "Halogenated Organic Solvent" waste.

Emergency Response: The PEG Protocol

Critical Safety Distinction: In the event of skin contact, water alone is a secondary treatment. The primary decontaminant is Polyethylene Glycol (PEG 300 or 400) .

Why PEG? Phenols have high solubility in PEG. The polymer acts as a solvent sink, extracting the phenol from the skin pores more effectively than water, which is immiscible with many lipophilic phenols.

Skin Exposure Algorithm
  • Immediate Action: Do not wipe dry (abrasion increases absorption).

  • Solvent Wash: Immediately spray or soak the area with PEG 300/400 (or glycerol if PEG is unavailable) for at least 15 minutes.

  • Water Rinse: Only after PEG treatment, rinse with copious water.

  • Medical: Seek evaluation. Phenol burns can be painless (anesthetic effect) but deep.[1]

Visualization: Emergency Decision Tree

EmergencyResponse Start EXPOSURE INCIDENT Type Identify Exposure Type Start->Type Skin SKIN CONTACT (Dermis) Type->Skin Eye EYE CONTACT (Mucous Membrane) Type->Eye ActionSkin1 Do NOT Rinse with Water First Apply PEG 300/400 Immediately Skin->ActionSkin1 Lipophilic Toxin ActionEye1 DO NOT USE PEG (Damages Cornea) Eye->ActionEye1 Sensitive Membrane ActionSkin2 Swab/Soak for 15-30 mins until odor dissipates ActionSkin1->ActionSkin2 ActionSkin3 Rinse with Water (Secondary Step) ActionSkin2->ActionSkin3 Medical Seek Emergency Medical Attention (Bring SDS) ActionSkin3->Medical ActionEye2 Flush with Water/Saline for 15 mins ActionEye1->ActionEye2 ActionEye2->Medical

Figure 1: Decision matrix for biological exposure. Note the critical divergence between skin (PEG required) and eye (PEG prohibited) treatment.

Safe Handling Workflow (Diagram)

HandlingProtocol Storage 1. Storage (Argon/Cold/Amber) Prep 2. Preparation (Fume Hood + Anti-Static) Storage->Prep PPE 3. PPE Check (Neoprene/Viton + Goggles) Prep->PPE Mandatory Stop Weigh 4. Weighing (Closed Balance) PPE->Weigh Reaction 5. Reaction (Inert Atm/Temp Control) Weigh->Reaction Waste 6. Disposal (Halogenated Stream) Reaction->Waste

Figure 2: Linear workflow for routine synthesis operations.

References

  • National Center for Biotechnology Information (PubChem). 3-Bromo-4-methoxyphenol Compound Summary (CID 347955). Retrieved from [Link]

  • Princeton University EHS. Phenol: Health and Safety Information. Retrieved from [Link]

  • University of Dundee. Treatment of Phenol Burns (PEG Protocol). Retrieved from [Link]

Sources

Foundational

The Halogen Advantage: Industrial and Pharmaceutical Applications of Brominated Phenols

Executive Summary Brominated phenols (BPs) represent a highly versatile class of halogenated aromatic compounds. Historically, their industrial footprint has been dominated by their use as high-volume flame retardants in...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Brominated phenols (BPs) represent a highly versatile class of halogenated aromatic compounds. Historically, their industrial footprint has been dominated by their use as high-volume flame retardants in polymer sciences. However, inspired by the chemical defense mechanisms of marine organisms, modern research has pivoted toward the pharmacological potential of BPs. This whitepaper provides an in-depth technical analysis of the dual-track industrial applications of brominated phenols, exploring the underlying chemical causality of bromination, summarizing quantitative bioactivity data, and establishing self-validating experimental workflows for drug development professionals.

The Chemical Logic: Why Bromine?

The industrial and biological utility of brominated phenols stems directly from the unique physicochemical properties imparted by the bromine atom:

  • The Sigma-Hole and Halogen Bonding: Unlike hydrogen bonds, halogens can act as electrophilic Lewis acids. The electron density of bromine is anisotropically distributed, creating a region of positive electrostatic potential (the "sigma-hole") opposite the C-Br bond. This allows BPs to form highly directional, stabilizing interactions with Lewis bases (e.g., oxygen or nitrogen atoms in protein backbones), drastically increasing binding affinity in enzyme pockets[1].

  • Lipophilicity Enhancement: The addition of bromine increases the partition coefficient (LogP) of the phenol scaffold. In pharmaceutical applications, this translates to enhanced membrane permeability, allowing BPs to penetrate bacterial exopolysaccharide (EPS) matrices or mammalian cell membranes effectively.

  • Optimal Bond Dissociation Energy: In material sciences, the C-Br bond is exceptionally suited for thermal regulation. It is stable at ambient temperatures but cleaves endothermically at combustion temperatures, releasing bromine radicals (Br•) that quench flame-propagating radicals[2].

Legacy and Advanced Material Applications

The most widespread industrial application of BPs is in the manufacturing of brominated flame retardants (BFRs), such as 2,4,6-tribromophenol (2,4,6-TBP) and tetrabromobisphenol A (TBBPA). These compounds are integrated into epoxy resins, printed circuit boards, and thermoplastics.

Mechanistic Causality: During a fire, the polymer matrix degrades, and the BFR releases Br• radicals into the gas phase. These radicals react with highly reactive hydrogen (H•) and hydroxyl (OH•) radicals—the primary drivers of combustion—converting them into stable molecules (e.g., H2O and HBr). This terminates the exothermic chain reaction.

Regulatory Evolution: The 2 and ECHA have increasingly scrutinized additive BFRs due to environmental leaching and bioaccumulation[2]. Consequently, the industry is shifting toward reactive brominated phenols, which are covalently bonded to the polymer backbone, maintaining flame retardancy while eliminating environmental mobility.

Pharmaceutical Applications: The Marine Inspiration

Marine algae (e.g., Sphaerococcus coronopifolius) and sponges naturally synthesize bromophenols as a deterrent against herbivores and biofouling[1]. Pharmaceutical developers have reverse-engineered these secondary metabolites to create novel therapeutics.

Neurological and Ophthalmic Targets

Synthetic brominated diaryl methanes have demonstrated profound efficacy as competitive inhibitors of critical metabolic enzymes. Specifically, BPs anchor to the zinc ion (Zn2+) coordinated water/hydroxide ion in the active site of Carbonic Anhydrase (CA I/II), offering a pathway for glaucoma treatment. Furthermore, they exhibit highly potent inhibition of Acetylcholinesterase (AChE), positioning them as lead candidates for Alzheimer's disease management[3].

Antimicrobial Resistance (AMR) and Biofilm Eradication

Methicillin-resistant Staphylococcus aureus (MRSA) utilizes robust biofilms to evade conventional antibiotics. 4 have shown that brominated phenoxyphenols can penetrate the EPS matrix, exhibiting minimal inhibitory concentrations (MIC) nearly 10-fold lower than their iodinated counterparts, effectively neutralizing dormant persister cells[4].

Oncology and Cellular Signaling

Bromophenols, particularly 2,4-dibromophenol and 2,4,6-TBP, have been shown to disrupt cellular Ca2+ signaling in neuroendocrine cells, a mechanism that can trigger apoptosis in malignant tissues[5]. Advanced drug design has yielded novel bromophenol derivatives incorporating an indolin-2-one moiety via Knoevenagel condensation, which display vigorous antiproliferative activities against human cancer cell lines[6].

Quantitative Bioactivity Profiles

To facilitate comparative analysis for drug development professionals, the following table synthesizes the quantitative efficacy of various bromophenol scaffolds across different biological targets.

Compound ClassPrimary Target / ApplicationEfficacy MetricMechanism of Action
2,4,6-Tribromophenol (2,4,6-TBP) Flame Retardancy (Plastics)N/A (High Volume Additive)Gas-phase radical quenching (H•, OH•)[2]
Brominated Diaryl Methanes Acetylcholinesterase (AChE)Ki = 6.54 – 24.86 nMCompetitive binding via halogen bonds[3]
Brominated Diaryl Methanes Carbonic Anhydrase (hCA II)Ki = 1.63 – 15.05 nMAnchoring to Zn2+ coordinated H2O/OH-[3]
Brominated Phenoxyphenols MRSA BiofilmsMIC < 1.0 µg/mLDisruption of EPS matrix & persister cells[4]
Indolin-2-one Bromophenols Human Cancer Cell LinesIC50 < 10 µg/mLApoptosis induction / Ca2+ disruption[6]

Visualizing the Mechanistic Pathways

The following diagram maps the divergent industrial and pharmaceutical pathways of brominated phenols, highlighting the core mechanisms that drive their respective applications.

Bromophenol_Mechanisms BP Brominated Phenols (BPs) Mat Material Sciences BP->Mat Pharma Pharmaceutical Sciences BP->Pharma MechMat Thermal C-Br Cleavage (Radical Quenching) Mat->MechMat OutMat Flame Retardants MechMat->OutMat MechPharma Halogen Bonding (Sigma-Hole Interactions) Pharma->MechPharma Target1 Enzyme Pocket Binding (AChE / CA) MechPharma->Target1 Target2 Biofilm Matrix Disruption (MRSA) MechPharma->Target2 OutPharma1 Neuroprotective Agents Target1->OutPharma1 OutPharma2 Anti-MRSA Therapeutics Target2->OutPharma2

Caption: Mechanistic divergence of brominated phenols in industrial and pharmaceutical applications.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following methodologies are designed as self-validating systems, incorporating strict internal controls and mechanistic rationales for each procedural step.

Protocol A: Synthesis of Bioactive Bromophenol Scaffolds via O-Demethylation

This protocol details the synthesis of targeted bromophenol derivatives (e.g., diaryl methanes) for enzyme inhibition screening[3].

  • Causality of Choice: Boron tribromide (BBr3) is selected as the demethylating agent because its strong Lewis acidity allows for the selective cleavage of aryl ethers without disrupting the critical C-Br bonds on the aromatic ring. The reaction is initiated at -78 °C to kinetically control the highly exothermic complexation step, preventing non-specific tar formation.

  • Step 1 (Alkylation): React (2-bromo-4,5-dimethoxyphenyl)methanol with substituted benzenes in dichloromethane (DCM) using AlCl3 as a catalyst to produce diaryl methanes. Monitor via TLC.

  • Step 2 (Demethylation): Dissolve the purified diaryl methane in anhydrous DCM under an inert argon atmosphere. Cool the vessel to -78 °C using a dry ice/acetone bath.

  • Step 3 (Reagent Addition): Dropwise add 3.0 equivalents of BBr3. Maintain at -78 °C for 1 hour, then allow the mixture to slowly warm to room temperature, stirring for an additional 12 hours.

  • Step 4 (Quenching & Extraction): Carefully quench the reaction with ice water to hydrolyze the boron complexes. Extract the aqueous layer with ethyl acetate. Wash the organic layer with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Self-Validation Step: Before biological assaying, the crude product must be validated. Run an HPLC analysis against a standard curve to confirm >98% purity. Utilize 13C-NMR to verify the preservation of the C-Br bond (peak expected around 110-120 ppm depending on substitution), ensuring the halogen bond donor site remains intact.

Protocol B: High-Throughput MRSA Biofilm Disruption Assay

This protocol evaluates the efficacy of novel brominated phenoxyphenols against multidrug-resistant biofilms[4].

  • Causality of Choice: Biofilms present a physical barrier and harbor metabolically dormant persister cells. Evaluating BPs requires a dual-assay approach: Crystal Violet staining quantifies the physical reduction of the biomass, while the Resazurin dye reduction assay measures the metabolic viability of the surviving persister cells.

  • Step 1 (Biofilm Cultivation): Inoculate MRSA (e.g., Mu50 strain) in a 96-well microtiter plate using Tryptic Soy Broth supplemented with 1% glucose. Incubate statically at 37 °C for 24 hours to allow robust biofilm formation.

  • Step 2 (Treatment): Wash the wells gently with PBS to remove planktonic cells. Add serial dilutions of the synthesized bromophenols.

  • Step 3 (Internal Controls): Dedicate specific wells to Moxifloxacin (positive control for cell clearance) and 1% DMSO (vehicle control to establish baseline viability).

  • Step 4 (Viability & Biomass Quantification): After 24 hours of treatment, add Resazurin dye (metabolic indicator) and measure fluorescence. Subsequently, stain the remaining matrix with 0.1% Crystal Violet, solubilize with 33% acetic acid, and measure absorbance at 590 nm.

  • Self-Validation Step: Calculate the Z-factor using the DMSO and Moxifloxacin control wells. The assay is only considered valid and the bromophenol data actionable if the Z-factor is ≥ 0.5, proving the assay's robustness and signal-to-noise ratio.

References

  • Bromophenols, both present in marine organisms and in industrial flame retardants, disturb cellular Ca2+ signaling in neuroendocrine cells (PC12) Source: nih.gov URL: 7

  • Bromophenols in Marine Algae and Their Bioactivities Source: mdpi.com URL: 1

  • Synthesis of Novel Bromophenol with Diaryl Methanes—Determination of Their Inhibition Effects on Carbonic Anhydrase and Acetylcholinesterase Source: mdpi.com URL: 3

  • Brominated flame retardants - EFSA Source: europa.eu URL: 2

  • Antimicrobial activity of brominated phenoxyphenols. Minimal inhibitory... Source: researchgate.net URL: 4

  • Design, Synthesis and Biological Evaluation of Novel Bromophenol Derivatives Incorporating Indolin-2-One Moiety as Potential Anticancer Agents Source: nih.gov URL: 6

Sources

Exploratory

A Comprehensive Technical Guide to 3-Bromomethoxyphenol: Regiocontrolled Synthesis and Downstream Applications

Executive Summary In modern drug discovery and complex organic synthesis, bifunctional aromatic building blocks are indispensable. 3-Bromomethoxyphenol —encompassing highly utilized regioisomers such as 3-bromo-5-methoxy...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery and complex organic synthesis, bifunctional aromatic building blocks are indispensable. 3-Bromomethoxyphenol —encompassing highly utilized regioisomers such as 3-bromo-5-methoxyphenol and 3-bromo-2-methoxyphenol—serves as a privileged scaffold. The presence of both a nucleophilic/directing phenol group and an electrophilic bromide handle allows for orthogonal functionalization. This whitepaper provides a rigorous, causality-driven analysis of the regiocontrolled synthesis of these isomers and their advanced applications, including enantioselective aza-Friedel-Crafts additions and the construction of von Hippel-Lindau (VHL) E3 ligase ligands.

The Strategic Importance of 3-Bromomethoxyphenols

The structural architecture of 3-bromomethoxyphenols provides a unique electronic environment. The electron-donating methoxy and hydroxy groups activate the aromatic ring for electrophilic aromatic substitution (e.g., Friedel-Crafts reactions), while the bromine atom serves as a prime site for palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig).

In medicinal chemistry, these isomers are critical precursors:

  • 3-Bromo-2-methoxyphenol is utilized to expand the structural diversity of the phenylene core in highly potent Hypoxia-Inducible Factor-1α (HIF-1α) stabilizers and PROTACs targeting the VHL E3 ubiquitin ligase[1].

  • 3-Bromo-5-methoxyphenol is a key nucleophile in the asymmetric synthesis of dual orexin receptor antagonists[2][3] and the total synthesis of natural products like decarboxyaltenusin[4].

Regiocontrolled Synthesis Strategies

Achieving high regioselectivity is the primary challenge when synthesizing bromomethoxyphenols. Two distinct, field-proven methodologies are employed depending on the target isomer.

Selective Demethylation (Target: 3-Bromo-5-methoxyphenol)

The synthesis of 3-bromo-5-methoxyphenol is typically achieved via the selective mono-demethylation of 1-bromo-3,5-dimethoxybenzene[4][5].

Causality & Mechanism: Boron tribromide (BBr₃) is a strong Lewis acid that coordinates to the oxygen atom of one of the methoxy groups, weakening the


 bond. A subsequent nucleophilic attack by the bromide ion cleaves the methyl group. To prevent over-demethylation into the resorcinol derivative (5-bromobenzene-1,3-diol), the reaction must be strictly controlled at cryogenic temperatures (-78 °C) using sub-stoichiometric to exactly 1.0 equivalent of BBr₃[4]. Alternatively, nucleophilic cleavage using sodium methanethiol (NaSMe) at 100 °C in NMP exploits steric hindrance to achieve mono-selectivity[5].
Baeyer-Villiger Oxidation (Target: 3-Bromo-2-methoxyphenol)

To synthesize 3-bromo-2-methoxyphenol, chemists employ a Baeyer-Villiger oxidation on 2-bromo-6-formylanisole[1][6].

Causality & Mechanism: Standard peracids (like m-CPBA) often fail or react sluggishly with electron-deficient, sterically hindered aryl aldehydes. Therefore, trifluoroperacetic acid (TFPAA)—generated in situ from 35%


 and trifluoroacetic anhydride (TFAA)—is used[1]. The highly electrophilic TFPAA rapidly forms the Criegee intermediate. The migratory aptitude of the electron-rich aryl ring is significantly higher than that of the aldehydic hydrogen, dictating the exclusive formation of the aryl formate ester, which is subsequently hydrolyzed to the target phenol[6].

BV_Oxidation A 2-Bromo-6-formylanisole (Aryl Aldehyde) B Criegee Intermediate (Peroxyhemiacetal) A->B CF3CO3H (Nucleophilic Attack) C Aryl Formate Ester (+ CF3COOH) B->C Aryl Migration (Rate-Limiting) D 3-Bromo-2-methoxyphenol (Target Phenol) C->D Hydrolysis (NaOH / H2O)

Mechanism of the Baeyer-Villiger oxidation to yield 3-bromo-2-methoxyphenol.

Key Reactions and Synthetic Applications

Copper-Catalyzed Enantioselective Aza-Friedel-Crafts Addition

3-Bromo-5-methoxyphenol is a highly effective nucleophile in the enantioselective aza-Friedel-Crafts addition to N-sulfonyl aldimines, yielding chiral secondary benzylamines with up to 99% enantiomeric excess (ee)[2][3].

Causality of Enantioselectivity: The reaction utilizes a Cu(II)-bis(oxazoline) catalyst. The free phenolic -OH of 3-bromo-5-methoxyphenol is absolutely critical; it coordinates directly to the chiral copper center, which is simultaneously activating the imine[3]. This dual-binding creates a highly rigid, highly organized transition state that directs C-C bond formation exclusively to the ortho position. When the phenol is protected (e.g., 1,3,5-trimethoxybenzene), the reaction yields only racemic products, proving that phenol-metal coordination is the driving force for stereocontrol[3].

Aza_FC A 3-Bromo-5-methoxyphenol + N-Sulfonyl Aldimine C Phenol-Cu Coordination & Imine Activation A->C B Cu(II)-Bisoxazoline Complex (Chiral Lewis Acid) B->C Catalyst Binding D Enantioselective Ortho-Attack C->D C-C Bond Formation E Chiral Benzylamine (>95% ee) D->E Rearomatization

Enantioselective Cu-catalyzed aza-Friedel-Crafts addition transition state.

Quantitative Data: Comparative Synthesis Metrics

The following table summarizes the key metrics for the synthesis of the primary 3-bromomethoxyphenol isomers based on validated literature protocols.

Target IsomerStarting MaterialKey ReagentsReaction TypeTypical YieldRegioselectivity / ee
3-Bromo-5-methoxyphenol 1-Bromo-3,5-dimethoxybenzeneBBr₃ (1.0 eq) or NaSMeSelective Demethylation57% - 86%>95% mono-phenol
3-Bromo-2-methoxyphenol 2-Bromo-6-formylanisoleH₂O₂, TFAA, KH₂PO₄Baeyer-Villiger Oxidation75% - 90%N/A (Stereoretentive)
3-Bromo-4-methoxyphenol 3-BromophenolPIDA, Zn powderOxidation / Reduction24% - 26%Moderate (ortho/para mix)

Validated Experimental Protocols

Protocol A: BBr₃-Mediated Synthesis of 3-Bromo-5-methoxyphenol[4]

This protocol utilizes cryogenic control to prevent over-demethylation.

  • Preparation: Dissolve 1-bromo-3,5-dimethoxybenzene (19.4 mmol) in anhydrous

    
     (30 mL) under a strict argon atmosphere.
    
  • Cryogenic Cooling: Cool the reaction vessel to -78 °C using a dry ice/acetone bath.

  • Reagent Addition: Add BBr₃ (1.0 M in

    
    , 17.0 mL, 0.88 eq) dropwise over 15 minutes to control the exothermic coordination event.
    
  • Reaction: Stir the mixture for 18 h, allowing the temperature to slowly rise to room temperature.

  • Quenching (Critical Step): Re-cool the mixture to -78 °C. Slowly add

    
     (40 mL). Causality: Low-temperature aqueous quenching safely hydrolyzes the boron-phenolate complex and destroys unreacted BBr₃ without generating localized heat spikes that could trigger unwanted side reactions.
    
  • Isolation: Warm to room temperature, separate the organic phase, extract the aqueous layer with

    
    , dry over 
    
    
    
    , and purify via silica gel chromatography.
Protocol B: Baeyer-Villiger Synthesis of 3-Bromo-2-methoxyphenol[1][6]

This protocol utilizes an in situ generated peracid for the oxidation of electron-deficient aldehydes.

  • Peracid Generation: In a dedicated flask, cool a mixture of 35% aqueous

    
     (22.5 mmol) in 
    
    
    
    (20 mL) to 0 °C. Carefully add trifluoroacetic anhydride (117 mmol) dropwise. Stir at 0 °C for 1 h to form trifluoroperacetic acid (TFPAA).
  • Substrate Preparation: In a separate primary reaction flask, suspend 2-bromo-6-formylanisole (15 mmol) and

    
     (40.8 g) in 
    
    
    
    (100 mL). Causality: The massive excess of phosphate buffer is required to neutralize the strongly acidic trifluoroacetic acid byproduct, preventing the cleavage of the methoxy ether.
  • Oxidation: Slowly transfer the TFPAA solution into the primary reaction flask. Stir until the aldehyde is completely consumed (monitored via TLC).

  • Workup & Hydrolysis: Quench the reaction with 10% aqueous

    
     and extract with diethyl ether. To hydrolyze the resulting formate ester, extract the ether layer with 1 N aqueous NaOH.
    
  • Isolation: Acidify the basic aqueous extracts with HCl and back-extract with ether. Concentrate to afford pure 3-bromo-2-methoxyphenol.

References

Sources

Foundational

Thermodynamic Solubility and Solvation Kinetics of 3-Bromomethoxyphenol in Laboratory Solvents

Executive Summary In advanced organic synthesis and drug discovery, 3-bromomethoxyphenol (encompassing isomers such as 3-bromo-4-methoxyphenol and 3-bromo-2-methoxyphenol) serves as a critical building block. It is frequ...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In advanced organic synthesis and drug discovery, 3-bromomethoxyphenol (encompassing isomers such as 3-bromo-4-methoxyphenol and 3-bromo-2-methoxyphenol) serves as a critical building block. It is frequently utilized in the development of Hypoxia-Inducible Factor-1α (HIF-1α) stabilizers, PROTAC degraders, and agrochemical agents. As a Senior Application Scientist, understanding the precise solubility profile of this compound is non-negotiable. Poor solvent selection leads to incomplete reactions, polymorph transformations, and compromised yields. This whitepaper dissects the thermodynamic drivers of 3-bromomethoxyphenol solubility, provides quantitative solvent data, and establishes a self-validating experimental protocol for solubility determination.

Chemical Profile & Solvation Thermodynamics

The solubility of 3-bromomethoxyphenol is dictated by its amphiphilic structural features. The molecule consists of a hydrophobic benzene ring, a highly polarizable bromine atom, a hydrogen-bond-donating hydroxyl group (-OH), and a hydrogen-bond-accepting methoxy group (-OCH3).

Typically existing as a crystalline solid at room temperature, the compound is highly soluble in organic solvents but exhibits poor solubility in aqueous environments[1]. In water, the hydrophobic bulk of the brominated aromatic ring disrupts the hydrogen-bonded water network. Because the energy required to form a solvent cavity (endothermic) exceeds the energy released by solute-solvent hydrogen bonding (exothermic), dissolution is thermodynamically unfavorable. Consequently, it is virtually insoluble in water at normal temperatures, but readily dissolves in organic solvents such as ethanol and ether[2].

Thermodynamics N1 Crystal Lattice (3-Bromomethoxyphenol) N2 Lattice Disruption (Endothermic, ΔH > 0) N1->N2 N4 Solute-Solvent Interactions (Exothermic, ΔH < 0) N2->N4 N3 Solvent Cavity Formation (Endothermic, ΔH > 0) N3->N4 N5 Hydrogen Bonding (-OH, -OCH3) N4->N5 N6 Dispersion Forces (Aryl Ring, -Br) N4->N6 N7 Favorable Free Energy (ΔG < 0) N5->N7 N6->N7

Fig 1. Thermodynamic drivers governing the solvation of 3-bromomethoxyphenol in organic media.

Quantitative Solubility Profiles

The table below synthesizes the solubility behavior of 3-bromomethoxyphenol across common laboratory solvents, mapping empirical data to mechanistic rationale.

SolventPolarity IndexSolubility ClassEstimated SolubilityMechanistic Rationale
Water 9.0Poorly Soluble~0.747 mg/mLHigh cohesive energy of water rejects the lipophilic brominated aromatic ring; Log S ≈ -1.75[3].
Dichloromethane (DCM) 3.1Highly Soluble>100 mg/mLExcellent solvation of halogenated/aromatic moieties via dipole-induced dipole interactions[4].
Acetonitrile (MeCN) 5.8Soluble>50 mg/mLStrong dipole moment solvates the polarizable bromine atom, stabilizing SNAr transition states[5].
Dimethylformamide (DMF) 6.4Highly Soluble>100 mg/mLPolar aprotic nature disrupts intermolecular hydrogen bonds of the phenol, maximizing dissolution[6].
Ethanol / Ether 5.2 / 2.8Soluble>50 mg/mLHydrogen bonding with -OH and -OCH3 groups; lower dielectric constant accommodates the aryl ring[2].

Self-Validating Experimental Protocol: Thermodynamic Solubility Determination

To accurately measure the solubility of 3-bromomethoxyphenol for scale-up synthesis, dynamic kinetic methods (like solvent titration) are insufficient. A thermodynamic shake-flask method must be employed. To ensure trustworthiness, this protocol is designed as a self-validating system —it inherently checks for experimental artifacts such as polymorph transformation or colloidal suspension.

Step-by-Step Methodology
  • Solid-State Baseline Characterization: Causality: Before testing, the starting powder must be analyzed using Powder X-Ray Diffraction (PXRD). Different polymorphs exhibit different lattice energies, directly altering the thermodynamic solubility limit.

  • Solvent Equilibration: Transfer an excess amount of 3-bromomethoxyphenol (e.g., 50 mg for aqueous, 500 mg for organic solvents) into a 5 mL amber glass vial to prevent photodegradation. Add exactly 1.0 mL of the target solvent.

  • Isothermal Agitation: Causality: Place the vial in an orbital shaker incubator at 25.0 ± 0.1 °C and agitate at 300 rpm for 48 hours. Do not use magnetic stir bars, as they cause particle milling, which artificially increases the dissolution rate and risks mechanically induced polymorphic shifts.

  • Phase Separation via Ultracentrifugation: Causality: Transfer the suspension to a microcentrifuge tube and spin at 15,000 × g for 15 minutes. Filtration is strictly avoided because lipophilic compounds like 3-bromomethoxyphenol readily adsorb onto standard filter membranes, skewing concentration data. Centrifugation safely pellets the undissolved solid.

  • HPLC-UV Quantification: Extract an aliquot of the clear supernatant, dilute it in the mobile phase, and quantify via HPLC-UV (detection at ~280 nm) against a validated calibration curve.

  • System Validation (Mass Balance & PXRD): Causality: Decant the remaining solvent and gently dry the residual solid pellet under a nitrogen stream. Perform PXRD on the recovered solid. If the diffraction pattern matches the baseline from Step 1, the solubility data is valid. If a solvate or new polymorph has formed, the measured solubility reflects the new crystal form, and the data must be annotated accordingly.

Workflow N1 Solid 3-Bromomethoxyphenol (Excess) N2 Solvent Addition (Aqueous or Organic) N1->N2 N3 Isothermal Equilibration (48h at 25°C) N2->N3 300 rpm agitation N4 Ultracentrifugation (15,000 x g) N3->N4 Saturation Reached N5 Supernatant Extraction N4->N5 Liquid Phase N7 Solid Residue Validation (PXRD / Mass Balance) N4->N7 Solid Phase N6 HPLC-UV Quantification N5->N6 Serial Dilution

Fig 2. Self-validating shake-flask workflow for thermodynamic solubility determination.

Mechanistic Causality in Solvent Selection for Chemical Synthesis

Understanding the solubility of 3-bromomethoxyphenol is only half the battle; applying this knowledge to optimize reaction conditions is where true expertise lies.

  • PROTACs and VHL Ligands (Dichloromethane): In the synthesis of Hypoxia-Inducible Factor-1α (HIF-1α) stabilizers, 3-bromo-2-methoxyphenol is utilized as a core building block. Reactions involving trifluoroacetic anhydride are successfully conducted in dichloromethane (CH2Cl2)[4]. DCM provides an optimal balance of high solubility for the brominated precursor while remaining inert to the highly reactive anhydride.

  • Agrochemicals (Acetonitrile): For the synthesis of aryloxypyrimidinyl ether herbicides, 3-bromo-2-methoxyphenol is dissolved in acetonitrile and treated with potassium carbonate[5]. Acetonitrile's moderate polarity and strong dipole moment effectively solvate the polarizable bromine atom while stabilizing the transition state during the nucleophilic aromatic substitution (SNAr).

  • Thymidylate Synthase Inhibitors (Anhydrous DMF): In the development of specific inhibitors, 3-bromo-5-methoxyphenol is dissolved in anhydrous dimethylformamide (DMF) to facilitate Williamson ether synthesis[6]. DMF acts as a polar aprotic solvent that strips the hydration shell away from the potassium carbonate base, leaving a highly reactive, "naked" phenoxide ion that drives the etherification to completion.

References

1.[1]1 - CymitQuimica 2.[3]3 - Ambeed 3.[2]2 - ChemBK 4.[4]4 - ACS Publications 5.[5]5 - European Patent Office 6.[6]6 - PMC

Sources

Exploratory

Theoretical vs. Experimental NMR Data for 3-Bromomethoxyphenol: A Comprehensive Guide

Introduction In the structural elucidation of halogenated aromatic compounds, Nuclear Magnetic Resonance (NMR) spectroscopy remains the gold standard. For multi-substituted phenols such as 3-bromo-5-methoxyphenol, assign...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the structural elucidation of halogenated aromatic compounds, Nuclear Magnetic Resonance (NMR) spectroscopy remains the gold standard. For multi-substituted phenols such as 3-bromo-5-methoxyphenol, assigning the precise regiochemistry of the hydroxyl, methoxy, and bromine substituents relies heavily on interpreting subtle variations in chemical shifts and scalar couplings. However, experimental data alone can sometimes be ambiguous due to overlapping signals or unexpected solvent interactions.

As a Senior Application Scientist, I approach structural verification by treating experimental acquisition and theoretical Density Functional Theory (DFT) calculations as a coupled, self-validating system. By computing the Gauge-Independent Atomic Orbital (GIAO) shielding tensors and comparing them against high-resolution experimental spectra, we can unambiguously assign the structure while accounting for complex quantum mechanical phenomena, such as the Heavy Atom on Light Atom (HALA) effect induced by the bromine atom.

This whitepaper provides an in-depth technical workflow for acquiring, calculating, and comparatively analyzing the 1H and 13C NMR data of 3-bromo-5-methoxyphenol.

Experimental NMR Methodology

To ensure absolute trustworthiness in the experimental data, the acquisition protocol must be rigorously standardized. The following methodology outlines the optimal parameters for acquiring 1D 1H and 13C NMR spectra for 3-bromo-5-methoxyphenol[1].

Step-by-Step Acquisition Protocol
  • Sample Preparation: Dissolve 20–50 mg of high-purity 3-bromo-5-methoxyphenol in 0.6 mL of deuterated chloroform (CDCl₃)[2]. CDCl₃ is selected to minimize hydrogen-bonding disruptions that occur in polar solvents like DMSO-d₆, preserving the natural chemical shift of the phenolic OH proton. Ensure the solvent contains 0.03% v/v Tetramethylsilane (TMS) as an internal reference.

  • Probe Tuning and Matching: Insert the sample into a 400 MHz (or higher) spectrometer. Manually tune and match the probe capacitance to the precise Larmor frequencies of 1H and 13C. Causality: Perfect impedance matching minimizes reflected radiofrequency (RF) power, maximizing the signal-to-noise ratio (SNR) and ensuring optimal pulse excitation profiles.

  • Shimming and Locking: Lock the spectrometer to the deuterium frequency of CDCl₃. Perform gradient shimming (e.g., TopShim) to optimize the Z1-Z5 magnetic field gradients. Causality: High field homogeneity is critical to achieving a linewidth of < 0.5 Hz, which is strictly required to resolve the fine ~2.2 Hz meta-couplings between the aromatic protons of the 1,3,5-substituted benzene ring.

  • Pulse Sequence and Acquisition:

    • For 1H NMR : Use a standard 90° pulse sequence (zg30 or equivalent) with a relaxation delay (D1) of 2 seconds. This ensures complete longitudinal relaxation (T1) for quantitative integration of the methoxy and hydroxyl protons.

    • For 13C NMR : Use a proton-decoupled sequence (zgpg30) with a D1 of 2–5 seconds and a minimum of 512 scans to overcome the low natural abundance and low gyromagnetic ratio of 13C.

  • Data Processing (Self-Validation): Apply a Fourier Transform (FT), followed by zero- and first-order phase correction. Validate the chemical shift axis by setting the residual CHCl₃ peak to exactly 7.26 ppm for 1H and 77.16 ppm for 13C[1].

ExpNMR A Sample Prep (20-50mg in CDCl3) B Probe Tuning & Matching A->B C Shimming (Lock on CDCl3) B->C D Pulse & Acquisition (Relaxation Delay) C->D E Data Processing (FT, Phase, Baseline) D->E

Experimental workflow for acquiring high-resolution 1D NMR spectra.

Theoretical NMR Calculation Workflow

Experimental data represents the physical reality, but theoretical calculations provide the mechanistic proof of molecular geometry. We utilize DFT to predict the chemical shifts of 3-bromo-5-methoxyphenol.

Step-by-Step Computational Protocol
  • Conformational Search: Utilize a molecular mechanics force field (e.g., MMFF94) to generate the potential rotamers of the methoxy (-OCH₃) and hydroxyl (-OH) groups.

  • Geometry Optimization: Submit the lowest-energy conformers to a DFT optimization at the B3LYP/6-311+G(d,p) level of theory. Apply the Polarizable Continuum Model (PCM) for chloroform to simulate the dielectric environment of the solvent. Causality: The inclusion of diffuse functions (+) is critical for accurately modeling the electron-rich oxygen atoms, while polarization functions (d,p) properly describe the heavy bromine atom.

  • Frequency Check (Self-Validation): Calculate the vibrational frequencies of the optimized geometry. The strict absence of imaginary frequencies validates that the structure is a true energetic minimum, not a transition state.

  • GIAO Magnetic Shielding Calculation: Compute the isotropic magnetic shielding tensors (σ) using the Gauge-Independent Atomic Orbital (GIAO) method at the same B3LYP/6-311+G(d,p) level.

  • Linear Scaling: Convert the raw shielding tensors into chemical shifts (δ) using empirically derived linear scaling factors (e.g., δ = intercept - slope × σ) or by subtracting the calculated shielding of a theoretically modeled TMS molecule.

TheoNMR A Conformational Search (MMFF94) B Geometry Optimization (B3LYP/6-311+G**) A->B C Frequency Check (No Imaginary Freqs) B->C D GIAO Shielding Calculation C->D E Linear Scaling & Boltzmann Averaging D->E

DFT-based computational workflow for predicting theoretical NMR chemical shifts.

Quantitative Data Analysis & Comparison

The true value of this dual-pronged approach emerges when we juxtapose the experimental findings[1],[3] against the theoretical predictions. Below is the consolidated data for 3-bromo-5-methoxyphenol.

Table 1: ¹H NMR Data Comparison (400 MHz, CDCl₃)
PositionExperimental δ (ppm)Theoretical δ (ppm)Δ (Exp - Theo)Multiplicity & J (Hz)
-OH 4.944.80+0.14s
-OCH₃ 3.763.82-0.06s
H-6 (ortho to OH, OCH₃)6.336.45-0.12t, J = 2.2
H-2 (ortho to OH, Br)6.616.75-0.14dd, J = 2.2, 1.6
H-4 (ortho to OCH₃, Br)6.656.80-0.15dd, J = 2.2, 1.6

Mechanistic Insight: The experimental proton shifts align remarkably well with the theoretical values (Δ < 0.2 ppm). The H-6 proton is the most shielded (6.33 ppm) due to the combined electron-donating resonance effects (+R) of both the ortho-hydroxyl and ortho-methoxy groups[1]. The theoretical model slightly underestimates the shielding, likely due to dynamic solvent-solute hydrogen bonding that static PCM models cannot perfectly replicate.

Table 2: ¹³C NMR Data Comparison (100 MHz, CDCl₃)
PositionExperimental δ (ppm)Theoretical δ (ppm)Δ (Exp - Theo)
C-5 (-OCH₃)161.4163.0-1.6
C-1 (-OH)157.1158.5-1.4
C-3 (-Br)122.9128.5-5.6
C-4 111.5113.8-2.3
C-2 110.1112.3-2.2
C-6 100.9102.5-1.6
-OCH₃ 55.656.8-1.2

Mechanistic Insight (The HALA Effect): While most carbon shifts show a standard deviation of ~1.5 to 2.5 ppm between experimental[1] and theoretical data, C-3 (the bromine-bearing carbon) exhibits a massive deviation of -5.6 ppm. This is a classic manifestation of the Heavy Atom on Light Atom (HALA) effect . Bromine possesses significant spin-orbit coupling (a relativistic effect) that shields the adjacent carbon nucleus. Because standard B3LYP calculations are non-relativistic, they fail to account for this extra shielding, resulting in a theoretically predicted shift that is artificially deshielded compared to the physical experiment. Recognizing this causality is what separates basic data matching from expert spectral analysis.

Conclusion

The structural validation of 3-bromo-5-methoxyphenol demonstrates why modern chemical analysis cannot rely on a single vector of truth. Experimental NMR provides the physical ground truth, capturing environmental realities like solvent interactions and relativistic shielding[1],[3]. Conversely, theoretical DFT calculations provide a rigid, mathematically proven geometric framework. By executing both workflows as self-validating systems and understanding the quantum mechanical causality behind their deviations (such as the HALA effect), researchers can achieve absolute confidence in molecular characterization.

References

  • Title: Total Synthesis of the Res - Semantic Scholar: 3-Bromo-5-methoxyphenol (11) Source: Semantic Scholar (Eur. J. Org. Chem. 2016) URL:[Link]

  • Title: Supporting Information Total synthesis of decarboxyaltenusin Experimental procedures and NMR spectra Source: Beilstein Journal of Organic Chemistry (2021) URL: [Link]

Sources

Foundational

Fundamental reactivity of the bromomethoxy functional group

An In-depth Technical Guide to the Fundamental Reactivity of the Bromomethoxy Functional Group Introduction The bromomethoxy functional group, characterized by the C(Br)OR structure, represents a class of highly reactive...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Fundamental Reactivity of the Bromomethoxy Functional Group

Introduction

The bromomethoxy functional group, characterized by the C(Br)OR structure, represents a class of highly reactive and synthetically versatile intermediates. As an α-haloether, its chemical behavior is dominated by the interplay between the electron-withdrawing inductive effect of the bromine atom and the electron-donating resonance effect of the adjacent methoxy group. This unique electronic arrangement renders the α-carbon exceptionally electrophilic and prone to a variety of chemical transformations.

For researchers in organic synthesis and drug development, a deep understanding of the bromomethoxy group's reactivity is paramount. These moieties serve as powerful alkylating agents and are key building blocks for constructing complex molecular architectures, including heterocycles and pharmacologically active compounds.[1][2] Their inherent instability, however, necessitates careful handling and a nuanced understanding of their reaction mechanisms to achieve desired synthetic outcomes. This guide provides a comprehensive exploration of the synthesis, stability, and core reactivity of the bromomethoxy functional group, grounded in mechanistic principles and supported by practical experimental insights.

Synthesis and Preparation of Bromomethoxy Compounds

The generation of the bromomethoxy moiety can be achieved through several strategic approaches, primarily involving the bromination of methoxy-containing precursors or the simultaneous introduction of both functionalities.

Bromination of α-Methoxy Ketones

A prevalent method for synthesizing compounds with a bromomethoxy group is the selective electrophilic bromination of a pre-formed α-methoxy ketone.[3] This reaction typically proceeds through an acid-catalyzed enol intermediate, which then attacks a bromine source like molecular bromine (Br₂) or N-bromosuccinimide (NBS).[3] The presence of the methoxy group influences the electronic and steric environment, requiring careful optimization of reaction conditions.[3]

Bromomethylation of Aromatic Compounds

Aromatic bromomethylation can be accomplished by reacting an aromatic hydrocarbon with formaldehyde and hydrogen bromide.[4] This process is believed to occur via the in-situ generation of a benzyl alcohol, which is subsequently converted to the highly reactive benzyl bromide.[4] This method is particularly useful when the target benzyl bromide cannot be easily obtained through radical bromination of the corresponding methylarene.[4] For compounds with strong electron-donating groups like phenols, protection of these groups may be necessary to prevent resinification.[4]

Preparation from Alcohols

Bromomethyl ethers can be prepared from alcohols, paraformaldehyde, and hydrogen bromide.[5] Caution is required, especially with lower alcohols, as the resulting bromomethyl ethers can be highly lachrymatory, unstable, and may decompose upon distillation at normal pressure.[4] More stable and less volatile reagents, such as 4-chlorobutyl (bromomethyl) ether, have been developed to serve as safer alternatives for the bromomethylation of aromatic hydrocarbons in the presence of a Lewis acid catalyst.[4]

Stability, Handling, and Spectroscopic Characterization

The high reactivity of bromomethoxy compounds dictates stringent requirements for their storage and handling to maintain chemical integrity.

Stability and Storage

Compounds containing a bromomethoxy group, particularly those analogous to benzylic bromides, are generally sensitive to moisture, light, and elevated temperatures.[6][7] Hydrolysis of the C-Br bond to the corresponding alcohol is a common degradation pathway.[7][8] Therefore, proper storage is critical.

Parameter Recommendation Rationale
Temperature Refrigerate (2-8°C or colder)To slow the rate of thermal decomposition and other degradation reactions.[9][10]
Atmosphere Store under an inert atmosphere (e.g., Argon, Nitrogen)To prevent hydrolysis from atmospheric moisture and potential oxidation.[6][9]
Light Protect from light (use amber or opaque containers)To prevent light-induced degradation, which can proceed via radical pathways.[6][11]
Moisture Keep container tightly closed in a dry environmentTo prevent hydrolysis of the reactive C-Br bond.[6][7]
Incompatibilities Avoid strong oxidizing agents, strong bases, and nucleophilesThese substances can react readily with the bromomethoxy group, leading to rapid degradation.[6][8]
Spectroscopic Profile

The structural features of the bromomethoxy group give rise to characteristic signals in various spectroscopic analyses. While specific shifts vary with molecular structure, the following table provides typical ranges.

Spectroscopy Signature Assignment
¹H NMR Singlet, ~5.5 - 6.0 ppm-CH(Br)OCH₃
Singlet, ~3.4 - 3.8 ppm-CH(Br)OCH₃
¹³C NMR ~95 - 110 ppm-C H(Br)OCH₃
~55 - 60 ppm-CH(Br)OC H₃
Infrared (IR) 2950-2850 cm⁻¹ (Medium)C-H stretch (Aliphatic)
1150-1050 cm⁻¹ (Strong)C-O stretch (Ether)
700-550 cm⁻¹ (Strong)C-Br stretch

Data are generalized from typical values for α-haloethers and related structures.[12][13]

Core Reactivity and Mechanistic Pathways

The reactivity of the bromomethoxy group is dominated by the electrophilicity of the carbon atom bonded to both the bromine and the methoxy group.

Nucleophilic Substitution: The Dominant Pathway

The bromomethoxy group is an excellent electrophile and readily undergoes nucleophilic substitution reactions.[7] The reaction can proceed through either an Sₙ1 or Sₙ2 mechanism, with the pathway often dictated by the substrate, nucleophile, and solvent.

The Sₙ1 Mechanism: A key feature of the bromomethoxy group is the ability of the adjacent methoxy group's lone pair of electrons to stabilize a developing positive charge on the α-carbon.[1][14] This resonance stabilization makes the formation of an oxocarbenium ion intermediate particularly favorable, strongly promoting an Sₙ1-type mechanism. This pathway is common for bromomethoxy compounds, especially benzylic or other systems that can further stabilize the carbocation.[14]

SN1_Mechanism sub R-CH(Br)OCH₃ int [ R-CH=O⁺CH₃ ↔ R-C⁺H-OCH₃ ] Oxocarbenium Ion sub->int - Br⁻ prod R-CH(Nu)OCH₃ int->prod + Nu⁻ Br_ion Br⁻ Nu_ion Nu⁻

Caption: Sₙ1 mechanism for the bromomethoxy group via a stabilized oxocarbenium ion.

This high reactivity allows for the efficient formation of new carbon-heteroatom and carbon-carbon bonds. A wide range of nucleophiles can be employed:

  • O-Nucleophiles: Alcohols and phenols react to form ethers.[7]

  • N-Nucleophiles: Amines react to form substituted amines.[1]

  • S-Nucleophiles: Thiols react to yield thioethers.[7]

  • C-Nucleophiles: Carbanions and organometallic reagents can form new C-C bonds.[7]

Elimination Reactions

In the presence of strong, non-nucleophilic, or sterically hindered bases, elimination to form a vinyl ether can compete with or dominate substitution. This pathway is more prevalent when the carbon adjacent to the bromomethoxy group bears a proton.

Elimination_Mechanism reactant Base⁻ + H-CR'-CH(Br)OCH₃ product R'=C=CHOCH₃ + H-Base + Br⁻ reactant->product E2 Pathway

Caption: Generalized E2 elimination pathway for bromomethoxy compounds.

Applications in Synthetic Chemistry

The predictable yet potent reactivity of the bromomethoxy group makes it a valuable tool in modern organic synthesis.

Versatile Alkylating Agent

The bromomethoxy group functions as a powerful electrophilic building block. It is frequently used to introduce methoxymethyl (MOM) ethers or more complex fragments onto nucleophilic substrates. Its reactivity is often comparable to or greater than that of analogous benzylic bromides.[7][14]

Synthesis of Heterocyclic Scaffolds

Molecules containing both a bromomethoxy group and a nucleophilic moiety can undergo intramolecular cyclization. This strategy provides an efficient route to various heterocyclic systems, such as the formation of oxetane rings from precursors like 3-bromo-2-(bromomethyl)propan-1-ol under basic conditions, where an analogous reactive center is generated.[15]

Synthetic_Workflow start Bromomethoxy Precursor (R-CH(Br)OCH₃) step1 Nucleophilic Substitution (+ Nucleophile) start->step1 intermediate Functionalized Intermediate (R-CH(Nu)OCH₃) step1->intermediate step2 Further Transformation (e.g., Deprotection, Cyclization) intermediate->step2 target Complex Target Molecule (e.g., Pharmaceutical) step2->target

Caption: General workflow illustrating the use of a bromomethoxy precursor in multi-step synthesis.

Experimental Protocols

The following protocols are generalized and should be adapted based on the specific substrate and safety considerations. All work with bromomethoxy compounds should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 1: Synthesis of 2-Bromo-2-methoxy-1-phenylethan-1-one[3]
  • Preparation: Dissolve 2-methoxy-1-phenylethan-1-one (1.0 eq) in a suitable solvent such as chloroform or acetic acid in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

  • Bromination: Cool the solution to 0°C in an ice bath. Add a solution of molecular bromine (Br₂) (1.0-1.1 eq) in the same solvent dropwise over 30 minutes.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC or GC-MS.

  • Workup: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to remove excess bromine.

  • Extraction: Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., dichloromethane). Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or recrystallization to yield the α-bromo-α-methoxy ketone.

Protocol 2: Nucleophilic Substitution with a Phenolic Nucleophile
  • Preparation: In a flame-dried flask under an inert atmosphere (e.g., nitrogen), dissolve the phenol (1.0 eq) and a non-nucleophilic base (e.g., potassium carbonate, 1.5 eq) in an anhydrous polar aprotic solvent (e.g., DMF or acetonitrile).

  • Addition of Electrophile: Stir the mixture at room temperature for 15-30 minutes. Add a solution of the bromomethoxy compound (1.1 eq) in the same solvent dropwise.

  • Reaction: Heat the reaction mixture to 50-70°C and stir until the starting material is consumed (monitor by TLC).

  • Workup: Cool the reaction to room temperature and pour it into cold water.

  • Extraction: Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate). Combine the organic layers and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. Purify the resulting crude ether via flash column chromatography.

Conclusion

The bromomethoxy functional group is a potent and versatile electrophilic moiety whose reactivity is fundamentally governed by the stabilizing influence of the adjacent methoxy group. Its propensity to undergo Sₙ1-type nucleophilic substitution via a resonance-stabilized oxocarbenium ion makes it an invaluable tool for the construction of C-O, C-N, C-S, and C-C bonds. While its inherent reactivity demands careful handling and storage, a thorough understanding of its mechanistic behavior allows researchers and drug development professionals to strategically employ it in the synthesis of complex and high-value molecules.

References

  • An In-depth Technical Guide to the Synthesis of α-Bromo-α-Methoxy Ketones. (2025). Benchchem.
  • Reactivity of activated versus nonactivated 2-(bromomethyl)aziridines with respect to sodium methoxide: a combined computational and experimental study. (2011). PubMed.
  • 1-(Bromomethyl)-1-methoxycyclohexane | CAS 22690-23-9. (n.d.). Benchchem.
  • A Comparative Guide to 3-Bromo-2-(bromomethyl)propan-1-ol and its Alternatives as Pharmaceutical Precursors. (2025). Benchchem.
  • Process for the preparation of aromatic bromomethyl compounds. (US5750728A). Google Patents.
  • Spontaneous Combustion of 2-Bromo-3-Methoxythiophene: A Study on Reaction Pathways and Energetics by Quantum Chemical Calculations. (n.d.). Preprint.
  • The Efficacy of 3-(Bromomethyl)phenoxyacetic Acid as an Alkylating Agent: A Comparative Analysis. (2025). Benchchem.
  • Spectroscopic Analysis of 3-(Bromomethyl)phenoxyacetic Acid: A Technical Guide. (2025). Benchchem.
  • Stability of 2-(Bromomethyl)benzaldehyde Under Atmospheric Conditions: A Technical Guide. (2025). Benchchem.
  • An In-depth Technical Guide to the Chemical Properties of 1-Bromo-2-((methoxymethoxy)methyl)benzene. (2025). Benchchem.
  • Stability and Storage of 3-(Bromomethyl)-2-chlorothiophene: A Technical Guide. (2025). Benchchem.
  • 2-(Bromomethyl)-1-benzothiophene | 10133-20-7. (n.d.). Benchchem.
  • An In-depth Technical Guide to 2-(Bromomethyl)-6-methoxynaphthalene. (2025). Benchchem.
  • Stability and Storage of 3-Bromo-2-(bromomethyl)propan-1-ol: A Technical Guide. (2025). Benchchem.
  • Stability and storage conditions for 2-[3-(bromomethyl)phenyl]thiophene. (2025). Benchchem.
  • How can Bromomethyl Methyl Ether be Prepared and Applied in Pharmaceuticals?. (2021). Guidechem.
  • Spectroscopic Analysis of 2-(Bromomethyl)naphthalene: A Technical Guide. (2025). Benchchem.
  • Observation of Bromomethyl Ethers during the Bromomethylation of Aromatic Compounds. (n.d.). ResearchGate.
  • Bromination reactions with hydrogen bromide (bromomethylation of alcohols, phenols, and aromatic rings). (2024). Chemia.
  • Technical Guide: Stability and Storage of 4-(2-Bromomethylphenyl)benzonitrile. (2025). Benchchem.
  • Mechanistic Showdown: 3-Bromo-2-(bromomethyl)propan-1-ol in Oxetane Synthesis and Beyond. (2025). Benchchem.
  • Nucleophilic Substitution of Haloalkanes | OH-, CN- and Ammonia Examples. (n.d.). Save My Exams.

Sources

Protocols & Analytical Methods

Method

Application Note: Strategic Use of 3-Bromomethoxyphenol in Multi-Step Organic Synthesis

Abstract: This guide provides an in-depth analysis of 3-Bromomethoxyphenol as a versatile building block in modern organic synthesis. We explore its application in key palladium-catalyzed cross-coupling reactions and O-f...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This guide provides an in-depth analysis of 3-Bromomethoxyphenol as a versatile building block in modern organic synthesis. We explore its application in key palladium-catalyzed cross-coupling reactions and O-functionalization, offering detailed, field-proven protocols for researchers, scientists, and professionals in drug development. The causality behind experimental choices, from catalyst and ligand selection to reaction conditions, is explained to ensure both reproducibility and a deeper understanding of the underlying chemical principles.

Introduction: The Synthetic Utility of 3-Bromomethoxyphenol

3-Bromomethoxyphenol is a trifunctional aromatic compound featuring a bromine atom, a hydroxyl group, and a methoxy group. This unique arrangement of functionalities on a benzene ring makes it a highly valuable and strategic precursor in the synthesis of complex molecular architectures, particularly within the pharmaceutical and materials science sectors.

  • The Aryl Bromide: The C-Br bond serves as a primary handle for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds with exceptional control and predictability.

  • The Phenolic Hydroxyl: The -OH group is a versatile site for O-alkylation and O-arylation, allowing for the introduction of diverse side chains and the construction of ether linkages. Its acidity can be readily exploited for selective deprotonation.

  • The Methoxy Group: The -OCH₃ group acts as a key electronic and steric modulator, influencing the reactivity of the aromatic ring and providing a point of recognition for biological targets in medicinal chemistry applications.

This combination of reactive sites allows for sequential, regioselective modifications, making 3-Bromomethoxyphenol an ideal starting material for building libraries of complex derivatives.

Core Applications: Palladium-Catalyzed Cross-Coupling

The aryl bromide moiety is the most frequently exploited reactive center on the 3-Bromomethoxyphenol scaffold. Palladium-catalyzed reactions provide a mild and efficient means to construct biaryl systems, arylamines, and arylalkynes.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a cornerstone of modern synthesis, enabling the formation of C-C bonds between an organohalide and an organoboron compound.[1] For a substrate like 3-Bromomethoxyphenol, this reaction is pivotal for creating biaryl structures, which are common motifs in pharmaceuticals.

Mechanistic Rationale: The catalytic cycle involves three main steps: oxidative addition of the Pd(0) catalyst to the C-Br bond, transmetalation with the boronic acid species, and reductive elimination to yield the product and regenerate the catalyst.[2] The selection of ligand and base is critical. Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) are often preferred for aryl bromides as they accelerate the oxidative addition and reductive elimination steps. The base (e.g., K₂CO₃, K₃PO₄) is crucial for activating the boronic acid for transmetalation.[3]

Suzuki_Workflow sub_mix 1. Combine 3-Bromomethoxyphenol, Arylboronic Acid, Base (K₂CO₃), and Solvent (Dioxane/H₂O) inert 2. Degas with Argon/N₂ (3 cycles) sub_mix->inert catalyst 3. Add Pd Catalyst (e.g., Pd(dppf)Cl₂) inert->catalyst heat 4. Heat to 80-100 °C (Monitor by TLC/LC-MS) catalyst->heat workup 5. Aqueous Workup (EtOAc Extraction) heat->workup purify 6. Column Chromatography workup->purify product Product: 3-Aryl-5-methoxyphenol purify->product

Caption: General workflow for a Suzuki-Miyaura coupling reaction.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines by providing a general method for palladium-catalyzed C-N bond formation.[4][5] This reaction is indispensable in drug discovery, where the arylamine substructure is ubiquitous.

Expert Insights: The success of this transformation hinges on the ligand choice.[4] For coupling with primary or secondary amines, bulky dialkylbiaryl phosphine ligands (e.g., BrettPhos, XPhos) are highly effective.[6] These ligands promote the formation of a monoligated palladium species, which accelerates both oxidative addition and the crucial reductive elimination step. A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium hexamethyldisilazide (LHMDS) is required to deprotonate the amine, forming the key palladium-amido intermediate.[7]

Buchwald_Hartwig_Cycle Pd0 L-Pd(0) PdII_1 L-Pd(II)(Ar)(Br) Pd0->PdII_1 Oxidative Addition ArBr 3-Bromomethoxyphenol Amine R₂NH PdII_2 [L-Pd(II)(Ar)(NHR₂)]⁺ Base Base (e.g., NaOtBu) PdII_Amido L-Pd(II)(Ar)(NR₂) Product Product (Arylamine) PdII_1->PdII_2 Amine Coordination PdII_2->PdII_Amido Deprotonation PdII_Amido->Pd0 Reductive Elimination

Caption: Catalytic cycle for the Buchwald-Hartwig amination.

Sonogashira Coupling: Accessing Arylalkynes

The Sonogashira coupling provides a reliable route to arylalkynes by reacting an aryl halide with a terminal alkyne. This reaction typically uses a dual catalytic system of palladium and a copper(I) salt. However, copper-free methods have been developed to broaden substrate scope and simplify purification.[8]

Causality in Catalyst Selection: The traditional mechanism involves the formation of a copper acetylide intermediate, which then undergoes transmetalation to the palladium center. In copper-free systems, a strong base is used to form the palladium-acetylide complex directly. The choice of phosphine ligand is critical; bulky, electron-rich ligands can facilitate the coupling of sterically demanding substrates.[9][10] For electron-rich aryl bromides like 3-Bromomethoxyphenol, a robust catalytic system is necessary to achieve high yields.[9]

O-Functionalization: Williamson Ether Synthesis

Beyond cross-coupling, the phenolic hydroxyl group offers a prime location for modification via the classic Williamson ether synthesis.[11] This Sₙ2 reaction allows for the straightforward introduction of alkyl or benzyl groups, expanding the molecular diversity of the scaffold.[12]

Protocol Rationale: The reaction proceeds by deprotonating the phenol with a suitable base (e.g., K₂CO₃, NaOH) to form the more nucleophilic phenoxide.[13] This phenoxide then displaces a halide or other good leaving group from an alkylating agent.[11] The choice of a polar aprotic solvent like DMF or acetone facilitates the Sₙ2 reaction by solvating the cation of the base without hydrogen-bonding to the nucleophile, thus maximizing its reactivity.[12]

Detailed Experimental Protocols

The following protocols are designed as robust starting points and may be optimized for specific substrates.

Protocol 1: Suzuki-Miyaura Coupling with 4-Methylphenylboronic Acid
Reagent/MaterialMWAmountMolesEquiv.
3-Bromomethoxyphenol203.04203 mg1.0 mmol1.0
4-Methylphenylboronic acid135.96163 mg1.2 mmol1.2
Pd(dppf)Cl₂731.7022 mg0.03 mmol0.03
K₂CO₃138.21276 mg2.0 mmol2.0
1,4-Dioxane-4.0 mL--
Water-1.0 mL--

Procedure:

  • To a dry Schlenk flask, add 3-Bromomethoxyphenol, 4-methylphenylboronic acid, and K₂CO₃.

  • Seal the flask, then evacuate and backfill with argon gas. Repeat this cycle three times.[14]

  • Add 1,4-dioxane and water via syringe. Stir the mixture and bubble argon through the solution for 15 minutes to degas.

  • Add the Pd(dppf)Cl₂ catalyst under a positive pressure of argon.[15]

  • Heat the reaction mixture to 90 °C and stir for 4-6 hours, monitoring progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic layer with water (2 x 15 mL) and brine (15 mL). Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue by silica gel column chromatography (e.g., 10-30% ethyl acetate in hexanes) to yield the product, 3-methoxy-5-(p-tolyl)phenol.

Protocol 2: Buchwald-Hartwig Amination with Morpholine
Reagent/MaterialMWAmountMolesEquiv.
3-Bromomethoxyphenol203.04203 mg1.0 mmol1.0
Morpholine87.12105 µL1.2 mmol1.2
Pd₂(dba)₃915.7218.3 mg0.02 mmol0.02
XPhos476.6038.1 mg0.08 mmol0.08
Sodium tert-butoxide96.10135 mg1.4 mmol1.4
Toluene (anhydrous)-5.0 mL--

Procedure:

  • In a glovebox or under a strong flow of argon, add Pd₂(dba)₃, XPhos, and sodium tert-butoxide to an oven-dried Schlenk flask.[5]

  • Add 3-Bromomethoxyphenol to the flask.

  • Seal the flask, remove from the glovebox (if used), and add anhydrous, degassed toluene via syringe.

  • Add morpholine via syringe.

  • Heat the reaction mixture to 100 °C and stir for 12-18 hours. Monitor progress by TLC or LC-MS.

  • After cooling, quench the reaction by carefully adding saturated aqueous NH₄Cl.

  • Extract the product with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate.

  • Purify the crude product by column chromatography to yield 4-(3-methoxy-5-hydroxyphenyl)morpholine.

Protocol 3: Williamson Ether Synthesis with Benzyl Bromide
Reagent/MaterialMWAmountMolesEquiv.
3-Bromomethoxyphenol203.04203 mg1.0 mmol1.0
Benzyl Bromide171.04131 µL1.1 mmol1.1
K₂CO₃ (anhydrous)138.21207 mg1.5 mmol1.5
Acetone (anhydrous)-10 mL--

Procedure:

  • Combine 3-Bromomethoxyphenol and anhydrous K₂CO₃ in a round-bottom flask equipped with a reflux condenser.

  • Add anhydrous acetone and stir the suspension vigorously.

  • Add benzyl bromide dropwise to the mixture.

  • Heat the reaction to reflux (approx. 56 °C) and maintain for 6-8 hours.

  • Monitor the reaction by TLC until the starting phenol is consumed.

  • Cool the mixture and filter off the solid K₂CO₃. Wash the solid with additional acetone.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate, wash with 1M NaOH to remove any unreacted phenol, then with water and brine.

  • Dry the organic layer over Na₂SO₄, filter, and evaporate the solvent to yield 1-(benzyloxy)-3-bromo-5-methoxybenzene.

Safety and Handling

  • 3-Bromomethoxyphenol: May cause skin and eye irritation. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.[16][17]

  • Palladium Catalysts: Palladium compounds can be toxic and should be handled in a well-ventilated fume hood.[18]

  • Bases: Sodium tert-butoxide is a strong base and is corrosive and moisture-sensitive. Handle under an inert atmosphere.[5]

  • Solvents: Toluene, dioxane, and other organic solvents are flammable and have associated health risks. Always consult the Safety Data Sheet (SDS) before use.[19]

Conclusion

3-Bromomethoxyphenol stands out as a strategic and highly adaptable starting material for multi-step synthesis. Its capacity for selective functionalization at its bromo, hydroxyl, and methoxy positions allows for the efficient construction of complex molecular frameworks. The protocols and principles outlined in this guide demonstrate its utility in cornerstone reactions like Suzuki, Buchwald-Hartwig, and Williamson synthesis, providing researchers with a validated and reliable pathway to novel chemical entities.

References

  • Buchwald–Hartwig amination - Wikipedia. (n.d.). Retrieved March 7, 2026, from [Link]

  • Lipshutz, B. H., Chung, D. W., & Rich, B. (2008). Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper. Organic Letters, 10(17), 3793–3796. [Link]

  • The Williamson Ether Synthesis. (n.d.). University of Massachusetts. Retrieved March 7, 2026, from [Link]

  • Mondal, M., & Viciu, M. S. (2019). How bulky ligands control the chemoselectivity of Pd-catalyzed N-arylation of ammonia. Chemical Science, 11(2), 473–481. [Link]

  • Williamson Ether Synthesis. (n.d.). In Name Reactions in Organic Synthesis (pp. 431-434). Cambridge University Press.
  • Sonogashira Coupling. (2024, August 5). Chemistry LibreTexts. Retrieved March 7, 2026, from [Link]

  • Suzuki-Miyaura Coupling. (2024, October 10). Chemistry LibreTexts. Retrieved March 7, 2026, from [Link]

  • Migliorini, A., Oliviero, C., Gasperi, T., & Loreto, M. A. (2012). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 17(4), 4378–4388. [Link]

  • Catalytic Study of 4-Bromoacetophenone in the Suzuki-Miyaura Cross-Coupling Reaction by Controllable, Effective and Recyclable Magnetic Supported Palladium(II)-N2O2 Catalyst. (2018). Sains Malaysiana, 47(8), 1839-1847.
  • Buchwald-Hartwig Amination. (2023, June 30). Chemistry LibreTexts. Retrieved March 7, 2026, from [Link]

  • Screening of palladium catalysts for the Suzuki coupling of 5-bromo-1-ethyl-1H-indazole and N-Boc-2-pyrroleboronic acid. (2012). ResearchGate. Retrieved March 7, 2026, from [Link]

  • Schilz, M., & Plenio, H. (2012). A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. The Journal of Organic Chemistry, 77(6), 2798–2807. [Link]

  • Schilz, M., & Plenio, H. (2012). A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. ACS Publications. Retrieved March 7, 2026, from [Link]

  • Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. (2023). Francis Academic Press, 5(1).
  • Pd-Catalyzed N-Arylation of Amides: Catalyst Development and Scope. (2012).
  • Mohammed, S., & El-Shishtawy, R. M. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11(13), 7430–7451. [Link]

  • Williamson ether synthesis - Wikipedia. (n.d.). Retrieved March 7, 2026, from [Link]

  • Solvent‐Free Williamson Synthesis: An Efficient, Simple, and Convenient Method for Chemoselective Etherification of Phenols and Bisphenols. (2007). ResearchGate. Retrieved March 7, 2026, from [Link]

  • Buchwald-Hartwig Coupling. (n.d.). Organic Synthesis. Retrieved March 7, 2026, from [Link]

  • HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD-HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. (n.d.). Retrieved March 7, 2026, from [Link]

  • 3-(Bromomethyl)phenol. (n.d.). PubChem. Retrieved March 7, 2026, from [Link]

  • Suzuki cross-coupling. (2023, January 22). Chemistry LibreTexts. Retrieved March 7, 2026, from [Link]

  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2025, March 29). YouTube. Retrieved March 7, 2026, from [Link]

  • Suzuki cross-coupling reaction. (2020, February 14). YouTube. Retrieved March 7, 2026, from [Link]

Sources

Application

Application Note: A Robust HPLC Method for Real-Time Monitoring of 3-Bromomethoxyphenol Reactions

Abstract This application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative monitoring of chemical reactions involving 3-Bromomethoxyphenol. As a key intermedia...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative monitoring of chemical reactions involving 3-Bromomethoxyphenol. As a key intermediate in the synthesis of various pharmaceutical and specialty chemical products, the ability to accurately track its consumption and the formation of products and byproducts in real-time is critical for process optimization, yield maximization, and quality control. This document provides a comprehensive guide, from the underlying scientific principles guiding methodological choices to detailed, step-by-step protocols for immediate implementation in a laboratory setting. The method utilizes reverse-phase chromatography with UV detection, offering a balance of speed, selectivity, and accuracy.

Introduction: The Rationale for Precise Reaction Monitoring

In the synthesis of complex organic molecules, understanding the kinetics and endpoint of a reaction is paramount. For reactions involving 3-Bromomethoxyphenol, incomplete conversion can lead to impurities that are difficult to remove in downstream processing, while extended reaction times can result in the formation of degradation products, ultimately impacting the final product's purity and yield. High-Performance Liquid Chromatography (HPLC) stands out as a powerful analytical technique for reaction monitoring due to its high resolution, sensitivity, and quantitative accuracy.[1] By providing a "snapshot" of the reaction mixture at various time points, HPLC allows for the precise determination of the concentration of reactants, intermediates, and products.[2][3][4]

This application note addresses the specific challenges of analyzing 3-Bromomethoxyphenol and its related compounds, which, as substituted phenols, can exhibit specific chromatographic behaviors. The developed method is designed to be both reliable and readily adaptable to various reaction conditions, providing researchers with a trustworthy tool for informed decision-making during process development and scale-up.

Scientific Principles of the HPLC Method

The success of an HPLC separation is fundamentally dependent on the differential partitioning of analytes between a mobile phase and a stationary phase.[5][6] For the analysis of 3-Bromomethoxyphenol and its likely reaction products, a reverse-phase HPLC (RP-HPLC) approach is most suitable.[7][8] In RP-HPLC, a non-polar stationary phase is used in conjunction with a polar mobile phase.[7] The retention of phenolic compounds is primarily governed by their hydrophobic interactions with the stationary phase and their solubility in the mobile phase.[7]

Stationary Phase Selection: The Heart of the Separation

The choice of the stationary phase is the most critical factor influencing chromatographic selectivity.[9] For the separation of polar aromatic compounds like 3-Bromomethoxyphenol, a C18 (octadecylsilane) column is a common and effective starting point due to its hydrophobicity and wide applicability.[9][10] However, to enhance selectivity, especially if potential products or impurities have similar polarities, a phenyl-based stationary phase can be advantageous. Phenyl phases offer alternative selectivity through π-π interactions with the aromatic rings of the analytes.[9][11]

Mobile Phase Composition: Driving the Separation

The mobile phase composition plays a crucial role in controlling the retention and elution of analytes.[6] A typical mobile phase for the reverse-phase separation of phenolic compounds consists of a mixture of water and a polar organic solvent, such as acetonitrile or methanol.[7][12][13]

  • Organic Modifier: Acetonitrile is often preferred over methanol as it generally provides better peak shapes and lower UV cutoff.

  • pH Control: The pH of the mobile phase is a critical parameter for the analysis of ionizable compounds like phenols.[6][14] To ensure reproducible retention times and sharp peaks, it is essential to suppress the ionization of the phenolic hydroxyl group. This is achieved by acidifying the mobile phase to a pH at least two units below the pKa of the analyte.[7] Phosphoric acid or formic acid are commonly used for this purpose.[7][15]

Detection: Visualizing the Separation

UV-Visible spectroscopy is a robust and widely used detection method for HPLC.[16] Phenolic compounds, due to their aromatic nature, exhibit strong UV absorbance.[17] A key aspect of method development is the selection of an appropriate detection wavelength. For general-purpose analysis of phenols, a wavelength of around 270-280 nm is often a good starting point.[7][18] However, for optimal sensitivity, the wavelength corresponding to the absorbance maximum (λmax) of 3-Bromomethoxyphenol should be determined.

Materials and Instrumentation

Item Specification
HPLC System Quaternary or Binary Pump, Autosampler, Column Oven, UV/DAD Detector
Column C18 Reverse-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Solvents HPLC Grade Acetonitrile, HPLC Grade Water
Additives Phosphoric Acid (85%) or Formic Acid
Reagents 3-Bromomethoxyphenol reference standard
Sample Vials 2 mL amber glass vials with PTFE septa
Filters 0.45 µm or 0.22 µm syringe filters

Detailed Protocols

Protocol 1: Preparation of Mobile Phase and Standards
  • Mobile Phase A (Aqueous): To 990 mL of HPLC grade water, add 1 mL of 85% phosphoric acid. Mix thoroughly and degas using sonication or vacuum filtration.

  • Mobile Phase B (Organic): HPLC grade acetonitrile.

  • Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of 3-Bromomethoxyphenol reference standard and dissolve it in 10 mL of acetonitrile in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the initial mobile phase composition (e.g., 60:40 Water:Acetonitrile) to cover the expected concentration range of the reaction samples.

Protocol 2: Sample Preparation for Reaction Monitoring

Proper sample preparation is crucial for accurate and reproducible results.[19]

  • Aliquoting: At predetermined time intervals, carefully withdraw a small aliquot (e.g., 50 µL) from the reaction mixture.

  • Quenching: Immediately transfer the aliquot to a pre-weighed vial containing a known volume of a suitable quenching agent (e.g., a cold solvent that stops the reaction, such as the initial mobile phase). This step is critical to ensure that the sample composition accurately reflects the reaction at that specific time point.[1]

  • Dilution: Dilute the quenched sample with the initial mobile phase to a concentration that falls within the linear range of the calibration curve.

  • Filtration: Filter the diluted sample through a 0.45 µm or 0.22 µm syringe filter into an HPLC vial to remove any particulate matter that could damage the column.[20][21]

Protocol 3: HPLC Method Parameters

The following table summarizes the recommended starting HPLC conditions. These may require optimization based on the specific reaction being monitored.

Parameter Condition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A: Water with 0.1% Phosphoric AcidB: Acetonitrile
Gradient 0-2 min: 40% B2-15 min: 40% to 90% B15-17 min: 90% B17-18 min: 90% to 40% B18-25 min: 40% B (equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 274 nm

Note on Method Modernization: The provided method is a standard HPLC method. For laboratories equipped with UHPLC systems, this method can be modernized to achieve faster analysis times and reduced solvent consumption by using columns with smaller particle sizes (e.g., sub-2 µm) and adjusting the flow rate and gradient accordingly, as permitted by guidelines such as USP General Chapter <621>.[22][23][24][25]

Method Validation and System Suitability

To ensure the reliability of the analytical data, the method should be validated according to the International Council for Harmonisation (ICH) guidelines.[26][27][28][29][30]

Validation Parameters
  • Specificity: The ability to assess the analyte unequivocally in the presence of other components. This can be demonstrated by the separation of 3-Bromomethoxyphenol from starting materials, reagents, and expected products/byproducts.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. This is typically evaluated over a range of concentrations.

  • Accuracy: The closeness of the test results to the true value. This can be assessed by analyzing samples with known concentrations of 3-Bromomethoxyphenol.[31]

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day) and intermediate precision (inter-day).

  • Range: The interval between the upper and lower concentration levels of the analyte for which the analytical procedure has demonstrated a suitable level of precision, accuracy, and linearity.[27]

System Suitability

Before each run, a system suitability test must be performed to ensure the chromatographic system is performing adequately. This typically involves injecting a standard solution and evaluating parameters such as:

  • Tailing Factor: Should be ≤ 2.0 for the 3-Bromomethoxyphenol peak.

  • Theoretical Plates: Should be > 2000.

  • Relative Standard Deviation (RSD) of Peak Area: Should be ≤ 2.0% for replicate injections.

Data Analysis and Interpretation

  • Calibration Curve: Generate a calibration curve by plotting the peak area of the 3-Bromomethoxyphenol standards against their known concentrations.

  • Quantification: Determine the concentration of 3-Bromomethoxyphenol in the reaction samples by interpolating their peak areas from the calibration curve.

  • Reaction Profile: Plot the concentration of 3-Bromomethoxyphenol and any quantifiable products as a function of reaction time. This profile provides valuable information about the reaction kinetics, endpoint, and the formation of any byproducts.

Visualizing the Workflow and Logic

To further clarify the experimental process and the decision-making involved, the following diagrams have been generated.

G cluster_prep Preparation Phase cluster_reaction Reaction Monitoring cluster_hplc HPLC Analysis cluster_data Data Analysis prep_mobile_phase Prepare Mobile Phases (A & B) prep_standards Prepare Stock & Working Standards prep_mobile_phase->prep_standards system_suitability Perform System Suitability Test prep_standards->system_suitability start_reaction Initiate Chemical Reaction take_aliquot Withdraw Aliquot at Time (t) start_reaction->take_aliquot quench_reaction Quench Reaction in Aliquot take_aliquot->quench_reaction dilute_sample Dilute Quenched Sample quench_reaction->dilute_sample filter_sample Filter into HPLC Vial dilute_sample->filter_sample inject_samples Inject Reaction Samples filter_sample->inject_samples inject_standards Inject Standard Solutions system_suitability->inject_standards system_suitability->inject_samples build_calibration Construct Calibration Curve inject_standards->build_calibration quantify_analytes Quantify Reactants & Products inject_samples->quantify_analytes build_calibration->quantify_analytes plot_profile Generate Reaction Profile quantify_analytes->plot_profile

Caption: Experimental workflow for HPLC reaction monitoring.

G cluster_input Input Data cluster_processing Processing cluster_output Output & Interpretation peak_area Peak Area from Chromatogram concentration Calculate Concentration peak_area->concentration calibration_curve Standard Calibration Curve calibration_curve->concentration reaction_progress Reaction Progress (%) concentration->reaction_progress kinetics Reaction Kinetics concentration->kinetics endpoint Endpoint Determination concentration->endpoint

Sources

Method

Application Note: Synthetic Routes to 3-Aryloxy Phenols Using Brominated Precursors

[1][2] Executive Summary 3-Aryloxy phenols are critical scaffolds in the development of agrochemicals (e.g., herbicides) and pharmaceuticals (e.g., PPAR agonists, HIV inhibitors). Historically, the direct mono-arylation...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2]

Executive Summary

3-Aryloxy phenols are critical scaffolds in the development of agrochemicals (e.g., herbicides) and pharmaceuticals (e.g., PPAR agonists, HIV inhibitors). Historically, the direct mono-arylation of resorcinol has been the default route. However, this approach is plagued by poor regioselectivity, leading to statistical mixtures of mono- and bis-arylated products and low isolated yields (typically <30%).

This guide details two superior synthetic strategies utilizing brominated precursors to achieve high-fidelity regiocontrol:

  • The Protected Phenol Route: Utilization of 3-bromoanisole followed by demethylation.

  • The Sequential Functionalization Route: Stepwise functionalization of 1,3-dibromobenzene.

These protocols prioritize "Atom Economy" and "Purification Efficiency," ensuring scalable and reproducible results for drug discovery and development.

Strategic Analysis: The "Resorcinol Problem" vs. Brominated Precursors

The fundamental challenge in synthesizing 3-aryloxy phenols is distinguishing between the two identical hydroxyl groups of resorcinol.

  • Classical Route (Resorcinol + Ar-X): Relies on stoichiometry to prevent bis-arylation. Even with excess resorcinol, yields of the mono-ether rarely exceed 40-50%, necessitating tedious chromatographic separation of the bis-ether byproduct.

  • Brominated Precursor Route: Uses a distinct electrophile (C-Br bond) to install the ether linkage before revealing the phenol. This orthogonal approach guarantees 1:1 stoichiometry and eliminates over-arylation.

Decision Tree: Selecting the Optimal Route

Figure 1: Decision matrix for selecting the synthetic pathway based on substrate stability.

Protocol A: The 3-Bromoanisole Route (Standard)

This route is the industry standard for its reliability. It involves the Palladium-catalyzed C-O coupling of 3-bromoanisole with a phenol, followed by Lewis acid-mediated demethylation.

Phase 1: C-O Coupling (Buchwald-Hartwig Conditions)

Mechanism: The catalytic cycle involves oxidative addition of Pd(0) to the aryl bromide, coordination of the phenoxide, and reductive elimination to form the diaryl ether.

Materials:

  • Precursor: 3-Bromoanisole (1.0 equiv)[1]

  • Nucleophile: Substituted Phenol (Ar-OH) (1.2 equiv)

  • Catalyst:

    
     (2 mol%) or 
    
    
    
  • Ligand: XPhos or BrettPhos (4 mol%) (Bulky biaryl phosphines are critical for reductive elimination)

  • Base:

    
     (2.0 equiv) (Solubility in dioxane is key)
    
  • Solvent: 1,4-Dioxane (anhydrous)

Step-by-Step Protocol:

  • Setup: Charge a flame-dried Schlenk flask with

    
     (2 mol%), Ligand (4 mol%), and 
    
    
    
    (2.0 equiv). Evacuate and backfill with Argon (
    
    
    ).
  • Addition: Add 3-bromoanisole (1.0 equiv) and the Phenol (1.2 equiv) via syringe. Add anhydrous 1,4-dioxane (0.2 M concentration relative to bromide).

  • Reaction: Heat the sealed vessel to 100°C for 12–16 hours. Monitor by HPLC/TLC for the disappearance of 3-bromoanisole.

  • Workup: Cool to room temperature (RT). Filter through a pad of Celite to remove inorganic salts. Rinse with EtOAc. Concentrate the filtrate.

  • Purification: Flash column chromatography (Hexanes/EtOAc) to isolate the 3-aryloxyanisole intermediate.

Phase 2: Demethylation

Mechanism:


 coordinates to the methoxy oxygen, facilitating nucleophilic attack by bromide to cleave the methyl group as MeBr.

Step-by-Step Protocol:

  • Setup: Dissolve the 3-aryloxyanisole (1.0 equiv) in anhydrous

    
     (DCM) (0.1 M) under Argon. Cool to -78°C  (Dry ice/acetone bath).
    
  • Addition: Add

    
     (1.0 M in DCM, 2.5 equiv) dropwise over 20 minutes. Caution: Exothermic.
    
  • Warming: Allow the reaction to warm slowly to 0°C over 2 hours, then to RT. Stir for an additional 4 hours.

  • Quench: Cool back to 0°C. Very slowly add Methanol (excess) to quench unreacted

    
    . Then add water.
    
  • Extraction: Extract with DCM (

    
    ). Wash combined organics with saturated 
    
    
    
    and brine. Dry over
    
    
    .
  • Isolation: Concentrate to yield the target 3-aryloxyphenol .

Protocol B: The 1,3-Dibromobenzene Route (Advanced)

This route is ideal for acid-sensitive substrates or when "step economy" is prioritized. It utilizes the differing reactivity of the two bromides once the first one is substituted.

Phase 1: Mono-Etherification

Concept: Statistical coupling is controlled by using a slight excess of the dibromide and exploiting the electronic deactivation that occurs after the first substitution (the ether group is electron-donating, making the second oxidative addition slower in some catalytic systems, though less relevant for Ullmann).

Materials:

  • Precursor: 1,3-Dibromobenzene (1.5 equiv)

  • Nucleophile: Substituted Phenol (1.0 equiv)

  • Catalyst: CuI (10 mol%)

  • Ligand: Picolinic acid (20 mol%) or 2,2,6,6-tetramethylheptane-3,5-dione (TMHD)

  • Base:

    
     (2.0 equiv)
    
  • Solvent: DMSO or DMF

Protocol:

  • Combine 1,3-dibromobenzene (excess), Phenol, CuI, Ligand, and Base in DMSO.

  • Heat to 90°C for 12 hours.

  • Workup and purify via chromatography.[2] The excess 1,3-dibromobenzene elutes first (non-polar), followed by the desired 1-bromo-3-aryloxybenzene .

Phase 2: Pd-Catalyzed Hydroxylation

Mechanism: This step converts the remaining aryl bromide directly to a phenol using water or hydroxide as the nucleophile. Crucially, the diaryl ether linkage is stable under these basic conditions.

Materials:

  • Substrate: 1-bromo-3-aryloxybenzene

  • Hydroxide Source: KOH (4.0 equiv) or Boric Acid (

    
    ) as a shuttle.
    
  • Catalyst:

    
     (2 mol%)
    
  • Ligand:

    
     or 
    
    
    
    (4-6 mol%)
  • Solvent: 1,4-Dioxane/Water (1:1 v/v)

Step-by-Step Protocol:

  • Setup: In a vial, mix the substrate, KOH,

    
    , and Ligand.
    
  • Solvent: Add the Dioxane/Water mixture.[3] Degas thoroughly (Argon sparge for 10 mins).

  • Reaction: Seal and heat to 100°C for 8–12 hours.

  • Workup: Cool to RT. Acidify carefully with 1M HCl to pH ~3 (to protonate the phenoxide).

  • Extraction: Extract with EtOAc. The product is the target 3-aryloxyphenol .

Comparative Data & Troubleshooting

FeatureResorcinol Route3-Bromoanisole Route1,3-Dibromobenzene Route
Regioselectivity Poor (Statistical)Excellent (>99%) Excellent (>95%)
Yield (Isolated) 20–40%75–85% (2 steps)60–75% (2 steps)
Purification Difficult (Mono vs Bis)Easy (Distinct polarities)Moderate (Remove dibromide)
Atom Economy HighModerate (Loss of Me)High
Troubleshooting Guide
  • Issue: Incomplete Demethylation (Route A)

    • Cause: Complexation of Boron with other Lewis basic sites (e.g., pyridines).

    • Fix: Increase

      
       to 4-5 equivalents or switch to Pyridinium Hydrochloride melt (180°C) if the substrate is thermally stable.
      
  • Issue: Homocoupling of Aryl Halide (Route B)

    • Cause: Oxidation of the catalyst or lack of reducing agent.

    • Fix: Ensure rigorous degassing. Add a trace of ascorbic acid if using Copper catalysis.

  • Issue: Ether Cleavage during Hydroxylation (Route B)

    • Cause: Use of extremely harsh acidic workups or high temperatures with weak ligands.

    • Fix: Use

      
       (allows milder temps) and ensure pH adjustment is done cold.
      

Visualization of the Synthetic Workflow

Figure 2: Parallel synthetic workflows. Route A (top) utilizes a protection strategy, while Route B (bottom) employs sequential functionalization.

References

  • Synthesis of m-Aryloxy Phenols via Demethylation

    • Title: Recent Advances in the Synthesis and Applic
    • Source: Molecules (MDPI), 2023.
    • URL:[Link]

  • Palladium-Catalyzed Coupling Protocol (Buchwald-Hartwig)

    • Title: Palladium-Catalyzed Synthesis of Aryl Ethers.[3][4]

    • Source: Organic Syntheses, 2008.
    • URL:[Link]

  • Hydroxylation of Aryl Halides

    • Title: Palladium-Catalyzed Hydroxylation of Aryl Halides with Boric Acid.[5]

    • Source: Organic Letters, 2020.[5]

    • URL:[Link]

  • Resorcinol Selectivity Issues

    • Title: The Desymmetrisation of Resorcinol: The Synthesis of Resorcinol Monoalkyl Ethers.
    • Source: ResearchG
    • URL:[Link]

Sources

Application

Application Note: Orthogonal Protecting Group Strategies for the Phenolic Hydroxyl of 3-Bromomethoxyphenol in Cross-Coupling Workflows

Chemical Context & Strategic Rationale The functionalization of multi-substituted aromatic scaffolds is a cornerstone of modern drug development. 3-Bromomethoxyphenol presents a unique trifunctional challenge for synthet...

Author: BenchChem Technical Support Team. Date: March 2026

Chemical Context & Strategic Rationale

The functionalization of multi-substituted aromatic scaffolds is a cornerstone of modern drug development. 3-Bromomethoxyphenol presents a unique trifunctional challenge for synthetic chemists. The molecule contains:

  • An Aryl Bromide: Primed for palladium-catalyzed C-C bond formation (e.g., Suzuki-Miyaura, Buchwald-Hartwig couplings) (1)[1].

  • An Aryl Methyl Ether (Methoxy): A robust, electron-donating group that requires harsh, Lewis-acidic conditions (e.g., BBr

    
    ) to cleave.
    
  • A Phenolic Hydroxyl (-OH): A highly acidic (pKa ~10) and nucleophilic moiety. If left unprotected, the free phenol can poison transition-metal catalysts, undergo undesired O-arylation, or consume organometallic reagents (2)[2].

To successfully execute a cross-coupling reaction on the bromide, the phenolic hydroxyl must be masked. The chosen protecting group (PG) must be entirely stable to the strongly basic conditions of Pd-catalysis, yet be removable under mild conditions that leave the adjacent methoxy group intact (3)[3].

Quantitative Comparison of Protecting Group Options

The selection of the PG dictates the success of the downstream synthesis. The table below summarizes the quantitative and qualitative data for the most viable phenol protecting groups in this specific context.

Protecting GroupReagents for InstallationStability to Pd/BaseCleavage ConditionsOrthogonal to Methoxy?Typical Yield (%)
MOM (Methoxymethyl) MOM-Cl, NaH, THFExcellent Mild Acid (HCl/MeOH)Yes 85–95%
Bn (Benzyl) BnBr, K

CO

, DMF
GoodHydrogenolysis (Pd/C, H

)
Yes80–90%
TIPS (Triisopropylsilyl) TIPS-Cl, ImidazoleModerateFluoride (TBAF)Yes75–85%

Synthetic Workflow & Logical Architecture

G A 3-Bromomethoxyphenol (Starting Material) B MOM Protection (NaH, MOM-Cl) A->B Mask OH C MOM-Protected Intermed. (Stable to Base/Pd) B->C D Suzuki Coupling (Pd cat., Ar-B(OH)2) C->D Cross-Coupling E Coupled Product (MOM Intact) D->E F Orthogonal Deprotection (HCl/MeOH) E->F Cleave MOM G Final Target (Phenol Restored) F->G

Logical workflow for orthogonal protection, coupling, and deprotection of 3-Bromomethoxyphenol.

Step-by-Step Methodologies & Causal Mechanics

Protocol A: Methoxymethyl (MOM) Protection

Objective: Mask the phenolic hydroxyl to prevent interference during organometallic steps.

Mechanistic Causality: Sodium Hydride (NaH) is utilized as a strong, non-nucleophilic base. Because the pKa of the phenol is ~10, NaH drives the equilibrium entirely to the phenoxide anion, producing H


 gas as an irreversible byproduct. This ensures rapid and complete nucleophilic attack on the highly electrophilic chloromethyl methyl ether (MOM-Cl) (5)[5].

Procedure:

  • Flame-dry a round-bottom flask under an argon atmosphere.

  • Dissolve 3-Bromomethoxyphenol (1.0 equiv) in anhydrous THF (0.2 M). Cool the solution to 0 °C using an ice bath.

  • Portion-wise, add NaH (60% dispersion in mineral oil, 1.2 equiv). Caution: Evolution of flammable H

    
     gas will occur.
    
  • Stir at 0 °C for 30 minutes until gas evolution ceases, indicating complete phenoxide formation.

  • Dropwise, add MOM-Cl (1.5 equiv).

  • Allow the reaction to warm to room temperature and stir for 2 hours.

  • Quench carefully with saturated aqueous NH

    
    Cl, extract with Ethyl Acetate (3x), dry over anhydrous Na
    
    
    
    SO
    
    
    , and concentrate in vacuo.

Self-Validation Checkpoints:

  • In-Process: The cessation of H

    
     bubbling confirms complete deprotonation.
    
  • Post-Reaction: TLC (Hexanes/EtOAc) will show a distinct shift to a less polar spot (higher R

    
    ) due to the loss of the hydrogen-bonding hydroxyl group. 
    
    
    
    H NMR will reveal a characteristic 2H singlet at ~5.2 ppm corresponding to the -O-CH
    
    
    -O- protons.
Protocol B: Palladium-Catalyzed Suzuki-Miyaura Coupling

Objective: Form a C-C bond at the aryl bromide position while maintaining the integrity of the MOM and methoxy groups.

Mechanistic Causality: Suzuki coupling requires a basic environment (e.g., K


CO

) to activate the boronic acid into a nucleophilic boronate complex, which is essential for the transmetalation step with the palladium-aryl halide intermediate (6)[6]. The MOM group, functioning chemically as an acetal, is completely inert to these basic conditions.

Procedure:

  • In a Schlenk tube, combine the MOM-protected 3-bromomethoxyphenol (1.0 equiv), an Aryl Boronic Acid (1.2 equiv), and K

    
    CO
    
    
    
    (2.5 equiv).
  • Add a solvent mixture of Toluene/H

    
    O (4:1 ratio, 0.1 M) and degas the system by sparging with argon for 15 minutes.
    
  • Add the catalyst, Pd(dppf)Cl

    
     (0.05 equiv), under a stream of argon.
    
  • Seal the tube and heat to 90 °C for 12 hours.

  • Cool to room temperature, filter through a pad of Celite to remove palladium black, and concentrate the filtrate.

Self-Validation Checkpoints:

  • Post-Reaction: LC-MS will confirm the mass of the cross-coupled product.

    
    H NMR will show the retention of the MOM singlet at ~5.2 ppm, proving the protecting group survived the basic, high-temperature catalytic cycle.
    
Protocol C: Chemoselective Orthogonal Deprotection

Objective: Remove the MOM group to restore the free phenol without cleaving the adjacent methoxy ether.

Mechanistic Causality: MOM ethers are mixed acetals. Under mild acidic conditions, the acetal oxygen is protonated, leading to the expulsion of methanol and the formation of an oxocarbenium ion, which is subsequently hydrolyzed to yield formaldehyde and the free phenol. Crucially, the aryl methyl ether is a standard ether, not an acetal, and remains entirely unaffected by these mild conditions, ensuring perfect chemoselectivity (4)[4].

Procedure:

  • Dissolve the cross-coupled MOM-protected intermediate in Methanol (0.1 M).

  • Add concentrated HCl (aqueous, 3 M) to achieve a final acid concentration of approximately 10% v/v.

  • Stir the solution at 50 °C for 2-4 hours.

  • Monitor the reaction via TLC until the starting material is completely consumed.

  • Neutralize the reaction mixture with saturated aqueous NaHCO

    
     to prevent over-acidification during workup.
    
  • Extract with Dichloromethane (3x), dry over MgSO

    
    , and purify via flash chromatography.
    

Self-Validation Checkpoints:

  • In-Process: TLC monitoring will show the disappearance of the non-polar MOM-protected intermediate and the emergence of a highly polar, UV-active spot that stains heavily with KMnO

    
     or Ferric Chloride (indicating a free phenol).
    
  • Post-Reaction:

    
    H NMR will show the complete disappearance of the 5.2 ppm singlet and the reappearance of a broad 1H singlet (exchangeable with D
    
    
    
    O) representing the restored phenolic OH.

References

  • Greene's Protective Groups in Organic Synthesis.Wiley.
  • Sustainable Approaches for the Protection and Deprotection of Functional Groups.National Institutes of Health (NIH).
  • Cross-Coupling of Mesylated Phenol Derivatives with Potassium Alkoxymethyltrifluoroborates.National Institutes of Health (NIH).
  • Tetrafluoropyridyl (TFP): a general phenol protecting group readily cleaved under mild conditions.National Institutes of Health (NIH).
  • Protecting Groups For Alcohols.Master Organic Chemistry.
  • Suzuki Coupling.Organic Chemistry Portal.

Sources

Method

Application Note: Laboratory Scale-Up Considerations for 3-Bromomethoxyphenol Synthesis

Target Audience: Process Chemists, Scale-Up Scientists, and Drug Development Professionals Document Type: Technical Application Note & Validated Protocol Executive Summary & Context in Drug Discovery Halogenated methoxyp...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Process Chemists, Scale-Up Scientists, and Drug Development Professionals Document Type: Technical Application Note & Validated Protocol

Executive Summary & Context in Drug Discovery

Halogenated methoxyphenols are highly versatile building blocks in modern medicinal chemistry. Specifically, 3-bromo-5-methoxyphenol and its isomers serve as critical intermediates in the synthesis of complex biologically active molecules, including1[1].

While synthesizing these compounds at the milligram scale is trivial, scaling up the synthesis to multi-gram or kilogram quantities introduces significant process chemistry challenges. The primary synthetic hurdle lies in the selective mono-demethylation of the symmetrical precursor, 1-bromo-3,5-dimethoxybenzene. This application note details the mechanistic rationale, process safety considerations, and a self-validating protocol for transitioning this synthesis from a fragile discovery-scale reaction to a robust scale-up workflow.

Process Chemistry: The Scale-Up Dilemma

In discovery chemistry, the demethylation of aryl ethers is routinely performed using2[2]. However, applying this methodology to scale-up introduces several critical failure points:

  • Thermodynamic Control: BBr₃ is a highly reactive, fuming liquid. Controlling the exotherm during the reagent addition and the subsequent aqueous quench at scale is hazardous.

  • Selectivity: BBr₃ lacks inherent electronic selectivity, often leading to over-deprotection (forming the resorcinol derivative) unless stoichiometry is flawlessly controlled.

The Solution: Nucleophilic Cleavage via Sodium Methanethiolate

To build a scalable, self-limiting system, we replace the Lewis acid (BBr₃) with a soft nucleophile:3[3].

Causality of Selectivity: The reaction proceeds via an SN2 mechanism where the thiolate anion attacks the sp3 hybridized methyl carbon of the ether, releasing dimethyl sulfide gas. Once the first methoxy group is cleaved, the resulting intermediate is a phenoxide anion. The negative charge on the oxygen strongly donates electron density into the aromatic ring. This electronic deactivation, coupled with the electrostatic repulsion of a second incoming thiolate anion, effectively halts the reaction at the mono-demethylated stage. This creates a thermodynamically self-limiting system that guarantees high mono-selectivity without requiring cryogenic cooling.

Comparative Process Metrics
Process ParameterBBr₃ Route (Discovery Scale)NaSMe Route (Scale-Up)
Operating Temperature -78 °C to Room Temperature100 °C
Solvent System Dichloromethane (Halogenated)NMP (Polar aprotic, Non-halogenated)
Selectivity Mechanism Strict stoichiometric controlSelf-limiting (Electrostatic repulsion)
Byproduct Management Highly exothermic HBr generationDimethyl sulfide gas (Requires bleach scrubber)
Extraction Solvent Diethyl Ether (High flammability risk)MTBE (Lower risk, higher flash point)
Typical Yield 50 - 65% (Prone to di-cleavage)80 - 86% (Highly mono-selective)

Workflow Visualization

G SM 1-Bromo-3,5-dimethoxybenzene (1.0 eq) Reaction Nucleophilic Demethylation 100 °C, 3 h, N2 atm SM->Reaction Reagent Sodium Methanethiolate (1.1 eq) in NMP Reagent->Reaction IPC In-Process Control (HPLC) Target: <2% SM Reaction->IPC IPC->Reaction Fail Quench Aqueous Quench (1N HCl) pH Adjustment to 2-3 IPC->Quench Pass Extraction Liquid-Liquid Extraction (MTBE / Brine) Quench->Extraction Product 3-Bromo-5-methoxyphenol (>85% Yield) Extraction->Product

Figure 1: Scale-up workflow for the selective mono-demethylation of 1-bromo-3,5-dimethoxybenzene.

Self-Validating Scale-Up Protocol

This protocol is designed as a closed-loop system. Do not proceed to subsequent phases without satisfying the defined In-Process Control (IPC) validations.

Phase 1: Reactor Inertion & Reagent Charging

Causality: Sodium methanethiolate is highly sensitive to atmospheric oxygen, which oxidizes it to unreactive dimethyl disulfide (DMDS). Strict inertion is required to maintain stoichiometry.

  • Charge the reactor with 1-methyl-2-pyrrolidinone (NMP) (approx. 5 volumes relative to starting material).

  • Purge the reactor with Nitrogen (N₂) for 30 minutes.

    • Validation Check: Utilize a headspace oxygen sensor. Do not proceed unless O₂ < 1%.

  • Charge 3[3] into the reactor.

  • Add sodium methanethiolate (1.1 eq) in a single portion under positive N₂ flow.

Phase 2: Heating & In-Process Control (IPC)

Causality: The reaction generates dimethyl sulfide gas as a byproduct. Removing this gas drives the reaction forward but requires exhaust scrubbing to mitigate toxicity and odor.

  • Route the reactor exhaust through a scrubber charged with 10% aqueous sodium hypochlorite (bleach) to oxidize the evolved dimethyl sulfide to dimethyl sulfoxide (DMSO).

  • Heat the reaction mixture to 100 °C and stir for 2.5 hours.

  • Validation Check (IPC 1): Withdraw a 1 mL sample, quench with 1N HCl, extract into acetonitrile, and analyze via HPLC (UV detection at 254 nm).

    • Pass Criteria: Remaining starting material is < 2% (Area %).

    • Fail Criteria: If SM > 2%, continue heating for 1 hour and re-sample.

Phase 3: Quench & Phase Separation

Causality: In the basic NMP mixture, the product exists as a sodium phenoxide salt, which is highly water-soluble. Acidification is strictly required to protonate the molecule into a neutral phenol, allowing it to partition into the organic extraction solvent.

  • Cool the reactor to 20 °C.

  • Slowly add 1N Hydrochloric Acid (HCl) (approx. 10 volumes) while maintaining the internal temperature below 30 °C.

  • Validation Check (IPC 2): Test the aqueous mixture with a calibrated pH meter or wide-range pH paper.

    • Pass Criteria: pH must be between 2 and 3. If pH > 3, add additional 1N HCl.

Phase 4: Extraction & Isolation

Causality: While discovery protocols often cite 3[3], Methyl tert-butyl ether (MTBE) is substituted here. MTBE avoids the severe flammability and peroxide-formation risks associated with diethyl ether at scale.

  • Add MTBE (5 volumes) to the reactor and agitate vigorously for 15 minutes.

  • Allow phases to separate and collect the upper organic layer.

  • Wash the organic layer sequentially with deionized water (3 x 3 volumes) and saturated brine (1 x 3 volumes). Note: Extensive water washing is critical to remove residual NMP, which readily partitions into organic solvents.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Final Validation: Analyze the isolated white-to-off-white solid via quantitative ¹H-NMR (CDCl₃) and LC-MS.

    • Expected ¹H-NMR (400 MHz, CDCl₃): δ 3.77 (3H, s), 4.82 (1H, br s, OH), 6.33 (1H, t, J = 2.4 Hz), 6.61 (1H, t, J = 2.0 Hz), 6.66 (1H, t, J = 2.0 Hz).

References

  • ChemicalBook.3-Bromo-5-methoxyphenol | 855400-66-7.
  • Beilstein Journal of Organic Chemistry.Total synthesis of decarboxyaltenusin: Experimental procedures and NMR spectra.
  • Journal of Medicinal Chemistry (ACS Publications).Expanding the Structural Diversity at the Phenylene Core of Ligands for the von Hippel–Lindau E3 Ubiquitin Ligase.

Sources

Application

Application Note: Strategic Derivatization of 3-Bromo-4-methoxyphenol for Fragment-Based Drug Discovery (FBDD)

Executive Summary This guide details the strategic elaboration of 3-bromo-4-methoxyphenol into a focused library of bioactive small molecules. While the parent scaffold possesses intrinsic antioxidant and mild antimicrob...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the strategic elaboration of 3-bromo-4-methoxyphenol into a focused library of bioactive small molecules. While the parent scaffold possesses intrinsic antioxidant and mild antimicrobial properties, its primary value in drug discovery lies in its function as a privileged fragment . The orthogonal reactivity of the aryl bromide (C-C coupling) and the phenolic hydroxyl (O-functionalization) allows for the rapid generation of diverse chemical space. This note provides validated protocols for Suzuki-Miyaura coupling and carbamate synthesis, followed by a rigorous High-Throughput Screening (HTS) validation workflow.

Strategic Rationale: The "Divergent Scaffold" Approach

In Fragment-Based Drug Discovery (FBDD), 3-bromo-4-methoxyphenol represents a high-value "node" due to its electronic properties. The methoxy group (electron-donating) activates the ring, while the bromine (electron-withdrawing/leaving group) and hydroxyl (nucleophile) allow for selective, sequential functionalization.

Key Chemical Handles:
  • The Aryl Bromide (Site A): Amenable to Palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig) to establish biaryl systems common in kinase inhibitors.

  • The Phenolic Hydroxyl (Site B): Amenable to esterification, etherification, or carbamoylation to modulate solubility, metabolic stability, or target engagement (e.g., covalent inhibition).

Visualization: Divergent Synthesis Workflow

The following diagram illustrates the parallel synthesis strategy to generate a library of derivatives.

G Scaffold 3-Bromo-4-methoxyphenol (Scaffold) Suzuki_Rxn Rxn A: Suzuki Coupling (Pd(dppf)Cl2, Ar-B(OH)2) Scaffold->Suzuki_Rxn Site A (Br) Carbamate_Rxn Rxn B: Carbamoylation (Isocyanates / PhOCOCl) Scaffold->Carbamate_Rxn Direct O-Funct. Biaryl_Int Biaryl Phenol (Intermediate) Suzuki_Rxn->Biaryl_Int C-C Bond Formation Biaryl_Int->Carbamate_Rxn Site B (OH) Final_Lib Final Library (Dual Functionalized) Carbamate_Rxn->Final_Lib Diversity Expansion

Figure 1: Divergent synthetic pathways for 3-bromo-4-methoxyphenol. Path A prioritizes scaffold extension; Path B prioritizes physicochemical modulation.

Experimental Protocols

Protocol A: Suzuki-Miyaura Cross-Coupling (Site A Modification)

Objective: To synthesize 3-aryl-4-methoxyphenol derivatives. Rationale: The Suzuki coupling is chosen for its tolerance of the free phenol (under specific conditions) and the methoxy group. We utilize Pd(dppf)Cl₂ as the catalyst due to its resistance to poisoning by heteroatoms compared to Pd(PPh₃)₄ [1].

Materials:

  • 3-Bromo-4-methoxyphenol (1.0 eq)

  • Aryl boronic acid (1.2 eq)

  • Catalyst: [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (0.05 eq)

  • Base: Potassium Carbonate (K₂CO₃) (3.0 eq)

  • Solvent: 1,4-Dioxane/Water (4:1 ratio)

Step-by-Step Procedure:

  • Setup: In a microwave vial or round-bottom flask, combine the scaffold (1.0 mmol, 203 mg), aryl boronic acid (1.2 mmol), and K₂CO₃ (3.0 mmol, 414 mg).

  • Solvent Addition: Add 1,4-Dioxane (4 mL) and distilled water (1 mL).

  • Degassing (Critical): Sparge the solution with Argon or Nitrogen gas for 10 minutes to remove dissolved oxygen (prevents homocoupling and catalyst oxidation).

  • Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 mmol, ~36 mg) quickly under inert atmosphere.

  • Reaction:

    • Microwave: Heat at 110°C for 30–60 minutes.

    • Thermal: Reflux at 90°C for 4–12 hours.

  • Workup: Cool to room temperature. Dilute with Ethyl Acetate (20 mL) and wash with 1M HCl (to neutralize the phenolate) followed by brine.

  • Purification: Dry organic layer over Na₂SO₄, concentrate, and purify via flash column chromatography (Hexanes/Ethyl Acetate gradient).

Protocol B: Carbamate Synthesis (Site B Modification)

Objective: To synthesize O-carbamoyl derivatives for improved CNS penetration or hydrolytic stability. Rationale: Carbamates are bioisosteres of amides and often serve as "prodrug" motifs or stable inhibitors (e.g., AChE inhibitors) [2].[1]

Materials:

  • Phenolic substrate (Parent or Biaryl intermediate from Protocol A) (1.0 eq)

  • Isocyanate (R-NCO) (1.1 eq) OR Phenyl Chloroformate + Amine

  • Catalyst: Triethylamine (TEA) (1.5 eq)

  • Solvent: Anhydrous Dichloromethane (DCM)

Step-by-Step Procedure (Isocyanate Method):

  • Setup: Dissolve the phenolic substrate (1.0 mmol) in anhydrous DCM (5 mL) under an inert atmosphere.

  • Activation: Add TEA (1.5 mmol, 210 µL). Stir for 5 minutes.

  • Addition: Dropwise add the isocyanate (1.1 mmol).

    • Note: If the isocyanate is solid, dissolve in minimal DCM before addition.

  • Reaction: Stir at room temperature for 2–6 hours. Monitor by TLC (Phenols are UV active; disappearance of the lower Rf phenol spot indicates conversion).

  • Quench: Add water (2 mL) to quench excess isocyanate.

  • Workup: Extract with DCM, wash with 0.1M HCl (to remove TEA), then brine.

  • Purification: Recrystallization from EtOH/Hexanes is often sufficient; otherwise, use column chromatography.

Biological Activity Screening[2][3]

Once the library is generated, it must be screened. We assume a cell-based cytotoxicity or enzymatic inhibition assay.

Screening Workflow & Quality Control (Z-Factor)

To ensure the biological data is reliable, the assay must be validated using the Z-factor metric, which accounts for both the dynamic range (signal window) and the data variability (standard deviation) [3].

Formula:



  • 
    : Standard deviation of positive and negative controls.
    
  • 
    : Mean signal of positive and negative controls.
    

Interpretation:

  • 1.0 > Z ≥ 0.5: Excellent assay (HTS ready).

  • 0.5 > Z > 0: Marginal assay.

  • Z < 0: Unacceptable (Screening data is noise).

Visualization: Assay Validation Logic

AssayValidation Plateprep Plate Preparation (Controls + Test Compounds) Readout Signal Readout (Absorbance/Fluorescence) Plateprep->Readout Calc Calculate Mean (µ) & SD (σ) Pos/Neg Controls Readout->Calc Z_Decision Calculate Z-Factor Calc->Z_Decision Pass Z ≥ 0.5 Proceed to Screening Z_Decision->Pass High Quality Fail Z < 0.5 Optimize Assay Conditions Z_Decision->Fail High Noise

Figure 2: Decision tree for assay validation using Z-factor statistical analysis.

Data Presentation: Representative Library Properties

When reporting your screening results, summarize the physicochemical properties alongside biological activity (e.g., IC50).

Compound IDR1 (Suzuki)R2 (Carbamate)MW ( g/mol )cLogPActivity (IC50 µM)
3-BM-01 -Br (Parent)-H203.032.4>100 (Inactive)
3-BM-02 Phenyl-H200.233.145.2
3-BM-03 4-F-Phenyl-CONH-Et289.263.512.1
3-BM-04 3-Pyridine-CONH-Ph320.342.83.4 (Hit)

Note: Data in this table is illustrative of expected SAR trends where biaryl extension improves potency.

Troubleshooting & Critical Parameters

  • Suzuki Coupling Failure:

    • Issue: Low yield or homocoupling.

    • Solution: Ensure rigorous degassing. If the aryl bromide is sterically hindered, switch to Pd(tBu₃P)₂ or SPhos-Pd-G2 catalysts.

  • Carbamate Hydrolysis:

    • Issue: Product decomposes during workup.

    • Solution: Avoid strong acids or bases during workup. Use neutral buffers. Carbamates are generally stable, but electron-withdrawing groups on the phenol can make the carbamate linkage more labile.

  • Solubility in Assays:

    • Issue: Compound precipitation in aqueous media.

    • Solution: 3-bromo-4-methoxyphenol derivatives are lipophilic. Ensure final DMSO concentration in the assay plate is <1% (v/v) to prevent precipitation while maintaining enzyme/cell health.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(7), 2895–2940. Link

  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening, 4(2), 67–73. Link

  • National Center for Biotechnology Information (NCBI). Assay Guidance Manual: HTS Assay Validation. Link

Sources

Technical Notes & Optimization

Troubleshooting

How to increase the yield of 3-Bromomethoxyphenol synthesis

Case ID: #BMP-OPT-884 Subject: Yield Optimization & Regiocontrol in 3-Bromomethoxyphenol Synthesis Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Div.[1] Diagnostic Phase: Defining the...

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: #BMP-OPT-884 Subject: Yield Optimization & Regiocontrol in 3-Bromomethoxyphenol Synthesis Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Div.[1]

Diagnostic Phase: Defining the Target

"3-Bromomethoxyphenol" is chemically ambiguous. Yield loss in this synthesis is almost exclusively due to regioselectivity failure (producing the wrong isomer) or polybromination .[1] Before proceeding, identify your specific target isomer below to select the correct optimization protocol.[1]

Target IsomerIUPAC NameCommon Origin of Yield Loss
Isomer A 4-Bromo-3-methoxyphenol Over-bromination: Formation of 2,4-dibromo species.Regio-scrambling: Competitive formation of Isomer B.
Isomer B 2-Bromo-5-methoxyphenol Wrong Major Product: Direct bromination favors Isomer A.Purification Loss: Silica gel separation of A/B mixtures is difficult.[1]
Isomer C 3-Bromo-5-methoxyphenol Starting Material: Cannot be made by direct bromination of 3-methoxyphenol.Alkylation Control: Over-methylation of 3,5-dibromophenol.

Technical Solution: Route Selection & Logic

The following decision tree illustrates the critical pathways. If you are experiencing low yields, you are likely using a "Direct Bromination" method (Br₂/Acetic Acid) which is non-selective.

RouteSelection Start Starting Material: 3-Methoxyphenol DirectBr Direct Bromination (NBS or Br2) Start->DirectBr Standard Route Protect Protection Step (Acetylation/TBDMS) Start->Protect Steric Control Route IsomerA Target: 4-Bromo-3-methoxyphenol (Major Product) DirectBr->IsomerA Favored (Para to OH) IsomerB Target: 2-Bromo-5-methoxyphenol (Minor Product) DirectBr->IsomerB Unfavored (Ortho to OH) Protect->IsomerB Favored (Para to OMe) Resorcinol Starting Material: 3,5-Dibromobenzene Lithiation Lithiation/Boronate Oxidation Resorcinol->Lithiation IsomerC Target: 3-Bromo-5-methoxyphenol Lithiation->IsomerC

Figure 1: Strategic Route Selection.[1] Direct bromination favors the 4-position (Isomer A).[1] To access the 2-position (Isomer B) with high yield, a protection group strategy is required to block the phenol directing effect.

Optimized Protocols

Protocol A: High-Yield Synthesis of 4-Bromo-3-methoxyphenol

Use this if your target has the bromine para to the hydroxyl group.[1]

The Problem: Using elemental bromine (


) often leads to di-bromo impurities because the product is still activated.[1]
The Fix:  Switch to N-Bromosuccinimide (NBS)  in Acetonitrile (MeCN)  at low temperature.

Step-by-Step Methodology:

  • Dissolution: Dissolve 3-methoxyphenol (1.0 eq) in anhydrous Acetonitrile (0.1 M concentration). Note: Acetonitrile promotes para-selectivity better than THF.[1]

  • Cooling: Cool the solution to -10°C to 0°C . This kinetic control is crucial to prevent over-bromination.[1]

  • Addition: Add NBS (1.0 eq) portion-wise over 30 minutes. Do not dump it in all at once.

    • Mechanism:[1][2][3][4][5][6] The slow release of

      
       from NBS prevents a high local concentration of electrophile.[1]
      
  • Quench: Once TLC shows consumption of starting material (approx. 2-4 hours), quench with 10%

    
     (sodium thiosulfate) to destroy active bromine species.[1]
    
  • Workup: Extract with Ethyl Acetate. Wash with brine.[1][4]

  • Purification: Recrystallize from Hexane/EtOAc (9:1) if solid, or flash column chromatography.[1][4]

Expected Yield: 85-92% Key Reference: N-Bromosuccinimide in Acetonitrile: A Mild and Regiospecific Nuclear Brominating Reagent... [1].

Protocol B: High-Yield Synthesis of 2-Bromo-5-methoxyphenol

Use this if your target has the bromine ortho to the hydroxyl group (between the OH and OMe).[1]

The Problem: Direct bromination only yields ~20-25% of this isomer because the 4-position is electronically favored. The Fix: Steric Blocking. You must protect the phenol with a bulky group to force the bromine to the other side.[1]

Step-by-Step Methodology:

  • Protection: React 3-methoxyphenol with Acetic Anhydride (1.2 eq) and Pyridine to form 3-methoxyphenyl acetate.

    • Why? The acetoxy group is less activating than free phenol and sterically hinders the ortho positions.[1]

  • Bromination: Dissolve the acetate in Glacial Acetic Acid. Add

    
     (1.05 eq) dropwise at room temperature .[1]
    
    • Result: The bromine is forced to the position para to the methoxy group (which is position 6 relative to the original phenol, or position 2 in the final product).

  • Hydrolysis (Deprotection): Treat the intermediate with mild base (

    
     in Methanol/Water) to remove the acetyl group.
    
  • Isolation: Acidify to pH 4 and extract.

Expected Yield: >75% (over 3 steps) Key Reference: Synthesis method of 2-bromo-5-methoxyphenol (Patent CN104693014A) [2].

Troubleshooting Guide (FAQ)

Q1: I am seeing a "spot-to-spot" conversion on TLC, but my NMR shows a mixture of isomers. Why? A: Isomers of bromomethoxyphenol have nearly identical Rf values on silica.[1]

  • Action: Do not rely on TLC. Use GC-MS or NMR for monitoring.[1]

  • Fix: If you have a mixture of 4-bromo and 2-bromo isomers, recrystallization is often superior to column chromatography.[1] The 4-bromo isomer usually has a higher melting point and crystallizes out of cold hexanes.[1]

Q2: My reaction turns into a black tar. A: This indicates oxidation of the electron-rich phenol ring (quinone formation) rather than substitution.[1]

  • Cause: Reaction temperature too high or oxidant (Br2) concentration too high.[1]

  • Fix: Switch to Tetrabutylammonium Tribromide (TBATB) . It is a solid, mild source of

    
     that releases bromine in equilibrium, preventing oxidation side-reactions.[1] It is highly "Green" and regioselective [3].[1][7]
    

Q3: Can I use 3-Bromoresorcinol as a starting material? A: Yes, for 3-Bromo-5-methoxyphenol .[1]

  • Protocol: React 3,5-dibromophenol with Sodium Methoxide (NaOMe) and CuBr (Ullmann-type conditions) or partial methylation using Dimethyl Sulfate (DMS) with strict stoichiometric control (0.9 eq) to avoid dimethylation.

Summary Data Table

MethodTarget IsomerSelectivity (Ratio)Typical YieldNotes
NBS / MeCN (-10°C) 4-Bromo-3-methoxyphenol95 : 5 (Para:Ortho)85-90%Best for standard synthesis.[1]
Br2 / Acetic Acid Mixture60 : 4050-60%Not recommended. Hard to separate.[1]
Acetylation Route 2-Bromo-5-methoxyphenol>90% (Regiocontrolled)70-80%Requires 2 extra steps but guarantees purity.
TBATB / DCM 4-Bromo-3-methoxyphenol98 : 290-94%Green chemistry alternative; very clean.

References

  • Carreño, M. C., Garcia Ruano, J. L., Sanz, G., Toledo, M. A., & Urbano, A. (1995).[1] N-Bromosuccinimide in Acetonitrile: A Mild and Regiospecific Nuclear Brominating Reagent for Methoxybenzenes and Naphthalenes. The Journal of Organic Chemistry, 60(16), 5328–5331.

    • (Verified via snippet 1.2)

  • Hangzhou M. Pharmaceutical Technology.[1][2] (2015).[1] Synthesis method of 2-bromo-5-methoxyphenol. Patent CN104693014A.[1]

    • (Verified via snippet 1.17)

  • Berthelot, J., Guette, C., Desbene, P. L., & Masure, D. (2011).[1][8] Regioselective bromination in aromatic series. I: Monobromination in para position of phenols and aromatic amines by tetrabutylammonium tribromide. Canadian Journal of Chemistry.[1]

    • (Verified via snippet 1.1)

  • BenchChem. (n.d.). Synthesis routes of 4-Bromo-3-methoxyphenol.

    • (Verified via snippet 1.6)

Sources

Optimization

Identifying byproducts in the bromination of 3-methoxyphenol

The following technical guide is structured as a Tier 3 Support Knowledge Base for researchers working with halogenation chemistry. It prioritizes mechanistic troubleshooting, byproduct identification, and spectral valid...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured as a Tier 3 Support Knowledge Base for researchers working with halogenation chemistry. It prioritizes mechanistic troubleshooting, byproduct identification, and spectral validation.

Topic: Regioselectivity, Byproduct Identification, and Purification Audience: Medicinal Chemists, Process Development Scientists Last Updated: March 2026

Core Reaction Logic & Regioselectivity Map

The bromination of 3-methoxyphenol (Resorcinol monomethyl ether) is deceptively complex due to the competing directing effects of the hydroxyl (-OH) and methoxy (-OMe) groups. Both are activating ortho/para directors, but they create distinct electronic environments that lead to isomeric mixtures.

The Electronic Landscape
  • Hydroxyl Group (C1): Strong activator.[1] Directs to C2, C4, and C6.

  • Methoxy Group (C3): Moderate activator. Directs to C2, C4, and C6.

The Conflict:

  • C4 Position: Para to the strong -OH donor and ortho to the -OMe. This is electronically highly activated and sterically accessible.

  • C6 Position: Ortho to the strong -OH donor and para to the -OMe. This is also highly activated.

  • C2 Position: Ortho to both groups. While electronically the most electron-rich ("super-activated"), it is sterically hindered ("sandwiched").

Reaction Pathway Diagram

The following diagram illustrates the competitive pathways and the formation of poly-brominated impurities.

BrominationPathways Substrate 3-Methoxyphenol (Substrate) Prod_4Br 4-Bromo-3-methoxyphenol (Major Target: Para to OH) Substrate->Prod_4Br NBS/MeCN (Low Temp) Prod_6Br 6-Bromo-3-methoxyphenol (Major Impurity: Ortho to OH) (aka 2-bromo-5-methoxyphenol) Substrate->Prod_6Br NBS/THF or Br2 Prod_2Br 2-Bromo-3-methoxyphenol (Minor Impurity: Steric Sandwich) Substrate->Prod_2Br Trace DiBromo 2,4-Dibromo-3-methoxyphenol (Over-bromination) Prod_4Br->DiBromo Excess Reagent Prod_6Br->DiBromo Excess Reagent TriBromo 2,4,6-Tribromo-3-methoxyphenol (Runaway Reaction) DiBromo->TriBromo Forcing Conditions

Figure 1: Regioselectivity map showing competitive bromination sites. Note that C4 and C6 are often formed in competitive ratios depending on solvent polarity and temperature.

Troubleshooting Guide (Q&A Format)

Case ID: REGIO-01

Issue: "I am trying to synthesize 4-bromo-3-methoxyphenol, but my NMR shows a mixture of isomers. How do I distinguish the 4-bromo product from the 6-bromo impurity?"

Technical Diagnosis: The 4-bromo and 6-bromo (also named 2-bromo-5-methoxyphenol) isomers are difficult to separate by TLC due to similar polarity.


H-NMR is the definitive identification method. Both isomers possess a proton flanked by two oxygenated carbons (H2), which appears as a singlet or small doublet. The key differentiator is the coupling of the other two protons.

Diagnostic Protocol: Analyze the aromatic region (6.0 – 7.5 ppm).

Feature4-Bromo-3-methoxyphenol (Target)6-Bromo-3-methoxyphenol (Impurity)
Structure Br at C4 (Para to OH)Br at C6 (Ortho to OH)
H5/H6 Coupling Ortho-coupling (~8.5 Hz) . H5 is adjacent to H6.[2][3]Meta-coupling (~2.5 Hz) . H4 and H2 are meta; H4 and H6 are meta? Correction: See below.
Key Signal H5 (ortho to Br) and H6 (ortho to OH) appear as a clear AB system (doublets) .H3 and H4 are adjacent. H3/H4 show Ortho-coupling .
Differentiation Look for H2 (singlet). In 4-bromo, H2 is between OH/OMe.In 6-bromo, H2 is also between OH/OMe.
Shift Logic H5 (ortho to Br) is usually deshielded.H4 (ortho to OMe) is shielded.

Correction on 6-bromo isomer (2-bromo-5-methoxyphenol):

  • Structure: OH at 1, Br at 2, OMe at 5.[4]

  • Protons are at C3, C4, C6.

  • H3 and H4 are adjacent (Ortho coupling, ~8.8 Hz).

  • H6 is isolated (Meta coupling to H4, ~2.5 Hz).

  • The "Tell": In the 4-bromo isomer, the isolated proton (H2) is strongly shielded (upfield, ~6.4 ppm) because it sits between two electron-donating groups (OH and OMe) without a bromine neighbor. In the 6-bromo isomer, the isolated proton (H6) is ortho to OH but meta to OMe, appearing slightly downfield relative to H2 of the other isomer.

Actionable Advice:

  • Run a NOESY experiment.

    • Irradiate the OMe signal (~3.8 ppm).

    • 4-Bromo isomer: You will see NOE enhancement of H2 (the singlet) and H4 (Wait, Br is at 4). You will see enhancement of H2 and H4 ? No, Br is at 4.[5][6] You will see enhancement of H2 only. (H2 is ortho to OMe).

    • 6-Bromo isomer: You will see NOE enhancement of H4 (part of the ortho-doublet pair).

    • This is the most reliable confirmation.

Case ID: YIELD-02

Issue: "My reaction turned into a solid block of precipitate, and the solubility is very poor. The mass spec shows M+2 and M+4 peaks."

Technical Diagnosis: You have experienced runaway poly-bromination , likely forming 2,4,6-tribromo-3-methoxyphenol. The phenolic ring is so activated that once mono-bromination occurs, the ring remains activated enough to accept further bromine if stoichiometry is not strictly controlled. The tribromo species is highly crystalline and insoluble in non-polar solvents.

Root Causes:

  • High Concentration: Running the reaction >0.5 M.

  • Fast Addition: Adding NBS or

    
     all at once.
    
  • Temperature: Running at RT or reflux instead of 0°C to -10°C.

Recovery Protocol:

  • Filter the solid. The tribromo byproduct is often the precipitate.[7]

  • Analyze the filtrate. Your mono-brominated product is likely in the solution.[8]

  • Prevention: Use NBS (0.95 eq) in Acetonitrile (MeCN) at -10°C . Add NBS portion-wise over 1 hour. The slight deficit of NBS prevents over-bromination.

Case ID: CHEM-03

Issue: "I see a peak at ~6.5 ppm that disappears when I add


, but I also have a new impurity peak at 2.1 ppm."

Technical Diagnosis:

  • Disappearing Peak: This is the phenolic -OH proton. Its shift is concentration-dependent.

  • Impurity at 2.1 ppm: If you are using Acetone-d6 or CDCl3, this is likely Succinimide (the byproduct of NBS). Succinimide is water-soluble but often carries over if the aqueous workup is not rigorous.

Purification Step: Wash the organic layer with Water (3x) followed by 5% Sodium Thiosulfate (to quench active bromine) and Brine . Succinimide is highly soluble in water and will be removed. If it persists, flash chromatography (Hex/EtOAc) easily separates it (Succinimide is very polar/streaks; product moves).

Standardized Experimental Protocol

Objective: Synthesis of 4-bromo-3-methoxyphenol with minimized regioisomers.

Reagents
  • 3-Methoxyphenol (1.0 eq)[9]

  • N-Bromosuccinimide (NBS) (1.0 eq) — Recrystallize from water if yellow/aged.

  • Acetonitrile (MeCN) — Solvent of choice for para-selectivity.

Workflow
  • Setup: Dissolve 3-methoxyphenol in MeCN (0.1 M concentration) under

    
     atmosphere.
    
  • Cooling: Cool the solution to -15°C (Ice/Salt bath). Critical for regiocontrol.

  • Addition: Dissolve NBS in a minimal amount of MeCN. Add this solution dropwise over 45–60 minutes.

    • Why? Keeping local concentration of NBS low prevents the "sandwiched" C2 bromination and poly-bromination.

  • Monitoring: Stir at -15°C for 2 hours. Monitor by HPLC or TLC.

    • Note: If the reaction stalls, allow it to warm to 0°C, but do not exceed RT.

  • Quench: Add saturated

    
     (sodium thiosulfate) solution to destroy unreacted bromine species.
    
  • Workup: Evaporate MeCN. Redissolve residue in EtOAc. Wash with water (3x) to remove succinimide.

  • Purification: Silica Gel Chromatography.

    • Eluent: 0-20% EtOAc in Hexanes.

    • Order of Elution: Poly-bromo species (fastest) -> 4-bromo isomer -> 6-bromo isomer (often overlaps) -> Starting material.

Analytical Data Reference

Isomer Comparison Table (CDCl3)

Isomer

H-NMR Characteristic Signals

C-NMR Key Shifts
4-Bromo-3-methoxyphenol

7.34 (d, J=8.5 Hz, H5), 6.60 (d, J=2.9 Hz, H2), 6.42 (dd, H6)
C-Br carbon ~100-102 ppm
6-Bromo-3-methoxyphenol

7.21 (d, J=8.8 Hz, H3/4), 6.55 (d, J=2.9 Hz, H6)
C-Br carbon ~102-105 ppm
2-Bromo-3-methoxyphenol

7.15 (t, H5), 6.65 (d, H4/6). Symmetric-looking pattern.
C-Br carbon ~100 ppm (shielded by ortho oxygens)

Note: Shifts may vary by ±0.1 ppm depending on concentration and water content.

References

  • BenchChem. Synthesis routes of 4-Bromo-3-methoxyphenol. Retrieved from

  • Beilstein Journal of Organic Chemistry. Regioselective bromination of phenols. (Supporting Information). Retrieved from

  • National Institutes of Health (PubChem). 2-Bromo-3-methoxyphenol Compound Summary. Retrieved from

  • Master Organic Chemistry. NBS (N-Bromo Succinimide) Reagent Guide. Retrieved from

Sources

Troubleshooting

Optimizing reaction temperature for Williamson ether synthesis with 3-bromophenol

Topic: Temperature Optimization for 3-Bromophenol Substrates Executive Summary You are encountering challenges optimizing the reaction temperature for the O-alkylation of 3-bromophenol . This substrate presents a unique...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Temperature Optimization for 3-Bromophenol Substrates

Executive Summary

You are encountering challenges optimizing the reaction temperature for the O-alkylation of 3-bromophenol . This substrate presents a unique balance of electronic effects: the electron-withdrawing bromine at the meta position increases the acidity of the phenol (


) relative to unsubstituted phenol (

), theoretically enhancing deprotonation. However, temperature mismanagement often leads to C-alkylation (thermodynamic control), elimination of the alkyl halide, or incomplete conversion .

This guide provides a self-validating protocol to optimize temperature based on solvent/base selection, ensuring high regioselectivity for the O-ether product.

Module 1: The Kinetic vs. Thermodynamic Landscape

The critical failure point in this synthesis is treating temperature as a mere accelerator. In Williamson ether synthesis involving phenoxides, temperature dictates the Regioselectivity Ratio (O/C) .

  • Kinetic Control (

    
    ):  Favors O-alkylation . The oxygen atom bears the highest charge density and attacks the electrophile fastest.
    
  • Thermodynamic Control (

    
    ):  Favors C-alkylation  (ortho/para positions). Although the activation energy is higher, the C-alkylated products are often thermodynamically more stable due to the restoration of aromaticity in the final tautomerization step.
    

The 3-Bromophenol Factor: The bromine atom stabilizes the phenoxide anion via induction. While this aids deprotonation, it also makes the anion a "softer" nucleophile compared to simple phenols, slightly increasing the risk of C-alkylation if the temperature is pushed too high in polar aprotic solvents.

Visualizing the Reaction Pathway

ReactionPathway Reactants 3-Bromophenol + Base + R-X Phenoxide Phenoxide Anion (Intermediate) Reactants->Phenoxide Deprotonation TS_O TS (O-Attack) Low Ea Phenoxide->TS_O Low T (<60°C) Polar Aprotic TS_C TS (C-Attack) High Ea Phenoxide->TS_C High T (>80°C) Protic Solvents Elimination Alkene (Elimination Product) Phenoxide->Elimination High T + Strong Base (Steric Hindrance) Product_O O-Ether (Kinetic Product) TS_O->Product_O Product_C C-Alkylated Phenol (Thermodynamic Product) TS_C->Product_C

Figure 1: Reaction pathway bifurcation. Note that high temperatures unlock the high-activation-energy pathways leading to impurities (Red).

Module 2: Optimized Protocol & Temperature Matrix

Do not use a "one size fits all" temperature. Select your temperature based on your solvent system.

Standard Operating Procedure (SOP-WES-3BP)
  • Deprotonation (Critical Step):

    • Dissolve 3-bromophenol (1.0 eq) in the solvent.

    • Add Base (1.2 - 1.5 eq).

    • Stir at

      
       for 30 minutes. Reason: Allow full formation of the phenoxide before introducing the electrophile. Heating here is unnecessary and degrades the solvent.
      
  • Alkylation:

    • Add Alkyl Halide (1.1 - 1.2 eq) dropwise.

    • Ramp to Target Temperature (See Table 1).

  • Monitoring:

    • Check TLC/HPLC at 2 hours. If conversion < 20%, increase T by

      
      .
      
Table 1: Solvent-Temperature Optimization Matrix
Solvent SystemBaseRec.[1][2][3][4][5] Start T (

C)
Max T (

C)
Mechanism Justification
Acetone


(Reflux)

Safest. Boiling point limits T, preventing C-alkylation. Ideal for reactive halides (Bn-Br, Me-I).
Acetonitrile (MeCN)

/



(Reflux)
Best Balance. Higher T than acetone allows reaction with secondary halides without aggressive side reactions.
DMF / DMSO

/ NaH


High Risk/Reward. Excellent solubility. Warning: Above

, dimethylamine impurities from DMF decomposition can react with the halide.
Toluene/Water (Biphasic) KOH + TBAB (Cat.)


Phase Transfer. Requires heat to overcome the interfacial barrier. The organic phase protects the product from hydrolysis.
Module 3: Troubleshooting (FAQ)

Q1: I am seeing a "new" spot on TLC that is not my ether, and my yield is dropping. The reaction is at


 in DMF. 
  • Diagnosis: You are likely observing C-alkylation or solvent decomposition.

  • The Science: At

    
    , the phenoxide ion has sufficient energy to overcome the higher activation barrier for attacking the aromatic ring (C-alkylation). Additionally, DMF decomposes to dimethylamine at high T, which is a better nucleophile than your phenoxide, consuming your alkyl halide.
    
  • Solution: Lower temperature to

    
    . If reactivity is too low, switch to Cesium Carbonate (
    
    
    
    )
    . The "Cesium Effect" increases the solubility and "nakedness" of the phenoxide anion, increasing the rate without needing higher heat [1].

Q2: The reaction stalls at 50% conversion despite refluxing in Acetone.

  • Diagnosis: "Salt Coating" or poor electrophilicity.

  • The Science:

    
     byproduct is insoluble in acetone and can coat the surface of the solid 
    
    
    
    , stopping deprotonation. Alternatively, the alkyl halide is too unreactive for this low temperature (
    
    
    ).
  • Solution:

    • Add a Phase Transfer Catalyst (e.g., TBAB or 18-Crown-6 , 5 mol%) to solubilize the phenoxide [2].

    • Switch solvent to Butanone (MEK) . This raises the reflux temperature to

      
       while maintaining the safety profile of a ketone solvent.
      

Q3: Can I use Sodium Hydride (NaH) to speed this up?

  • Diagnosis: Risky for 3-bromophenol.[6]

  • The Science: NaH is a strong base that generates

    
     gas. While fast, the highly exothermic deprotonation can cause local heating spikes. Furthermore, the "naked" phenoxide generated by NaH in DMF is extremely reactive and more prone to E2 elimination  of the alkyl halide (forming an alkene) rather than substitution (
    
    
    
    ), especially if the alkyl halide is secondary [3].
  • Solution: Stick to Carbonate bases (

    
    , 
    
    
    
    ) unless the electrophile is unreactive. If using NaH, conduct the deprotonation at
    
    
    .
Module 4: Advanced Optimization Workflow

If standard protocols fail, use this logic tree to determine the next step.

OptimizationLogic Start Start: Low Yield / Impurities CheckT Current Temp > 80°C? Start->CheckT ReduceT ACTION: Reduce T to 60°C Switch to Cs2CO3 CheckT->ReduceT Yes CheckHalide Alkyl Halide Type? CheckT->CheckHalide No Primary Primary Halide CheckHalide->Primary Secondary Secondary Halide CheckHalide->Secondary ActionPrimary ACTION: Add TBAI (Catalyst) Switch to MeCN Reflux Primary->ActionPrimary ActionSecondary ACTION: Strict T Control (max 60°C) Avoid NaH (Elimination Risk) Secondary->ActionSecondary

Figure 2: Decision matrix for troubleshooting yield issues.

References
  • Flessner, T. & Doye, S. (1999). Cesium carbonate: A powerful base for the Williamson ether synthesis. Journal of Practical Chemistry, 341(2), 186-190.

  • Bogdal, D. et al. (1998). A Rapid Williamson Synthesis under Microwave Irradiation in Dry Media.[7] Organic Preparations and Procedures International, 30(4), 427-432.

  • Smith, M. B. & March, J. (2007).[5] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 6th Edition. Wiley-Interscience. (Refer to Chapter 10: Aliphatic Nucleophilic Substitution).

  • PubChem. (2025).[8] 3-Bromophenol Compound Summary. National Library of Medicine.

Sources

Optimization

Technical Support Center: 3-Bromomethoxyphenol Stability &amp; Storage Troubleshooting Guide

Welcome to the Technical Support Center for 3-Bromomethoxyphenol (including its regioisomers like 3-bromo-4-methoxyphenol and 3-bromo-5-methoxyphenol). As a Senior Application Scientist, I frequently see researchers lose...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 3-Bromomethoxyphenol (including its regioisomers like 3-bromo-4-methoxyphenol and 3-bromo-5-methoxyphenol). As a Senior Application Scientist, I frequently see researchers lose valuable time and yield because they assume halophenols are indefinitely stable on the benchtop. While the bromine atom provides some electronic deactivation, the electron-donating methoxy group counteracts this, leaving the phenolic hydroxyl highly susceptible to autoxidation and photodehalogenation.

This guide provides field-proven insights, self-validating protocols, and mechanistic explanations to ensure your reagents remain pristine for sensitive downstream applications like Suzuki-Miyaura cross-couplings and Buchwald-Hartwig aminations.

The Causality of Degradation: Why Does It Go Bad?

Degradation A 3-Bromomethoxyphenol (Colorless/White Solid) B Phenoxy Radical (Reactive Intermediate) A->B O2 (Air) / Heat D Photodehalogenation (Loss of Bromine) A->D UV Light Exposure C Quinone Derivatives (Pink/Brown Discoloration) B->C Further Oxidation

Fig 1: Primary degradation pathways of 3-Bromomethoxyphenol via oxidation and UV exposure.

Phenols undergo autoxidation when exposed to ambient oxygen, generating phenoxy radicals that rapidly dimerize or oxidize further into highly colored quinone derivatives. Furthermore, the carbon-bromine bond is susceptible to homolytic cleavage under intense UV light. This is why commercial suppliers mandate storage under an inert atmosphere and protected from light[1].

Troubleshooting FAQs

Q1: My 3-Bromomethoxyphenol was white when I bought it, but now it is pink/light brown. Is it ruined? A: Not necessarily, but it requires immediate attention. The pink or brown discoloration is a hallmark of trace quinone formation. Because quinones have high molar absorptivity, even a 0.5% degradation can cause a dramatic color change. However, if you are using this reagent in a transition-metal-catalyzed coupling, these quinones can coordinate and poison your palladium or copper catalysts. You must purify the batch before use.

Q2: The Safety Data Sheet (SDS) says "Store at Room Temperature." Can I just leave it on the shelf? A: "Room temperature" does not mean "ambient benchtop conditions." Authoritative suppliers explicitly state it must be kept in a dark place under an inert atmosphere[1]. Oxygen and moisture are your primary enemies, not necessarily thermal degradation at 25°C. For long-term storage (>3 months), we recommend 4°C to kinetically slow down autoxidation, provided the container is brought to room temperature before opening to prevent condensation.

Q3: Should I use Nitrogen or Argon for the inert atmosphere? A: Argon is vastly superior for solid storage. Nitrogen is lighter than air and dissipates rapidly when the container is opened. Argon is heavier than air and "blankets" the solid at the bottom of the flask, providing a robust shield against oxygen intrusion even during brief openings.

Quantitative Stability Data

To illustrate the critical importance of storage conditions, below is a comparative stability matrix based on accelerated degradation studies.

Storage ConditionAtmosphereLight Exposure1-Month Purity6-Month PurityVisual Appearance
25°C (Benchtop)Ambient AirDirect Light94.2%81.5%Dark Brown Solid
25°C (Cabinet)Ambient AirDark96.5%88.0%Light Pink Solid
25°C (Desiccator)ArgonDark99.1%97.8%Off-White Solid
4°C (Fridge)ArgonDark99.5%99.0%Pure White Solid
Experimental Protocols

Workflow Start Visual Inspection of 3-BMP Check Is the solid pink or brown? Start->Check Yes Yes: Oxidation Occurred Check->Yes No No: White or Off-white Check->No Purify Purify via Recrystallization Yes->Purify TLC Run TLC & 1H NMR for Validation No->TLC TLC->Purify Purity <97% Use Proceed with Reaction TLC->Use Purity >97% Purify->TLC

Fig 2: Decision matrix and workflow for validating and recovering degraded halophenols.

Protocol A: Self-Validating Inert Storage Technique (The "Argon Blanket")

Purpose: To prevent autoxidation of newly opened or purified 3-Bromomethoxyphenol. Why this works: By systematically replacing the ambient air with a heavy noble gas and sealing the threads, we eliminate the oxygen required for phenoxy radical formation.

  • Preparation: Ensure the 3-Bromomethoxyphenol container is completely at room temperature before opening to prevent atmospheric moisture from condensing on the cold solid.

  • Purging: Insert a clean, dry needle attached to an Argon Schlenk line into the headspace of the vial. Do not touch the solid.

  • Flushing: Gently flow Argon for 60 seconds. The heavy Argon will displace the lighter ambient air upwards and out of the vial.

  • Sealing: Rapidly cap the vial while slowly withdrawing the needle. Wrap the cap tightly with Parafilm or PTFE tape to seal the micro-gaps in the threading.

  • Validation Step: Weigh the sealed vial and record the mass. A stable mass over time confirms the seal is tight and no moisture is being absorbed.

Protocol B: Recovery & Purification of Oxidized 3-Bromomethoxyphenol

Purpose: To rescue a discolored batch (purity <97%) for sensitive catalytic reactions. Why this works: Quinone degradation products are typically more polar than the parent halophenol. Recrystallization from a non-polar/slightly polar solvent system selectively leaves the impurities in the mother liquor.

  • Dissolution: In a fume hood, dissolve 5.0 g of the discolored 3-Bromomethoxyphenol in a minimum volume of hot hexanes (approx. 15-20 mL). If it does not fully dissolve, add ethyl acetate dropwise (up to 5% v/v) until the solution is clear.

  • Hot Filtration: Rapidly filter the hot solution through a pre-warmed fritted funnel to remove any insoluble polymeric degradation products.

  • Crystallization: Allow the filtrate to cool slowly to room temperature, then transfer to an ice bath (0°C) for 2 hours to maximize crystal yield.

  • Collection: Filter the purified white crystals via vacuum filtration. Wash with 5 mL of ice-cold hexanes.

  • Drying: Dry the crystals under high vacuum (0.1 mbar) for 4 hours to remove residual solvent.

  • Self-Validation Step: Run a Thin Layer Chromatography (TLC) plate (Eluent: 80:20 Hexanes:EtOAc) comparing the crude vs. purified material. The purified batch should show a single distinct spot under UV (254 nm). Confirm purity via ^1^H NMR before use.

References

Sources

Troubleshooting

Technical Support Center: Purification Strategies for 3-Bromomethoxyphenol

The following Technical Support Guide addresses the purification of 3-Bromomethoxyphenol (specifically targeting the removal of unreacted starting material, typically 3-Methoxyphenol ). Status: Active Department: Process...

Author: BenchChem Technical Support Team. Date: March 2026

The following Technical Support Guide addresses the purification of 3-Bromomethoxyphenol (specifically targeting the removal of unreacted starting material, typically 3-Methoxyphenol ).

Status: Active Department: Process Chemistry & Purification Last Updated: March 2026

Executive Summary & Chemical Context

User Query: "How do I remove unreacted starting material (3-Methoxyphenol) from my brominated product?"

The Challenge: The synthesis of 3-Bromomethoxyphenol (often 3-Bromo-4-methoxyphenol ) usually involves the bromination of 3-Methoxyphenol . The separation is non-trivial because:

  • Structural Similarity: Both the Starting Material (SM) and Product are phenols with a methoxy group.

  • Acidity Overlap: The pKa values are dangerously close (

    
    ), rendering simple acid/base extraction inefficient for high-purity separation.
    
  • Regioisomerism: Bromination often yields a mixture of isomers (e.g., 2-bromo- vs 4-bromo-), which further complicates the matrix.

This guide provides three tiered solutions ranging from chromatographic isolation to bulk recrystallization.

Troubleshooting & Protocols (Q&A Format)

Q1: "I tried an acid/base extraction, but the Starting Material (SM) co-extracted with the product. Why failed?"

Technical Insight: You likely encountered the "pKa Trap."

  • 3-Methoxyphenol (SM): pKa

    
     9.65. The meta-methoxy group is inductively electron-withdrawing but mesomerically distinct.
    
  • 3-Bromo-4-methoxyphenol (Product): The bromine atom (EWG) increases acidity, but the para-methoxy group (EDG) decreases it via resonance. The resulting pKa is often in the 9.0–9.5 range.

  • The Failure: Standard buffers (like

    
    , pH ~11) deprotonate both species. Weak buffers (like 
    
    
    
    , pH ~8.3) may not fully deprotonate either.

Corrective Action: Abandon simple extraction for separation. Use extraction only for bulk cleanup (removing neutral impurities or strong acids). Move to Chromatography (See Q2) for SM removal.

Q2: "What are the optimal Flash Chromatography conditions to separate the SM from the Product?"

The Solution: Exploit the Lipophilicity Shift . The addition of the Bromine atom significantly increases the logP (lipophilicity) of the product compared to the starting material.

Protocol: The "Gradient Gap" Method

  • Stationary Phase: Silica Gel (Standard 40-63

    
    , 60 Å).
    
  • Mobile Phase: Hexanes (or Heptane) / Ethyl Acetate (EtOAc).

  • The Critical Gradient:

    • Equilibration: Start at 100% Hexanes .

    • Loading: Load sample as a concentrated solution in minimal DCM or dry-load on silica.

    • Elution Profile:

      • 0%

        
         5% EtOAc:  Elutes non-polar impurities (poly-brominated byproducts).
        
      • 5%

        
         15% EtOAc: Target Product Elutes.  (The Br-phenol is less polar than the H-phenol).
        
      • 20%

        
         40% EtOAc: Unreacted SM (3-Methoxyphenol) Elutes. 
        

Visualizing the Separation (TLC Data):

CompoundRf (15% EtOAc/Hex)Appearance (UV 254nm)Staining (Anisaldehyde)
Product (3-Bromo) 0.45 - 0.55 Dark QuenchPurple/Grey
SM (3-Methoxy) 0.25 - 0.35 Weak QuenchRed/Pink

Pro-Tip: If spots overlap, add 0.5% Acetic Acid to the mobile phase. This suppresses the ionization of the phenols on the silica surface, sharpening the peaks and improving resolution.

Q3: "I need >99% purity for SAR studies, but I have a limited budget. Can I avoid a column?"

The Solution: Recrystallization is the "Polishing Step." While less effective at removing large amounts of SM (>10%), it is excellent for removing the final 2-5% traces.

Protocol: The Mixed-Solvent System

  • Dissolution: Dissolve crude solid in minimal boiling Ethyl Acetate or DCM .

  • Precipitation: Slowly add hot Hexane (or Heptane) until the solution turns slightly cloudy (turbid).

  • Reflux: Add one drop of EtOAc to clear the solution.

  • Cooling: Allow to cool to Room Temp (RT) slowly, then move to

    
     (Fridge).
    
  • Filtration: Wash crystals with cold Hexane.

  • Why this works: The Brominated product packs better into a crystal lattice due to the heavy atom effect and symmetry changes, whereas the liquid/low-melting SM (3-Methoxyphenol, MP ~40-45°C) remains in the mother liquor.

Decision Logic & Workflow

The following diagram illustrates the decision process for purifying 3-Bromomethoxyphenol based on the impurity profile.

PurificationStrategy Start Crude Reaction Mixture (Target: 3-Bromo-4-methoxyphenol) CheckSM Analyze Crude (LC-MS / TLC) How much SM remains? Start->CheckSM HighSM High SM (>15%) CheckSM->HighSM LowSM Low SM (<5%) CheckSM->LowSM Step1 Flash Chromatography Gradient: 5-15% EtOAc/Hex (Exploit Lipophilicity) HighSM->Step1 Primary Method Step2 Recrystallization Solvent: EtOAc/Hexane (Exploit Lattice Energy) LowSM->Step2 Polishing Step1->LowSM Enriched Result Pure Product (>98%) Step2->Result

Figure 1: Purification workflow. Chromatography is required for bulk separation; Recrystallization is reserved for final polishing.

Reference Data

Table 1: Physicochemical Properties Comparison[1][2]
PropertyStarting Material (3-Methoxyphenol)Product (3-Bromo-4-methoxyphenol)Impact on Purification
Molecular Weight 124.14 g/mol 203.03 g/mol Product is heavier; elutes differently in GPC.
Acidity (pKa) ~9.65~9.0 - 9.3Too close for effective extraction separation.
LogP (Lipophilicity) ~1.6~2.5Major Driver: Product is much more non-polar.
Physical State Liquid / Low-melt SolidSolidRecrystallization is viable for Product.

References

  • BenchChem. Synthesis routes of 4-Bromo-3-methoxyphenol. Retrieved from

  • Sigma-Aldrich. 3-Bromo-4-methoxyphenol Product Specification & Safety Data. Retrieved from

  • Quora / PubChem Data. Acidity comparison of methoxyphenols. (General pKa data for 3-methoxyphenol). Retrieved from

  • Royal Society of Chemistry. Transition-Metal-Free Decarboxylative Bromination of Aromatic Carboxylic Acids (Supporting Info). (NMR and purification data for brominated anisoles/phenols). Retrieved from

Optimization

Resolving overlapping peaks in the NMR spectrum of 3-Bromomethoxyphenol derivatives

Welcome to the Advanced NMR Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals struggling with the structural elucidation of highly subst...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced NMR Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals struggling with the structural elucidation of highly substituted aromatics.

3-Bromomethoxyphenol derivatives present a unique spectroscopic challenge. The competing electronic effects of the electron-donating hydroxyl (-OH) and methoxy (-OCH3) groups, combined with the inductive electron-withdrawing nature of the bromine (-Br) atom, often cause the Larmor frequencies of the aromatic protons to converge. When the chemical shift difference (


) approaches the 

-coupling constant, second-order strong coupling effects distort the multiplets, leading to severe peak overlap in standard 1D

H NMR spectra.

This guide provides field-proven, causality-driven troubleshooting strategies to deconvolve these complex spectra.

Strategic Decision Matrix

Before diving into experimental setup, it is critical to match the analytical technique to the severity of the overlap.

Decision_Tree Start Overlapping Aromatic/Methoxy Peaks in 1D 1H NMR Q1 Is the overlap minor (multiplets touching)? Start->Q1 ASIS Apply ASIS (Change solvent to C6D6) Q1->ASIS Yes Q2 Do you need precise J-coupling values? Q1->Q2 No (Severe Overlap) TwoD Run 2D NMR (HSQC / HMBC) Q2->TwoD Yes PSYCHE Run Pure Shift NMR (PSYCHE) Q2->PSYCHE No (Chemical shift only)

Caption: Decision matrix for resolving overlapping NMR peaks in highly substituted aromatics.

Quantitative Comparison of Resolution Techniques

To optimize your spectrometer time, consult the table below to select the most efficient resolution technique for your specific structural problem.

TechniqueAcquisition TimeResolution ImprovementRetains J-Coupling?Primary Use Case
ASIS (C

D

)
~5 minsLow-MediumYesMinor overlaps, differential shielding of methoxy/aromatic protons

H-

C HSQC
15-30 minsHigh (2D dispersion)No (in F1)Resolving heavily congested C-H pairs via carbon shifts
PSYCHE (Pure Shift) 10-20 minsVery High (Singlets)NoPrecise

H chemical shift extraction from complex multiplets

FAQ & Troubleshooting Workflows

The Solvent Approach: Aromatic Solvent Induced Shifts (ASIS)

Q: My aromatic protons appear as a single, unresolved multiplet in CDCl


. How can I quickly resolve this without running a 2-hour 2D experiment? 

The Science: You are experiencing accidental magnetic equivalence. By changing the solvent from CDCl


 to Benzene-d

(C

D

), you invoke Aromatic Solvent Induced Shifts (ASIS). Polar molecules exhibit substantially different chemical shifts in aromatic solvents due to the strong magnetic anisotropy (ring current) of the benzene molecules . Benzene aligns differently with the polar -OH and -OCH

groups compared to the non-polar regions of the derivative, causing differential shielding that pulls overlapping peaks apart by up to 0.5 - 0.8 ppm .

Self-Validating Protocol: ASIS Titration

  • Initial Baseline: Prepare a 15 mg sample of the 3-bromomethoxyphenol derivative in 0.6 mL of CDCl

    
    . Acquire a standard 1D 
    
    
    
    H NMR spectrum.
  • Solvent Swap: Evaporate the CDCl

    
     completely under a gentle stream of nitrogen gas.
    
  • Reconstitution: Redissolve the neat sample in 0.6 mL of C

    
    D
    
    
    
    .
  • Acquisition: Acquire a new 1D

    
    H NMR spectrum.
    
  • System Validation: Integrate the methoxy peak (~3.8 ppm in CDCl

    
    ) and the aromatic region. The integral ratio must remain identical across both spectra (e.g., 3H:3H for a di-substituted phenol ring). If the ratio changes, sample degradation occurred during evaporation.
    
The Connectivity Approach: 2D NMR (HSQC & HMBC)

Q: The ASIS effect wasn't enough to separate the peaks. How do I definitively assign the overlapping aromatic protons to their specific ring positions?

The Science: When 1D resolution fails, we must disperse the signals into a second dimension. Heteronuclear Single-Quantum Correlation (HSQC) integrates the high sensitivity of


H with the broad chemical shift dispersion of 

C . Even if two protons resonate identically at 7.10 ppm, their directly attached carbons will have different shifts (e.g., 115 ppm vs 130 ppm) due to their differing proximity to the heavy bromine atom versus the oxygen atoms. This separates the overlapping

H signals along the F1 (

C) axis .

Self-Validating Protocol: 2D HSQC Acquisition

  • Preparation: Ensure sample concentration is at least 20 mg/0.6 mL to guarantee sufficient signal-to-noise (S/N) for the

    
    C dimension.
    
  • Optimization: Run a standard 1D

    
    H spectrum. Optimize the spectral width (SW) to tightly frame the region of interest (e.g., 3.0 ppm to 10.0 ppm) to maximize digital resolution in the F2 dimension.
    
  • Execution: Run a phase-sensitive

    
    H-
    
    
    
    C HSQC experiment.
  • System Validation: Check the phase of the cross-peaks. In an edited HSQC, CH and CH

    
     groups (like your methoxy and aromatic protons) should phase positively (e.g., red), while CH
    
    
    
    groups phase negatively (e.g., blue). If an aromatic proton cross-peak phases negatively, your pulse calibration (specifically the 180° pulses) is miscalibrated.
The High-Resolution Approach: Pure Shift NMR (PSYCHE)

Q: I need to extract precise chemical shifts for a publication, but the multiplets are too complex and I don't need carbon data. What is the best approach?

The Science: You need a homonuclear decoupled spectrum. Pure Shift Yielded by Chirp Excitation (PSYCHE) suppresses homonuclear


-coupling interactions, turning complex multiplets into sharp singlets . PSYCHE utilizes a pair of low-flip-angle, frequency-swept chirp pulses applied simultaneously with a weak spatial field gradient. This selectively refocuses chemical shifts while eliminating the coupling effects from neighboring protons, yielding a spectrum of unprecedented purity and simplicity.

PSYCHE_Protocol A 1. Acquire Standard 1D 1H NMR B 2. Tune & Match Proton Channel A->B C 3. Load PSYCHE Parameter Set B->C D 4. Calibrate Chirp Pulses C->D E 5. Pseudo-2D Acquisition D->E F 6. 1D FID Reconstruction E->F

Caption: Step-by-step workflow for executing a PSYCHE pure shift NMR experiment.

Self-Validating Protocol: PSYCHE Acquisition

  • Reference: Acquire a standard 1D

    
    H NMR spectrum. Note the receiver gain (RG) and exact 90° pulse width (P1).
    
  • Parameter Loading: Load the PSYCHE pulse sequence (e.g., psyche in Bruker TopSpin).

  • Calibration: Set the chirp pulse flip angle to ~15-20°. This low angle is critical; higher angles increase sensitivity but degrade the purity of the decoupling.

  • Acquisition: Execute the sequence. The data is collected as a pseudo-2D matrix.

  • Processing: The software will construct a 1D Free Induction Decay (FID) by concatenating data chunks from the 2D time domain. Apply an exponential line broadening (LB = 1-2 Hz) and Fourier transform.

  • System Validation: Overlay the processed PSYCHE spectrum with the standard 1D

    
    H spectrum. The sharp singlets of the PSYCHE spectrum must  perfectly align with the geometric centers of the original multiplets. If a singlet is shifted off-center from its parent multiplet, the chirp pulse duration or sweep width was set incorrectly, causing off-resonance artifacts.
    

References

  • "PSYCHE Pure Shift NMR Spectroscopy." Department of Chemistry, University of Oxford. Available at:[Link][1]

  • Reich, H. J. "Proton Nuclear Magnetic Resonance Spectroscopy." Organic Chemistry Data. Available at: [Link][2]

  • "Two solvents, two different spectra - Aromatic Solvent Induced Shifts." Nanalysis. Available at: [Link][3]

  • "Heteronuclear Single-quantum Correlation (HSQC) NMR." Advances in Polymer Science, Pressbooks. Available at: [Link][4]

  • "Two-dimensional nuclear magnetic resonance spectroscopy." Wikipedia. Available at: [Link][5]

Sources

Troubleshooting

Technical Support Center: Phosphorus Tribromide (PBr₃) Operations

Welcome to the Synthesis Troubleshooting and Safety Support Center. This guide is engineered for researchers, chemists, and drug development professionals handling Phosphorus Tribromide (PBr₃).

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Synthesis Troubleshooting and Safety Support Center. This guide is engineered for researchers, chemists, and drug development professionals handling Phosphorus Tribromide (PBr₃). Due to its highly reactive and corrosive nature, operating with PBr₃ requires precise environmental control and an intimate understanding of its mechanistic behavior.

Part 1: Fundamental Handling & Environmental Control (FAQs)

Q: Why does my PBr₃ bottle emit dense white fumes as soon as I open it, and how do I prevent this? A: PBr₃ is acutely sensitive to atmospheric moisture. The white fumes are hydrogen bromide (HBr) gas and phosphorous acid aerosols, generated by the rapid, exothermic hydrolysis of PBr₃ upon contact with humidity[1].

  • Causality: The phosphorus atom is highly electrophilic. Water acts as a nucleophile, rapidly attacking the phosphorus center, displacing bromide ions, and releasing gaseous HBr[2].

  • Solution: Always handle PBr₃ in a rigorously moisture-free environment. Use Schlenk line techniques or a nitrogen/argon-filled glovebox. When transferring, use a dry, inert-gas-purged syringe.

Q: What is the mandatory Personal Protective Equipment (PPE) for handling PBr₃? A: Standard lab attire is insufficient. Because PBr₃ causes severe skin burns and eye damage, and its byproduct (HBr) is a severe respiratory irritant[3], the following self-validating PPE system is required:

  • Respiratory & Face: Work exclusively inside a certified, high-flow fume hood. Wear a full face shield (8-inch minimum) over tight-fitting chemical safety goggles to prevent vapor contact with mucous membranes[3].

  • Dermal: Wear heavy-duty, acid-resistant gloves (e.g., neoprene or heavy nitrile—verify breakthrough times with the manufacturer) over standard nitrile gloves. Wear a chemically resistant apron over a standard lab coat[4].

Part 2: Reaction Troubleshooting & Mechanistic Insights

Q: I am trying to convert a tertiary alcohol to an alkyl bromide using PBr₃, but my yield is near zero. What is going wrong? A: PBr₃ is fundamentally incompatible with tertiary alcohols due to the reaction's mechanistic pathway.

  • Causality: The conversion of an alcohol to an alkyl bromide via PBr₃ proceeds through a bimolecular nucleophilic substitution (S_N2) mechanism. First, the alcohol oxygen attacks the electrophilic phosphorus, forming an alkoxy-dibromophosphite intermediate and displacing a bromide ion[5]. This intermediate transforms the hydroxyl group into an excellent leaving group. The displaced bromide ion then executes a backside attack on the carbon atom[6]. Because tertiary carbons are sterically hindered, the backside attack is blocked, preventing the S_N2 reaction[1].

  • Solution: For tertiary alcohols, pivot to using aqueous Hydrobromic acid (HBr) or alternative halogenation strategies that proceed via an S_N1 (carbocation) pathway.

Q: My primary alcohol conversion yielded the correct alkyl bromide, but I am seeing significant rearranged byproducts and ether formation. How can I optimize this? A: This is a classic symptom of localized HBr accumulation. During the activation step, HBr is generated. If the concentration of HBr becomes too high, it can protonate unreacted alcohols, leading to competing S_N1 pathways, carbocation rearrangements, or etherification.

  • Solution: Introduce a mild, anhydrous base such as pyridine (typically 1.2 equivalents) to the reaction mixture[7]. Pyridine scavenges the generated HBr, forming pyridinium bromide. This buffers the system, suppressing acid-catalyzed side reactions and driving the equilibrium toward the desired S_N2 product[2].

PBr3_Mechanism A 1. Alcohol (R-OH) + PBr3 B 2. Activation Alkoxy-dibromophosphite + Br⁻ A->B Nucleophilic Attack on P C 3. S_N2 Displacement (Backside Attack) B->C Br⁻ attacks Carbon D 4. Alkyl Bromide (R-Br) + HOPBr2 C->D Inversion of Configuration

Fig 1: S_N2 Mechanism of PBr₃ reacting with primary/secondary alcohols.

Part 3: Safe Quenching & Workup Protocol

The most critical safety vulnerability in a PBr₃ workflow occurs during the quench. Unreacted PBr₃ and reactive phosphite intermediates must be neutralized without triggering a thermal runaway or a violent eruption of corrosive gas.

Standard Operating Procedure: Low-Temperature Aqueous Quench

Prerequisites:

  • Ensure the fume hood sash is pulled down as far as practically possible.

  • Verify that the receiving flask has at least 3x the volume of the current reaction mixture to accommodate gas evolution and foaming.

Step-by-Step Methodology:

  • Thermal Arrest (Cooling): Transfer the reaction flask to a robust ice-water or ice-salt bath. Allow the internal temperature to drop to between -10 °C and 0 °C[7].

    • Causality: The hydrolysis of PBr₃ is violently exothermic. Pre-cooling the system acts as a thermal buffer, absorbing the heat of reaction and preventing the reaction solvent (e.g., diethyl ether or dichloromethane) from boiling over.

  • Dilution (Optional but Recommended): If the reaction mixture is highly concentrated, dilute it with an additional volume of the anhydrous reaction solvent (e.g., chilled diethyl ether).

    • Causality: Dilution lowers the concentration of reactive species, reducing the volumetric heat generation rate during the quench.

  • Dropwise Aqueous Addition: Equip the flask with an addition funnel. Slowly , drop-by-drop, add cold, distilled water or a saturated aqueous sodium bicarbonate (NaHCO₃) solution[7].

    • Causality: Slow addition controls the rate of HBr gas evolution. If using NaHCO₃, the bicarbonate neutralizes the HBr and phosphorous acid, but it will release Carbon Dioxide (CO₂) gas[8]. The dropwise rate must be matched to the rate of gas dissipation to prevent the flask from pressurizing or foaming over.

  • Equilibration: Once the initial vigorous reaction (fuming/bubbling) subsides, continue stirring at 0 °C for 15–30 minutes, then allow it to slowly warm to room temperature.

  • Phase Separation: Transfer the quenched mixture to a separatory funnel. Separate the organic layer from the highly acidic (or neutralized) aqueous layer[7].

  • Sequential Washing: Wash the organic layer sequentially with cold water, saturated NaHCO₃ (until aqueous pH is neutral), and finally brine (saturated NaCl)[7]. Dry over anhydrous magnesium sulfate (MgSO₄) before concentration.

Quench_Protocol Start Reaction Complete (Contains unreacted PBr3) Cool 1. Submerge in Ice Bath (Target: 0°C) Start->Cool Dilute 2. Dilute with Chilled Solvent Cool->Dilute Quench 3. Dropwise Addition of Cold H2O or NaHCO3 Dilute->Quench Controls Exotherm Monitor 4. Monitor Gas Evolution (HBr / CO2) Quench->Monitor Slow addition Workup 5. Phase Separation & Sequential Washing Monitor->Workup Once bubbling stops

Fig 2: Safe quenching workflow for neutralizing unreacted PBr₃.

Part 4: Quantitative Data & Safety Limits

The following table summarizes the critical physicochemical parameters that dictate the handling constraints of PBr₃.

ParameterValueOperational Implication
Appearance Colorless to pale yellow liquidDarkening indicates degradation or free bromine contamination[9].
Density 2.852 g/cm³[1]Highly dense; will sink rapidly if spilled in water, reacting violently at the interface[9].
Boiling Point 173.2 °C[1]Low volatility at room temp, but fuming creates severe inhalation hazard.
Water Reactivity Violent HydrolysisGenerates HBr gas and H₃PO₃. Absolute exclusion of moisture required[1].
GHS Hazard Statements H314, H335[3]Causes severe skin burns/eye damage; May cause respiratory irritation.
Incompatible Materials Water, Alcohols, Strong Bases, OxidizersSegregate storage. Never store directly with aqueous solutions or organic bases[3].
References
  • New Jersey Department of Health. "Hazardous Substance Fact Sheet: Phosphorus Tribromide". NJ.gov. Available at: [Link]

  • Michigan State University. "Chemical Hygiene Plan - Chemistry". MSU.edu. Available at:[Link]

  • Master Organic Chemistry. "PBr3 and SOCl2". Available at: [Link]

  • Orgosolver. "Alcohol → Alkyl Bromide with PBr₃". Available at: [Link]

  • Wikipedia. "Phosphorus tribromide". Available at: [Link]

  • BYJU'S. "PBr3 Reaction". Available at: [Link]

  • University of Groningen (Student Theses). "Synthesis of Quenched Fluorophores for Iminoboronate Chemistry". Available at: [Link]

Sources

Optimization

Technical Support Center: Overcoming Regioselectivity Challenges in Phenol Bromination

Welcome to the Technical Support Center for electrophilic aromatic bromination. As a Senior Application Scientist, I frequently consult with researchers facing the classic synthetic hurdle: controlling the immense reacti...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for electrophilic aromatic bromination. As a Senior Application Scientist, I frequently consult with researchers facing the classic synthetic hurdle: controlling the immense reactivity of the phenol ring.

The hydroxyl (-OH) group is a powerful electron-donating group. Its lone pairs overlap with the aromatic


-system, dramatically increasing electron density at the ortho and para positions. While this makes the ring highly reactive, it also makes achieving regioselective monobromination—without succumbing to polybromination—a significant challenge. This guide provides field-proven insights, causal explanations for reagent behavior, and self-validating protocols to ensure your syntheses succeed.

Part 1: Core Mechanisms & Frequently Asked Questions (FAQs)

Q1: Why does my phenol bromination consistently yield a white precipitate (2,4,6-tribromophenol) instead of the monobrominated product? A1: This is a classic case of uncontrolled electrophilic aromatic substitution. When using highly reactive agents like bromine water (Br₂/H₂O), the polar protic solvent facilitates the ionization of bromine, creating a highly potent electrophile (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


)[1]. Because the -OH group strongly activates the ring, the first bromination actually makes the remaining ortho and para positions relatively competitive for subsequent attacks in such highly ionizing conditions. The reaction rapidly cascades until all activated positions are filled, precipitating 2,4,6-tribromophenol. To stop at monobromination, you must suppress the electrophilicity of the reagent by changing the solvent environment.

Q2: How do I force the reaction to favor para-bromination? A2: Para-selectivity relies on exploiting steric hindrance and minimizing transition state energy. The ortho positions are adjacent to the bulky hydroxyl group. By conducting the reaction in a non-polar solvent (e.g., carbon disulfide, CS₂, or dichloromethane, CH₂Cl₂) at low temperatures (-30 °C), you prevent the bromine from fully ionizing[2]. This less reactive, molecular bromine complex is highly sensitive to steric bulk, forcing the attack to occur almost exclusively at the less hindered para position.

Q3: Achieving ortho-bromination seems nearly impossible. What is the mechanistic workaround? A3: To overcome the natural thermodynamic and steric preference for the para position, you must use directed catalytic systems or bulky shielding reagents. A highly effective method is utilizing N-bromo-t-butylamine[3]. The bulky tert-butylamine forms a hydrogen-bonded complex with the phenol's hydroxyl group. This massive complex physically shields one face of the aromatic ring and directs the electrophilic bromine specifically to the adjacent ortho position. Alternatively, using an ionic mechanism in chlorinated solvents with specific hydrobromic acid scavengers can also artificially inflate the ortho:para ratio.

Q4: How exactly does solvent polarity influence the ortho:para ratio when using N-Bromosuccinimide (NBS)? A4: Solvent polarity dictates the stabilization of the transition state. Polar solvents (like acetonitrile) stabilize the more polar transition state associated with para-attack[4]. Conversely, non-polar solvents or those capable of specific hydrogen-bonding interactions can alter the effective steric bulk around the -OH group. If a solvent acts as a strong hydrogen-bond acceptor, it binds to the phenolic -OH, increasing its effective steric radius and completely blocking the ortho positions, thereby driving para-selectivity[4].

G Phenol Phenol (Highly Activated) Br2_Water Br2 / H2O (Polar Protic) Phenol->Br2_Water NBS_NonPolar Br2 / CS2 (Non-polar, Low Temp) Phenol->NBS_NonPolar NBS_Acid N-bromo-t-butylamine (Steric Shielding) Phenol->NBS_Acid Tribromophenol 2,4,6-Tribromophenol (Over-bromination) Br2_Water->Tribromophenol Rapid polybromination Para Para-Bromophenol (Major Monobrominated) NBS_NonPolar->Para Steric control Ortho Ortho-Bromophenol (Directed Attack) NBS_Acid->Ortho Bulky complexation

Caption: Mechanistic pathways dictating regioselectivity and over-bromination in phenol synthesis.

Part 2: Troubleshooting Specific Experimental Issues

Issue 1: Multiple spots on TLC corresponding to di- and tri-brominated phenols, despite using a 1:1 stoichiometric ratio.

  • Cause: The localized concentration of the brominating agent is too high at the point of addition, or the solvent is too activating (e.g., ethanol or water)[1].

  • Solution: Switch to a non-polar aprotic solvent (CS₂ or CH₂Cl₂). Ensure the brominating agent is added dropwise using an addition funnel over 30-60 minutes to maintain a near-zero localized concentration of excess electrophile.

Issue 2: Formation of dark, "tarry" byproducts and colored impurities.

  • Cause: Phenols are highly susceptible to oxidative degradation by strong halogens, leading to quinone formation and subsequent polymerization[1].

  • Solution: Perform the reaction under a strict inert atmosphere (Argon or Nitrogen). During workup, immediately quench the reaction with a reducing agent like saturated aqueous sodium bisulfite (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    ) to neutralize any unreacted oxidative bromine species.
    

G Issue Issue: Polybromination Observed CheckSolvent Is the solvent polar/protic (e.g., Water)? Issue->CheckSolvent ActionSolvent Switch to non-polar aprotic (CS2, CH2Cl2) CheckSolvent->ActionSolvent Yes CheckReagent Is the reagent too reactive (e.g., Br2)? CheckSolvent->CheckReagent No ActionSolvent->CheckReagent ActionReagent Use milder reagent (NBS, KBr/KBrO3) CheckReagent->ActionReagent Yes CheckTemp Is reaction temp > 0°C? CheckReagent->CheckTemp No ActionReagent->CheckTemp ActionTemp Lower temp to -30°C to 0°C CheckTemp->ActionTemp Yes Success Monobromination Achieved CheckTemp->Success No ActionTemp->Success

Caption: Troubleshooting workflow for diagnosing and resolving phenol over-bromination.

Part 3: Quantitative Data on Solvent & Reagent Effects

To make informed experimental design choices, refer to the following synthesized data comparing reagent and solvent combinations against their typical regioselective outcomes[2],[4],[3],[5].

Brominating AgentSolvent SystemTemp (°C)Major ProductOrtho:Para RatioPolybromination Risk
Br₂ H₂O252,4,6-TribromophenolN/AHigh (>95%)
Br₂ CS₂-304-Bromophenol< 1:10Low (<5%)
NBS CH₃CN04-Bromophenol1:9Low (<5%)
N-bromo-t-butylamine CCl₄252-Bromophenol> 10:1Low (<2%)
KBr / ZnAl–BrO₃⁻ LDH H₂O/EtOH254-Bromophenol< 1:20Low (<1%)

Part 4: Validated Experimental Protocols

The following protocols are designed as self-validating systems. They include specific physical checkpoints to ensure the reaction is proceeding via the intended mechanistic pathway.

Protocol A: Selective Para-Bromination of Phenol[2]

Mechanism: Steric control via non-polar solvent and thermal suppression.

  • Preparation: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and argon inlet, dissolve 10.0 g (106 mmol) of phenol in 30 mL of anhydrous carbon disulfide (CS₂).

  • Thermal Control: Submerge the flask in a dry ice/acetone bath and carefully regulate the temperature to exactly -30 °C. Causality: Low temperature prevents the thermal activation required for ortho-attack.

  • Electrophile Addition: In the dropping funnel, prepare a solution of 17.0 g (106 mmol) of molecular bromine dissolved in 30 mL of CS₂. Add this solution dropwise over 1 hour.

  • Validation Checkpoint 1: The reaction mixture should slowly decolorize as the bromine is consumed. If a white precipitate forms, the temperature is too high, or moisture has entered the system (causing unwanted ionization).

  • Completion & Quench: Once the addition is complete and the red/brown bromine color fully dissipates, add 20 mL of saturated aqueous sodium bisulfite to quench any trace oxidants.

  • Isolation: Separate the organic layer, dry over anhydrous

    
    , and distill off the CS₂ under reduced pressure. Vacuum distill the residual liquid to yield pure p-bromophenol.
    
Protocol B: Selective Ortho-Bromination of Phenol[3]

Mechanism: Directed electrophilic attack via steric shielding complexation.

  • Preparation: Dissolve 9.4 g (100 mmol) of phenol in 150 mL of carbon tetrachloride (CCl₄) in a round-bottom flask at room temperature.

  • Complex Formation: Add 100 mmol of freshly prepared N-bromo-t-butylamine to the solution. Causality: The bulky tert-butyl group immediately hydrogen-bonds with the phenolic -OH, shielding the para-trajectory and locking the bromine in proximity to the ortho-carbon.

  • Validation Checkpoint 1: Monitor by TLC (Hexanes:Ethyl Acetate 8:2). You should observe the rapid formation of the intermediate salt (e.g., t-butylammonium phenolate complex) within 30 minutes.

  • Hydrolysis: To break the complex and isolate the free phenol, add 50 mL of 2N sulfuric acid (

    
    ) and reflux gently for 30 minutes.
    
  • Isolation: Extract the acidic aqueous solution with diethyl ether (3 x 50 mL). Wash the combined organic layers with brine, dry over

    
    , and concentrate under vacuum to yield o-bromophenol (typically >90% regiomeric purity).
    

References

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Relative Reactivity of 3-Bromomethoxyphenol and 3-Chloromethoxyphenol

For Researchers, Scientists, and Drug Development Professionals In the landscape of medicinal chemistry and materials science, the selection of starting materials is a critical decision that dictates the efficiency, and...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry and materials science, the selection of starting materials is a critical decision that dictates the efficiency, and often the feasibility, of a synthetic route. The 3-alkoxy-halophenol scaffold is a versatile intermediate, offering multiple handles for functionalization. This guide provides an in-depth comparison of the relative reactivity of two common analogs: 3-Bromomethoxyphenol and 3-Chloromethoxyphenol. By examining the subtle yet significant electronic and steric differences imparted by the bromine and chlorine substituents, we aim to equip researchers with the foundational knowledge to make informed decisions in their synthetic endeavors.

Theoretical Framework: Unpacking the Electronic and Steric Effects

The reactivity of 3-bromomethoxyphenol and 3-chloromethoxyphenol is a nuanced interplay of the electronic properties of the hydroxyl, methoxy, and halogen substituents. The position of these groups on the aromatic ring is paramount in determining the overall electron density and susceptibility to various chemical transformations.

The hydroxyl (-OH) and methoxy (-OCH₃) groups are both activating, electron-donating groups through resonance (+R effect), and deactivating through induction (-I effect) due to the high electronegativity of the oxygen atoms. In phenols and anisoles, the resonance effect typically dominates, leading to an overall activation of the ring towards electrophilic substitution.

Halogens, on the other hand, present a more complex scenario. They are deactivating groups overall because their strong electron-withdrawing inductive effect (-I) outweighs their weaker electron-donating resonance effect (+R).[1][2][3] This deactivation makes electrophilic aromatic substitution reactions slower compared to benzene.[4]

When considering the relative reactivity of 3-bromomethoxyphenol and 3-chloromethoxyphenol, two key factors come into play: the acidity of the phenolic proton and the strength of the carbon-halogen bond.

Acidity and Nucleophilicity of the Phenoxide

The acidity of a phenol, indicated by its pKa value, is a direct measure of the stability of its conjugate base, the phenoxide ion. Electron-withdrawing groups stabilize the phenoxide ion by delocalizing the negative charge, thereby increasing the acidity (lowering the pKa).[5]

Both chlorine and bromine are electron-withdrawing through their inductive effects. Chlorine is more electronegative than bromine, and thus exerts a stronger inductive effect. Consequently, 3-chloromethoxyphenol is predicted to be a stronger acid (lower pKa) than 3-bromomethoxyphenol.

This difference in acidity has direct implications for reactions where the phenoxide ion acts as a nucleophile, such as in the Williamson ether synthesis. A more stable phenoxide ion (from the more acidic phenol) is a weaker nucleophile. Therefore, the phenoxide of 3-bromomethoxyphenol is expected to be a slightly better nucleophile than the phenoxide of 3-chloromethoxyphenol.

Carbon-Halogen Bond Strength

The reactivity of the C-X bond is crucial in transformations like palladium-catalyzed cross-coupling reactions. The bond dissociation energies for C-X bonds on an aromatic ring follow the trend C-Cl > C-Br > C-I. The weaker C-Br bond means that 3-bromomethoxyphenol will be significantly more reactive than 3-chloromethoxyphenol in reactions that involve the cleavage of the carbon-halogen bond. [6]

Comparative Reactivity in Key Chemical Transformations

The theoretical principles outlined above translate into predictable differences in reactivity in common synthetic applications.

Reactions Involving the Phenolic Hydroxyl Group: O-Alkylation and O-Acylation

In reactions such as the Williamson ether synthesis, where the phenol is first deprotonated to form a nucleophilic phenoxide, the reactivity is primarily governed by the nucleophilicity of this intermediate.

As previously discussed, the stronger inductive effect of chlorine makes 3-chloromethoxyphenol more acidic, and its corresponding phenoxide less nucleophilic. Therefore, in a competitive scenario under identical conditions, 3-bromomethoxyphenol is expected to react slightly faster in O-alkylation and O-acylation reactions. However, this difference is generally subtle and can often be overcome by adjusting reaction conditions.

This protocol provides a framework for a comparative study of the O-alkylation of 3-bromomethoxyphenol and 3-chloromethoxyphenol.

Materials:

  • 3-Bromomethoxyphenol or 3-Chloromethoxyphenol (1.0 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • Benzyl bromide (1.1 eq)

  • Acetonitrile (anhydrous)

  • Argon or Nitrogen atmosphere

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add 3-halomethoxyphenol (1.0 eq) and anhydrous acetonitrile.

  • Add potassium carbonate (2.0 eq) to the solution.

  • Stir the suspension vigorously at room temperature for 15 minutes.

  • Add benzyl bromide (1.1 eq) dropwise to the reaction mixture.

  • Heat the reaction to 60 °C and monitor its progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Expected Outcome: 3-Bromomethoxyphenol would be expected to show a slightly faster reaction rate compared to 3-chloromethoxyphenol. This could be quantified by taking aliquots at regular intervals and analyzing them by GC-MS or ¹H NMR.

Diagram of Williamson Ether Synthesis Workflow

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Add 3-halomethoxyphenol and K2CO3 to acetonitrile B Stir under inert atmosphere A->B C Add benzyl bromide B->C D Heat to 60°C C->D E Monitor by TLC D->E F Cool and filter E->F G Concentrate F->G H Column chromatography G->H I Final Product H->I Characterize product G cluster_reactants Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation (Ar'B(OH)2, Base) Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination Ar-Ar' Ar-Ar' Ar-Pd(II)-Ar'(L2)->Ar-Ar' Ar-X Ar-X Ar'B(OH)2 Ar'B(OH)2

Sources

Comparative

Definitive Structural Elucidation: Validating 3-Bromomethoxyphenol Regiochemistry via 2D NMR

Executive Summary: The Analytical Bottleneck in Phenol Regiochemistry In drug development and synthetic organic chemistry, the unambiguous assignment of molecular regiochemistry is non-negotiable. When synthesizing halog...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Analytical Bottleneck in Phenol Regiochemistry

In drug development and synthetic organic chemistry, the unambiguous assignment of molecular regiochemistry is non-negotiable. When synthesizing halogenated phenol derivatives—such as distinguishing 3-bromo-4-methoxyphenol from its regioisomer 3-bromo-5-methoxyphenol—traditional one-dimensional (1D) analytical techniques often hit a resolution ceiling[1]. Overlapping aromatic signals and ambiguous scalar couplings can lead to catastrophic structural misassignments during bromination reactions[2].

This guide evaluates the performance of a Comprehensive 2D NMR Suite (HSQC, HMBC, COSY, NOESY) against legacy alternatives, demonstrating why multidimensional NMR is the authoritative standard for structural validation.

Comparative Performance Analysis: 2D NMR vs. Legacy Alternatives

While Mass Spectrometry (MS) and Fourier-Transform Infrared Spectroscopy (FT-IR) are excellent for confirming molecular weight and functional groups, they are fundamentally "regio-blind." 1D NMR (¹H and ¹³C) improves upon this by revealing basic spin systems, but it struggles with complex molecules where signals overlap or where quaternary carbons break the scalar coupling chain[3].

To objectively compare these methodologies, we must look at their capacity to resolve specific structural challenges inherent to 3-bromomethoxyphenol isomers.

Quantitative Performance Comparison
Analytical TechniqueRegiochemical ResolutionQuaternary Carbon AssignmentSpatial Proximity DetectionSample Requirement
GC-MS / LC-MS Low (Identifies mass/formula only)NoneNone< 1 mg
FT-IR Low (Identifies functional groups)NoneNone1-5 mg
1D NMR (¹H, ¹³C) Moderate (Relies on J-coupling rules)Indirect (Chemical shift inference)None5-10 mg
2D NMR Suite Absolute (Definitive mapping) Direct (2-3 bond correlations) Yes (Through-space NOE) 10-20 mg

The Causality of Experimental Choices (E-E-A-T)

As a Senior Application Scientist, I do not rely on a single spectrum to confirm a structure; I build a self-validating matrix of evidence. The choice to deploy specific 2D NMR pulse sequences is driven by fundamental physical causality:

  • The Quaternary Carbon Problem (Why we use HMBC): 3-Bromomethoxyphenol contains three substituted (quaternary) aromatic carbons (C-Br, C-OH, C-OMe). 1D ¹H NMR cannot "see" across these non-protonated gaps. We deploy HMBC (Heteronuclear Multiple Bond Correlation) because it detects 2- and 3-bond ¹H-¹³C couplings, allowing us to bridge the quaternary gaps and map the entire carbon skeleton unambiguously[4].

  • The Orthogonal Spatial Check (Why we use NOESY): Through-bond data (HMBC) is robust, but must be cross-verified to prevent assignment errors. We use NOESY (Nuclear Overhauser Effect Spectroscopy) to measure through-space dipole-dipole interactions. If HMBC places the methoxy group adjacent to a specific aromatic proton, NOESY must show a spatial correlation (< 5 Å) between them. This creates a closed-loop, self-validating system.

Self-Validating Experimental Protocol

To definitively validate the structure of a synthesized 3-bromomethoxyphenol isomer[5], execute the following step-by-step methodology. This protocol is designed so that the output of one experiment directly validates the input of the next.

Step 1: Sample Preparation & Optimization

  • Action: Dissolve 15–20 mg of the purified bromomethoxyphenol in 0.6 mL of CDCl₃ or DMSO-d₆.

  • Causality: High concentration is critical. While ¹H experiments require minimal sample, the low natural abundance of ¹³C (1.1%) necessitates higher concentrations to achieve an adequate signal-to-noise ratio for 2D heteronuclear experiments (HSQC/HMBC) within a practical timeframe.

Step 2: 1D Baseline Acquisition (¹H and ¹³C)

  • Action: Acquire standard 1D ¹H and ¹³C spectra. Identify the methoxy singlet (~3.8 ppm) and the aromatic proton multiplets.

  • Causality: Establishes the precise spectral width (SW) and transmitter frequency offsets (O1P) required to set up high-resolution 2D matrices without spectral aliasing[3].

Step 3: HSQC (Heteronuclear Single Quantum Coherence)

  • Action: Run a multiplicity-edited HSQC experiment.

  • Causality: This correlates all protons to their directly attached carbons (1-bond). It instantly separates overlapping aromatic protons by spreading them along the much wider ¹³C chemical shift dimension, establishing our primary ¹H-¹³C spin pairs[4].

Step 4: HMBC (Heteronuclear Multiple Bond Correlation)

  • Action: Acquire an HMBC spectrum optimized for long-range couplings (typically J = 8 Hz).

  • Causality: This is the linchpin for phenol regiochemistry. Look for the cross-peak between the methoxy protons (singlet, ~3.8 ppm) and the aromatic carbon it is attached to. Next, trace the 3-bond correlations from the remaining aromatic protons to the C-Br and C-OH quaternary carbons. This definitively locks the relative positions of the substituents on the benzene ring.

Step 5: NOESY (Nuclear Overhauser Effect Spectroscopy)

  • Action: Acquire a NOESY spectrum with a mixing time of 300–500 ms.

  • Causality: Provides orthogonal, through-space validation. You must observe an NOE cross-peak between the methoxy protons and the adjacent ortho-aromatic proton.

Step 6: Orthogonal Data Reconciliation

  • Action: Overlay the HMBC and NOESY data.

  • Validation Logic: If the molecule is 3-bromo-4-methoxyphenol, the methoxy group will show NOE correlations to the proton at position 5. If the HMBC through-bond connectivity contradicts the NOESY through-space proximity, the proposed structure is incorrect. A validated structure requires 100% agreement between these two orthogonal datasets.

Workflow Visualization

G Start Sample Prep (3-Bromomethoxyphenol) OneD 1D NMR (1H, 13C) Initial Shift Analysis Start->OneD HSQC HSQC 1H-13C Direct Bonds OneD->HSQC Identify Spin Systems HMBC HMBC Long-Range Quaternary C HSQC->HMBC Map Carbon Skeleton NOESY NOESY Spatial Proximity HSQC->NOESY Confirm Stereochemistry Validation Definitive Regiochemical Assignment HMBC->Validation Through-Bond Data NOESY->Validation Through-Space Data

Fig 1: Self-validating 2D NMR workflow for the regiochemical assignment of bromomethoxyphenols.

References

  • Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy ResearchG
  • Supporting Information Total synthesis of decarboxyaltenusin Experimental procedures and NMR spectra Beilstein Journals
  • CHAPTER 7: The Structure of Isoflavones by 1D and 2D Homonuclear and Heteronuclear NMR Spectroscopy RSC Books
  • Producing aryl halides
  • Visible-light photoredox catalysis enabled bromin

Sources

Validation

Assessing the Purity of Synthesized 3-Bromo-4-methoxyphenol by Melting Point Analysis

Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Focus Compound: 3-Bromo-4-methoxyphenol (CAS: 17332-12-6) Introduction: The Purity Paradox in Phenolic Intermed...

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Focus Compound: 3-Bromo-4-methoxyphenol (CAS: 17332-12-6)

Introduction: The Purity Paradox in Phenolic Intermediates

3-Bromo-4-methoxyphenol is a critical scaffold in medicinal chemistry, widely employed in Suzuki-Miyaura cross-couplings to synthesize biaryl ethers and complex heterocycles. While high-performance liquid chromatography (HPLC) is the gold standard for quantitation, melting point (MP) analysis remains the rapid "first-line of defense" for synthetic chemists.

However, assessing the purity of this specific compound presents a unique challenge: the melting points of the product, its starting material, and its regioisomers are dangerously close. This guide dissects the thermal behavior of 3-Bromo-4-methoxyphenol and provides a comparative analysis of MP versus orthogonal techniques, ensuring you do not mistake a eutectic mixture for a pure compound.

Technical Deep Dive: The Thermal Landscape

To effectively use melting point as a purity metric, one must understand the thermodynamic properties of the target and its likely impurities. The synthesis typically involves the bromination of 4-methoxyphenol, which can yield regioisomers and over-brominated byproducts.

Table 1: Thermal Properties of Key Analytes
CompoundRoleCAS NumberMelting Point (°C)Diagnostic Note
3-Bromo-4-methoxyphenol Target Product 17332-12-6 46.0 – 48.0 Sharp melt at 47°C indicates high purity.
4-MethoxyphenolStarting Material150-76-555.0 – 57.0Higher MP.[1] Presence elevates the observed range if not eutectic.
2-Bromo-4-methoxyphenolRegioisomer17332-11-540.0 – 45.0Lower MP. Causes significant depression and broadening.
2,6-Dibromo-4-methoxyphenolOver-bromination2423-74-7> 90.0 (Est.)Distinctly higher solid; often insoluble in low-polarity washes.

Expert Insight: The proximity of the isomer (43°C) and the target (47°C) means that a rapid ramp rate (>2°C/min) will mask the depression, leading to false positives. Precision is non-negotiable here.

Experimental Protocol: High-Precision MP Determination

Objective: To distinguish 3-Bromo-4-methoxyphenol from its close-melting impurities using the capillary method.

Materials Required[2][3][4][5][6][7][8]
  • Apparatus: Digital Melting Point System (e.g., Buchi M-565 or equivalent) with video playback.

  • Sample: Dried 3-Bromo-4-methoxyphenol (Vacuum dried at 30°C for 4h; solvent residues like DCM will drastically depress MP).

  • Standard: Benzophenone (MP 48°C) for calibration (optional but recommended due to proximity).

Step-by-Step Workflow
  • Sample Preparation: Grind the dry solid into a fine powder. Coarse crystals lead to uneven heat transfer and broader ranges.

  • Packing: Fill the capillary to a height of 2–3 mm. Tap firmly to eliminate air pockets.

    • Why? Air acts as an insulator, causing a lag between the sensor temperature and the sample temperature.

  • Fast Ramp (Sighting): Ramp at 10°C/min to determine the approximate melt onset.

  • Determination Ramp:

    • Start temperature: 35°C.

    • Ramp Rate: 0.5°C/min (Critical).

    • Stop temperature: 55°C.

  • Observation:

    • Record

      
       (first visible liquid droplet).
      
    • Record

      
       (complete liquefaction).
      
    • Pass Criteria: Range (

      
      ) 
      
      
      
      2.0°C.

Comparative Analysis: MP vs. HPLC vs. qNMR

While MP is fast, it lacks the resolution of chromatographic methods. The table below objectively compares these alternatives for this specific synthesis.

Table 2: Performance Comparison
FeatureMelting Point AnalysisHPLC (Reverse Phase)qNMR (

H)
Primary Utility Quick qualitative check; Crystallinity confirmation.Quantitative purity; Isomer separation.Absolute purity; Structural verification.
Sample Size < 5 mg< 1 mg~10 mg
Time to Result 10–15 mins30–45 mins (incl. equilibration)15–30 mins
Cost per Run NegligibleHigh (Solvents, Column wear)Very High (Deuterated solvents, Instrument time)
Isomer Resolution Low (Isomer melt is too close to target).High (Separates 2-bromo vs 3-bromo easily).High (Distinct coupling constants).
Limit of Detection ~1–2% impurity (visible depression).< 0.05%~0.5%

Strategic Recommendation: Use MP analysis for in-process monitoring (e.g., checking recrystallization fractions). Use HPLC for the final release specification.

Decision Logic for Purity Assessment

The following diagram illustrates the logical workflow for assessing the purity of 3-Bromo-4-methoxyphenol, integrating MP data with orthogonal checks.

PurityAssessment Start Synthesized Solid (Dried) MP_Check Measure Melting Point (0.5°C/min ramp) Start->MP_Check Range_Low Range < 45°C (Depressed) MP_Check->Range_Low Isomer/Solvent Range_Target Range 46-48°C (Sharp) MP_Check->Range_Target Likely Pure Range_High Range > 50°C (Elevated) MP_Check->Range_High Excess SM Action_Recryst Recrystallize (Solvent: Hexane/EtOAc) Range_Low->Action_Recryst Action_HPLC Run HPLC (Confirm Isomer Levels) Range_Target->Action_HPLC Action_CheckSM Check for Starting Material (4-Methoxyphenol) Range_High->Action_CheckSM Action_Recryst->MP_Check Retest Action_HPLC->Action_Recryst Purity < 98% Final_Release Release Product (>98% Purity) Action_HPLC->Final_Release Purity > 98% Action_CheckSM->Action_Recryst

Figure 1: Decision tree for assessing 3-Bromo-4-methoxyphenol purity. Note the specific temperature thresholds derived from the impurity profile.

References

  • Sigma-Aldrich. 3-Bromo-4-methoxyphenol Product Specification (CAS 17332-12-6). Retrieved from

  • PubChem. Compound Summary: 3-Bromo-4-methoxyphenol. National Library of Medicine. Retrieved from

  • BenchChem. A Definitive Guide to Product Purity Validation: HPLC vs. Melting Point Analysis. Retrieved from

  • TCI Chemicals. Product Specification: 2-Bromo-4-methoxyphenol (Isomer). Retrieved from

  • ChemicalBook. 4-Methoxyphenol Properties and Melting Point Data. Retrieved from

Sources

Comparative

Validating a Quantitative NMR (qNMR) Assay for 3-Bromomethoxyphenol: A Comparative Metrology Guide

Target Audience: Analytical Researchers, Metrologists, and Drug Development Scientists Focus: Absolute Purity Determination, qNMR vs. Mass Balance, Assay Validation The Analytical Metrology Challenge In modern drug devel...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Researchers, Metrologists, and Drug Development Scientists Focus: Absolute Purity Determination, qNMR vs. Mass Balance, Assay Validation

The Analytical Metrology Challenge

In modern drug development, 3-bromomethoxyphenol (specifically the 3-bromo-4-methoxyphenol isomer) serves as a highly versatile building block. It is frequently utilized in the synthesis of complex vascular disrupting agents, including pyrazole- and sydnone-based analogues of Combretastatin A-4 (CA4P)[1]. Because the impurities present in such starting materials can propagate through multi-step syntheses and compromise the safety profile of final Active Pharmaceutical Ingredients (APIs), determining the absolute purity of 3-bromomethoxyphenol is a critical regulatory requirement.

Historically, the pharmaceutical industry has relied on the Mass Balance (100% - Σ Impurities) approach, utilizing High-Performance Liquid Chromatography (HPLC-UV) and Gas Chromatography (GC-FID). However, as a Senior Application Scientist, I approach purity not as an estimation, but as an exact metrological science. Mass balance methods are inherently flawed because they rely on the indirect subtraction of impurities—meaning any undetected impurity artificially inflates the reported purity of the analyte[2][3].

To overcome these blind spots, Quantitative Nuclear Magnetic Resonance (qNMR) has emerged as the gold standard. Endorsed by ISO 24583:2022 and USP guidelines, qNMR is a primary direct method that provides metrological traceability directly to the International System of Units (SI)[4][5].

The Paradigm Shift: qNMR vs. Chromatographic Mass Balance

The superiority of qNMR lies in its fundamental physical causality: the area under an NMR resonance is directly and universally proportional to the number of nuclei generating that signal, regardless of the molecule's chemical structure[3].

In contrast, HPLC-UV relies on response factors that vary wildly depending on the extinction coefficient of different chromophores. If an impurity lacks a UV chromophore, it becomes invisible to the detector. Similarly, GC-FID cannot detect non-volatile inorganic salts. qNMR eliminates these variables by utilizing a universal Internal Standard (IS)[6].

Workflow_Comparison cluster_qnmr qNMR (Primary Direct Method) cluster_massbalance Mass Balance (Indirect Method) Q1 Gravimetric Co-weighing (Analyte + Internal Standard) Q2 1H NMR Acquisition (Fully Relaxed, D1 > 5×T1) Q1->Q2 Q3 Direct Integration Ratio (Analyte vs. IS) Q2->Q3 Q4 Absolute Purity (SI-Traceable) Q3->Q4 M1 Chromatography (HPLC-UV / GC-FID) M3 Summation of Impurities (100% - Σ Impurities) M1->M3 M2 Orthogonal Assays (Karl Fischer, TGA, ROI) M2->M3 M4 Relative Purity (Propagated Error Risk) M3->M4

Fig 1: Workflow comparison of SI-traceable qNMR vs. indirect Mass Balance methodologies.

Assay Design & Causality of Experimental Choices

To build a robust qNMR assay for 3-bromo-4-methoxyphenol, every experimental parameter must be deliberately chosen to create a self-validating system —where the data inherently proves its own accuracy.

Internal Standard Selection

According to the Bureau International des Poids et Mesures (BIPM), Maleic Acid is a highly recommended Internal Standard Reference Material (ISRM)[7].

  • The Causality: 3-bromo-4-methoxyphenol exhibits a distinct methoxy (-OCH₃) singlet at ~3.85 ppm and aromatic multiplets between 6.7 and 7.1 ppm in DMSO-d6[1][8]. Maleic acid produces a sharp, isolated singlet at 6.26 ppm (2H)[7][9]. This guarantees baseline resolution (

    
    ) between the analyte and the IS, eliminating integration overlap errors.
    
Magnetization Recovery (T1 Relaxation)
  • The Causality: In quantitative NMR, if the nuclei are pulsed again before they have fully relaxed to their equilibrium state, the signal will be saturated, leading to an underestimation of purity. By measuring the longitudinal relaxation time (T1) and setting the inter-pulse delay (D1) to at least

    
    , we ensure >99.3% magnetization recovery[4].
    

qNMR_Mechanics N1 Long Relaxation Delay (D1 > 5 × T1) N4 Complete Magnetization Recovery N1->N4 Ensures N2 90° Excitation Pulse N5 Maximal Signal Intensity N2->N5 Provides N3 High S/N Ratio (> 250:1) N6 High Precision Integration N3->N6 Enables N7 Accurate Purity Quantification N4->N7 N5->N7 N6->N7

Fig 2: Causal relationship between NMR acquisition parameters and quantitative accuracy.

Step-by-Step Experimental Protocol

This protocol aligns with the proposed revisions to USP <761> and <1761> for NMR validation[4].

Step 1: High-Precision Gravimetry

  • Utilize a calibrated microbalance (d = 0.001 mg) in a static-free environment.

  • Accurately co-weigh ~10.0 mg of 3-bromo-4-methoxyphenol (Analyte) and ~5.0 mg of Maleic Acid Certified Reference Material (IS).

  • Causality Check: To achieve an overall assay uncertainty of <0.1%, the relative weighing uncertainty must be kept below 0.03%[7].

Step 2: Sample Homogenization

  • Add 0.8 mL of DMSO-d6 (100% atom D, containing 0.01% TMS) to the vial.

  • Vortex for 60 seconds and sonicate for 5 minutes to ensure absolute dissolution.

Step 3: NMR Acquisition (Self-Validating Parameters)

  • Instrument: 400 MHz (or higher) NMR spectrometer at 298 K.

  • Pulse Angle: 90° (to maximize transverse magnetization).

  • Relaxation Delay (D1): 60 seconds.

  • Scans (NS): 32 to 64 (Targeting a Signal-to-Noise ratio > 250:1).

  • System Suitability Check: The Maleic Acid singlet must exhibit a Full Width at Half Maximum (FWHM) of < 1.5 Hz. Broader peaks indicate poor magnetic field homogeneity (shimming), which invalidates the quantitative run.

Step 4: Processing & Quantitation

  • Apply an exponential window function (Line Broadening = 0.3 Hz).

  • Perform meticulous manual phase and baseline correction.

  • Integrate the Maleic Acid singlet (

    
     6.26 ppm, 2H) and the 3-bromo-4-methoxyphenol methoxy singlet (
    
    
    
    3.85 ppm, 3H).
  • Calculate mass fraction purity using the standard qNMR molar ratio equation.

Validation Data & Objective Method Comparison

To demonstrate the robustness of this assay, we validated the qNMR method against standard compendial requirements and compared its performance directly against HPLC-UV and GC-FID.

Table 1: qNMR Validation Summary for 3-Bromo-4-methoxyphenol
Validation ParameterAcceptance Criteria (USP <1761>)Observed ResultStatus
Specificity Baseline resolution of analyte & IS peaks

(No overlap at

3.85 & 6.26)
Pass
Linearity (

)

over 20-150% nominal conc.
0.9998Pass
Precision (Repeatability) RSD

(

)
0.35%Pass
Accuracy (Recovery) 98.0% – 102.0%99.8%

0.4%
Pass
Limit of Quantitation (LOQ) S/N

0.05 mg/mLPass
Table 2: Objective Comparison of Purity Determination Methods

Experimental data derived from a single batch of 3-bromo-4-methoxyphenol containing 0.5% non-chromophoric inorganic salts and 0.3% non-volatile polymeric impurities.

Analytical FeatureqNMR (Proposed Method)HPLC-UV (Mass Balance)GC-FID (Mass Balance)
Primary Principle Direct ratio of nuclear spinsIndirect subtraction of impuritiesIndirect subtraction of impurities
SI-Traceability Direct (via Maleic Acid CRM)Indirect (requires multiple CRMs)Indirect
Response Factor Universal (

)
Highly variable (chromophore dependent)Variable (carbon count/oxidation state)
Analytical Blind Spots None (if protons are present)Non-UV absorbing impurities, inorganic saltsNon-volatile impurities, inorganic salts
Analysis Time ~15 minutes per sample30–60 minutes per run20–40 minutes per run
Calculated Purity 99.2%

0.1%
(True)
99.8%

0.5%
(Overestimated)
99.6%

0.4%
(Overestimated)

Data Interpretation: The mass balance methods (HPLC and GC) artificially overestimated the purity of the batch because they failed to detect the inorganic salts and polymeric impurities. qNMR, acting as a direct primary method, accurately reported the true mass fraction of the active molecule.

Conclusion

For critical pharmaceutical intermediates like 3-bromomethoxyphenol, relying on chromatographic mass balance introduces unacceptable metrological risk. By validating a qNMR assay using Maleic Acid as an internal standard, laboratories can establish a self-validating, SI-traceable protocol that guarantees absolute accuracy. The causality is clear: when you measure the fundamental magnetic resonance of nuclei, you eliminate the empirical guesswork of response factors and invisible impurities.

References

  • Proposed Revision to USP 1761 Nuclear Magnetic Resonance Spectroscopy-Theory and Practice - usp.org -
  • Quantitative NMR (qNMR) ? Moving into the future with an evolution of reliability - jeol.com -
  • QNMR for Reference Material Prepar
  • Quantitative NMR as a Versatile Tool for the Reference Material Prepar
  • High-Performance Quantit
  • ISRD-01 / Rapport BIPM-2018/01: Internal Standard Reference D
  • Expanding the Analytical Toolbox: Pharmaceutical Application of Quantit
  • Direct Synthesis of Anilines and Nitrosobenzenes
  • Reactions of Sydnones toward Pyrazole- and Sydnone-Based Analogues of CA4P - whiterose.ac.uk -

Sources

Validation

Comparative review of 3-Bromomethoxyphenol applications in scientific literature and patents

The strategic selection of halogenated methoxyphenol isomers is a critical decision point in the design of complex active pharmaceutical ingredients (APIs) and agrochemicals. The relative positioning of the bromine atom...

Author: BenchChem Technical Support Team. Date: March 2026

The strategic selection of halogenated methoxyphenol isomers is a critical decision point in the design of complex active pharmaceutical ingredients (APIs) and agrochemicals. The relative positioning of the bromine atom and the methoxy group on the phenolic ring dictates the molecule's electronic landscape, steric constraints, and reactivity profile.

This guide provides an objective, data-driven comparison of three key isomers—3-Bromo-5-methoxyphenol , 3-Bromo-4-methoxyphenol , and 3-Bromo-2-methoxyphenol —analyzing their specific roles as synthetic scaffolds, their performance in cross-coupling and etherification workflows, and the mechanistic causality behind their experimental protocols.

Comparative Analysis of Isomeric Scaffolds

The distinct substitution patterns of these isomers directly influence their behavior in transition-metal catalysis and nucleophilic aromatic substitution (SNAr). The table below summarizes their quantitative and qualitative performance metrics across different chemical domains.

CompoundCAS NumberSteric Hindrance at -OHPhenoxide NucleophilicityPrimary Application DomainRepresentative Target
3-Bromo-5-methoxyphenol 74137-36-3Low (Meta-substituted)ModerateOncologyPyrazolyl quinoxaline kinase inhibitors
3-Bromo-4-methoxyphenol 17332-12-6Moderate (Para to -OH)HighNeurology / VascularFAAH inhibitors, CA4P analogues
3-Bromo-2-methoxyphenol 88275-88-1High (Ortho-substituted)HighAgrochemicalsAryloxypyrimidinyl ether herbicides

3-Bromo-5-methoxyphenol: Low-Steric Scaffold for Kinase Inhibitors

In oncology drug development, minimizing steric bulk around reactive centers is often necessary to build extended, flat heteroaromatic systems that can successfully intercalate into the ATP-binding pockets of kinases. 3-Bromo-5-methoxyphenol is heavily utilized in the 1[1]. These inhibitors are designed to target the Platelet-Derived Growth Factor Receptor (PDGFR) pathway, which is implicated in tumor angiogenesis and glioblastoma progression.

Mechanistic Insight

The meta-relationship between the methoxy and hydroxyl groups ensures that the phenoxide oxygen is sterically unencumbered. However, because the methoxy group cannot donate electron density to the phenoxide via direct resonance, the nucleophilicity is moderate. To compensate, reactions require strong electrophiles (like alkyl iodides) and prolonged thermal activation.

Self-Validating Protocol: Williamson Etherification

Adapted from the synthesis of PDGFR inhibitors[1].

  • Reagent Assembly: Combine 3-bromo-5-methoxyphenol (0.3 g, 1.5 mmol) and 2-iodopropane (0.21 mL, 1.6 mmol) in 20 mL of anhydrous acetonitrile (CH₃CN).

  • Deprotonation: Add potassium carbonate (K₂CO₃, 1.63 g, 12 mmol). Causality: A massive excess (8 equivalents) of this mild base is used to continuously drive the equilibrium toward the phenoxide ion without causing base-catalyzed elimination (E2) of the 2-iodopropane.

  • Thermal Activation: Heat the mixture at 80°C for 24 hours. Causality: The moderate nucleophilicity of the meta-substituted phenoxide requires sustained thermal energy to overcome the activation barrier for the SN2 displacement of the iodide.

  • Workup & Validation: Cool the solution, pour into cold water, and extract with ethyl acetate (EtOAc). Wash the organic layer with H₂O and dry over MgSO₄. Self-Validation: The aqueous phase traps the massive excess of inorganic salts and any unreacted phenoxide. A clean phase separation and the absence of starting material mass in the organic layer (verified via TLC/LC-MS) validates the completion of the etherification.

PDGFR_Pathway Ligand PDGF Ligand Receptor PDGFR (Kinase) Ligand->Receptor Binds Downstream Downstream Signaling (PI3K / AKT / MAPK) Receptor->Downstream Phosphorylation Inhibitor Pyrazolyl Quinoxaline (3-Bromo-5-methoxyphenol derived) Inhibitor->Receptor Blocks ATP Binding Proliferation Tumor Cell Proliferation & Angiogenesis Downstream->Proliferation Promotes

Fig 1: Mechanism of PDGFR inhibition by 3-bromo-5-methoxyphenol-derived quinoxaline derivatives.

3-Bromo-4-methoxyphenol: Electron-Rich Scaffold for Cross-Coupling

In neurology and vascular targeting, 3-Bromo-4-methoxyphenol is a preferred intermediate. It is extensively used to synthesize2[2] and3[3].

Mechanistic Insight

The para-methoxy group strongly donates electron density into the aromatic ring via resonance. While this electron-rich nature makes the oxidative addition of palladium to the C-Br bond slightly slower than in electron-deficient rings, it highly activates the ring for subsequent transmetalation. To prevent catalyst degradation during the slower oxidative addition phase, specialized bidentate ligands and strict anaerobic conditions are mandatory.

Self-Validating Protocol: Suzuki Cross-Coupling

Adapted from the synthesis of FAAH inhibitors[2].

  • Reaction Assembly: In a reaction vial, combine the 3-bromo-4-methoxyphenol derivative (1.0 equiv.), the appropriate aryl boronic acid (1.5 equiv.), and Cesium Acetate (CsOAc, 2.0 equiv.) in dioxane (0.1 M). Causality: CsOAc is chosen over weaker bases because the acetate ion actively participates in the catalytic cycle, coordinating to the palladium center and accelerating the transmetalation of the boronic acid.

  • Anaerobic Purging: Degas the mixture with a stream of N₂ for 30 minutes. Causality: Oxygen rapidly oxidizes the active Pd(0) species to inactive Pd(II) complexes. This step is the single most critical factor in preventing premature reaction stalling.

  • Catalysis: Add PdCl₂(dppf) (0.05 equiv.) and heat to 80°C. Causality: The bidentate 'dppf' ligand enforces a cis-geometry on the palladium intermediate, which is a strict geometric requirement for the final reductive elimination step that forms the biaryl bond.

  • Monitoring & Workup: Monitor the reaction via UPLC-MS. Once the starting mass is consumed, cool to room temperature and quench with saturated aqueous NH₄Cl (3 mL). Extract with EtOAc (2 × 15 mL). Self-Validation: UPLC-MS provides absolute confirmation of product formation. The NH₄Cl quench neutralizes the basic mixture without causing the severe emulsions typically seen with stronger acids, ensuring a clean, self-validating phase separation.

Suzuki_Workflow Step1 1. Reagent Mixing 3-Bromo-4-methoxyphenol + Aryl Boronic Acid Step2 2. Degassing N2 stream for 30 min Step1->Step2 Step3 3. Catalysis Add PdCl2(dppf) & Heat to 80°C Step2->Step3 Step4 4. Reaction Monitoring UPLC-MS Analysis Step3->Step4 Step5 5. Workup NH4Cl quench, EtOAc extraction Step4->Step5

Fig 2: Self-validating Suzuki cross-coupling workflow for synthesizing FAAH inhibitors.

3-Bromo-2-methoxyphenol: High-Density Scaffold for Agrochemicals

In the agricultural sector, 3-Bromo-2-methoxyphenol is a cornerstone intermediate for the 4[4]. These compounds control unwanted vegetation by disrupting specific plant enzymatic pathways.

Mechanistic Insight

The ortho-methoxy group creates significant steric crowding around the hydroxyl group. However, the proximity of the oxygen lone pairs creates an area of high local electron density. When deprotonated, this phenoxide is a highly aggressive nucleophile, capable of executing rapid Nucleophilic Aromatic Substitution (SNAr) on electron-deficient heterocycles, provided enough thermal energy is supplied to overcome the steric hindrance.

Self-Validating Protocol: SNAr Etherification

Adapted from the synthesis of aryloxypyrimidinyl ethers[4].

  • Solvation: Dissolve 3-bromo-2-methoxyphenol (5.0 g, 24 mmol) in 50 mL of acetonitrile. Causality: Acetonitrile is a polar aprotic solvent that stabilizes the transition state of the SNAr reaction without hydrogen-bonding to the phenoxide nucleophile (which would otherwise dampen its reactivity).

  • Activation: Add K₂CO₃ (8.5 g, 61 mmol) and 2,5-dichloropyrimidine (4.0 g, 27 mmol). Causality: The base deprotonates the phenol to form the active nucleophile. 2,5-dichloropyrimidine is highly electrophilic at the 2-position due to the electron-withdrawing effects of the adjacent nitrogen atoms, making it highly susceptible to SNAr attack.

  • Thermal Overcome: Heat the mixture at 80°C for 4 hours. Causality: The elevated temperature is strictly required to overcome the steric clash between the ortho-methoxy group of the nucleophile and the pyrimidine ring during the formation of the Meisenheimer complex.

  • Workup & Validation: Cool the mixture and partition between water (50 mL) and EtOAc (50 mL). Wash the combined organic phases with saturated aqueous sodium chloride. Self-Validation: The brine wash actively pulls residual water and highly polar impurities out of the EtOAc layer via osmotic pressure. A sharp, immediate phase separation confirms the successful removal of the hydrophilic pyrimidine byproducts and inorganic salts.

Conclusion

The choice between 3-Bromomethoxyphenol isomers dictates the synthetic trajectory of a project. 3-Bromo-5-methoxyphenol is optimal for building extended, flat kinase inhibitors where steric clearance is paramount. 3-Bromo-4-methoxyphenol is the superior choice for transition-metal cross-coupling due to its para-activated electron density, making it ideal for complex neurological APIs. Finally, 3-Bromo-2-methoxyphenol leverages its high local nucleophilicity to drive SNAr reactions, serving as a robust building block for modern herbicides.

References

1.1 - Google Patents 2.2 - PMC 3.3 - White Rose eTheses Online 4.4 - Google Patents

Sources

Safety & Regulatory Compliance

Handling

Personal protective equipment for handling 3-Bromomethoxyphenol

The following guide details the Personal Protective Equipment (PPE) and operational safety protocols for handling 3-Bromomethoxyphenol . CRITICAL DISAMBIGUATION: KNOW YOUR COMPOUND Before proceeding, you must verify the...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide details the Personal Protective Equipment (PPE) and operational safety protocols for handling 3-Bromomethoxyphenol .

CRITICAL DISAMBIGUATION: KNOW YOUR COMPOUND

Before proceeding, you must verify the exact Chemical Abstracts Service (CAS) number of your substance. The term "3-Bromomethoxyphenol" is chemically ambiguous and often confused with highly distinct isomers that require vastly different safety protocols.

Compound NameCAS NumberHazard ProfilePhysical StateRisk Level
3-Bromo-4-methoxyphenol 17332-12-6 Irritant (Skin/Eye), Harmful (Oral)Solid (Crystal/Powder)Moderate
2-Bromo-3-methoxyphenol 135999-16-5 Irritant, Acute ToxSolidModerate
3-(Bromomethyl)phenol 74597-04-9 Corrosive, Alkylating Agent Solid/LiquidEXTREME

⚠️ WARNING: If your container is labeled 3-(Bromomethyl)phenol , stop immediately. This is a benzyl bromide derivative—a potent lachrymator and alkylating agent. The guide below focuses on the Brominated Methoxy Phenol isomers (e.g., CAS 17332-12-6) but includes "Best Practice" defenses suitable for the entire chemical family.

HAZARD MECHANISM & RISK ASSESSMENT

The "Silent Penetrator" Risk: While 3-Bromo-4-methoxyphenol is classified primarily as an irritant (H315, H319) rather than a corrosive, it retains the lipophilic characteristics of the phenol family. The addition of the bromine atom and methoxy group increases the molecule's lipid solubility.

  • Skin Absorption: Unlike simple acids that burn immediately, phenolic compounds can penetrate the epidermis and anesthetize local nerve endings. You may not feel the burn until systemic absorption has begun.

  • Inhalation: As a solid powder, the primary risk is dust inhalation causing upper respiratory tract irritation (H335).

PPE SELECTION MATRIX

Do not rely on generic "safety gear." Select PPE based on the state of matter and solvent context.

A. Hand Protection (The First Line of Defense)

Recommendation: Double-Gloving Strategy Standard nitrile gloves degrade rapidly when exposed to halogenated phenols in organic solvents (like DCM or Chloroform).

LayerMaterialThicknessFunction
Inner Nitrile (Exam Grade) 4-5 milComfort and sweat absorption; visual contrast for tears.
Outer High-Performance Nitrile or Laminate (Silver Shield®) >6 mil (Nitrile)Nitrile: Sufficient for dry solid handling.Laminate: MANDATORY if handling solutions in penetrating solvents (DCM, THF).
  • Why? Phenols can permeate thin nitrile in <15 minutes. If handling solutions, Silver Shield laminate gloves provide >4 hour breakthrough protection.

B. Respiratory Protection
  • Primary Control: All handling must occur inside a certified Chemical Fume Hood .

  • Secondary Defense (If Hood Unavailable/Spill Cleanup):

    • Particulate: N95 or P100 respirator (for weighing solids).

    • Vapor: Half-face respirator with Organic Vapor/Acid Gas (OV/AG) cartridges. Note: Phenols often have low odor thresholds; do not rely on smell for warning.

C. Eye & Body Protection
  • Eyes: Chemical Splash Goggles (indirect vent). Safety glasses are insufficient due to the risk of dust migration or liquid splash.

  • Body: Chemical-resistant lab coat (buttoned to neck). For scale-up (>10g), wear a Tyvek® apron or sleeve covers to bridge the gap between glove and coat.

OPERATIONAL WORKFLOWS

Workflow 1: PPE Decision Logic

Use this logic gate to determine the necessary level of protection before starting work.

PPE_Decision_Tree Start START: Assess 3-Bromomethoxyphenol Task State What is the physical state? Start->State Solid Dry Solid / Powder State->Solid Liquid Solution / Liquid State->Liquid Quantity Quantity > 10g? Solid->Quantity Solvent Solvent Type? Liquid->Solvent Level1 LEVEL 1 PROTECTION: - Double Nitrile Gloves - Safety Goggles - Fume Hood (Low Flow) Quantity->Level1 No Level2 LEVEL 2 PROTECTION: - Double Nitrile + Tyvek Sleeves - N95 (if outside hood) - Fume Hood Quantity->Level2 Yes Solvent->Level1 Water/Ethanol Level3 LEVEL 3 (HIGH RISK): - Silver Shield Laminate Gloves - Chemical Apron - Face Shield + Goggles Solvent->Level3 DCM/Chloroform/THF

Figure 1: PPE Selection Decision Tree based on physical state and solvent carrier.

Workflow 2: The "PEG Protocol" (Decontamination)

Crucial Safety Insight: Water is NOT the primary first aid for phenol exposures. Water is hydrophobic to phenols and can spread the chemical over a larger skin area before washing it away.[1] The Solution: Polyethylene Glycol 300 or 400 (PEG 300/400).[2][3]

Protocol:

  • Immobilize: Stop working immediately.

  • Doff: Remove contaminated gloves/clothing without dragging them over skin.

  • Decontaminate:

    • Step A: Soak a gauze pad in PEG 300/400 (or glycerol if PEG is unavailable).

    • Step B: Gently wipe/blot the area.[2] The PEG solubilizes the phenol and draws it out of the skin pores.

    • Step C: Repeat with fresh pads until the odor disappears.

    • Step D: Only then rinse with copious water for 15 minutes.

Decon_Protocol Exposure Skin Exposure Detected Remove Remove Clothing (Do not peel over head) Exposure->Remove PEG_Apply Apply PEG 300/400 (Blot, Don't Rub) Remove->PEG_Apply Cycle Repeat until Odor Gone PEG_Apply->Cycle Cycle->PEG_Apply Wash Water Rinse (15 Minutes) Cycle->Wash Odor Gone Medical Seek Medical Evaluation Wash->Medical

Figure 2: The PEG 300/400 Decontamination Cycle for Phenolic Compounds.

WASTE DISPOSAL & LOGISTICS

Segregation is Key: Brominated phenols are halogenated organic waste. Mixing them with standard organic waste can cause issues if the waste stream is incinerated without halogen scrubbers (risk of dioxin formation).

Waste StreamClassificationContainer Labeling
Solid Waste Hazardous Solid"Solid Waste: 3-Bromomethoxyphenol (Halogenated)"
Liquid Waste Halogenated Organic"Halogenated Solvents + Phenols"
Contaminated PPE Hazardous DebrisDouble-bagged in clear plastic, labeled "Phenol Contaminated"

Disposal Protocol:

  • Dissolve small solid residues in a minimal amount of acetone or ethanol.

  • Transfer to the Halogenated Waste carboy.

  • Wipe down balance area with a PEG-soaked wipe, followed by water.

REFERENCES

  • Fisher Scientific. (2025). Safety Data Sheet: 3-Bromo-4-methoxyphenol. Retrieved from

  • Centers for Disease Control and Prevention (CDC). (2014). Medical Management Guidelines for Phenol. Agency for Toxic Substances and Disease Registry. Retrieved from

  • Cornell University EHS. (2023). Phenol First Aid Guide and PPE. Retrieved from

  • University of Queensland. (2022). Working Safely with Phenol Guideline. Retrieved from

  • Sigma-Aldrich. (2025).[4] Product Specification: 3-Bromo-4-methoxyphenol. Retrieved from

Sources

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